molecular formula C14H8Br2 B1284092 1,5-Dibromoanthracene CAS No. 3278-82-8

1,5-Dibromoanthracene

Cat. No.: B1284092
CAS No.: 3278-82-8
M. Wt: 336.02 g/mol
InChI Key: DIMYVOCPPKNNPF-UHFFFAOYSA-N
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Description

1,5-Dibromoanthracene is a useful research compound. Its molecular formula is C14H8Br2 and its molecular weight is 336.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYVOCPPKNNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=CC=C3Br)C=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565495
Record name 1,5-Dibromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3278-82-8
Record name 1,5-Dibromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 1,5-Dibromoanthracene?

Author: BenchChem Technical Support Team. Date: February 2026

Regiochemical Control in Polycyclic Aromatic Hydrocarbons

Executive Summary & Molecular Identity

1,5-Dibromoanthracene (CAS: 3278-82-8) is a specialized halogenated polycyclic aromatic hydrocarbon (PAH). Unlike its ubiquitous isomer, 9,10-dibromoanthracene, the 1,5-isomer is not accessible via direct electrophilic bromination of anthracene.

Its value lies in its geometry. While 9,10-substitution creates linear molecular rods, 1,5-substitution introduces a "zigzag" or "stepped" connectivity vector. This property is critical in crystal engineering and organic semiconductor design, where it disrupts pi-stacking in unique ways to modulate charge transport mobility (OFETs) and solid-state fluorescence.

Critical Disambiguation
  • This compound (Target): CAS 3278-82-8 | MP: ~209°C | The focus of this guide.[1]

  • 9,10-Dibromoanthracene (Common): CAS 523-27-3 | MP: ~226°C | Product of direct bromination.

  • 1,5-Dibromoanthraquinone (Precursor): CAS 602-77-7 | MP: ~292°C | Starting material.[2]

Physicochemical Profile

The following data aggregates experimentally validated properties from high-purity (>97% GC) reference standards.

PropertyValueNotes
CAS Number 3278-82-8Distinct from 9,10-isomer (523-27-3)
Molecular Formula C₁₄H₈Br₂
Molecular Weight 336.03 g/mol
Appearance Light orange to yellow crystalline powderColor deepens with oxidation/impurities
Melting Point 206°C – 210°CLower than 9,10-isomer (~226°C)
Solubility Soluble in hot Toluene, CHCl₃, CH₂Cl₂Insoluble in water; poor solubility in alcohols
UV-Vis Absorption

shifts relative to anthracene
Vibronic structure is preserved but red-shifted
Regiochemistry Substituents on the outer rings (peri-positions)Symmetry:

Synthesis & Purification Strategy

Expert Insight: You cannot synthesize this compound by adding bromine to anthracene; that reaction is highly selective for the 9,10-positions due to the high electron density at the central ring.

To access the 1,5-isomer, you must use a "pre-functionalized" scaffold, typically reducing 1,5-dibromoanthraquinone. This ensures the bromine atoms remain locked in the correct positions while the central quinone core is aromatized.

Protocol: Reduction of 1,5-Dibromoanthraquinone

Reaction Type: Zinc-mediated reduction or Borohydride reduction. Precursor: 1,5-Dibromoanthraquinone (CAS 602-77-7).[2][3][4][5]

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer (magnetic stirring may fail due to slurry thickness).

  • Suspension: Charge flask with 1,5-dibromoanthraquinone (10 mmol) and glacial acetic acid (50 mL).

  • Activation: Add Zinc dust (50 mmol, excess) and a catalytic amount of CuSO₄ (aq) to activate the zinc.

  • Reflux: Heat the mixture to reflux (approx. 120°C). Slowly add concentrated HCl (20 mL) dropwise over 1 hour. Caution: Hydrogen gas evolution.

  • Monitoring: The deep yellow/brown quinone color should fade to a lighter fluorescent yellow/green characteristic of the anthracene. Monitor via TLC (Eluent: Hexane/DCM 9:1).

  • Workup:

    • Cool to room temperature.[1][6]

    • Filter off unreacted zinc.

    • Pour filtrate into ice water (500 mL) to precipitate the crude product.

    • Filter the solid and wash with water until neutral pH.

  • Purification (Critical): Recrystallize from boiling toluene or chlorobenzene.

    • Note: Column chromatography may be required if mono-bromo byproducts are present (Silica gel, Hexane eluent).[7]

Synthesis Workflow Diagram

Synthesis Start 1,5-Dibromoanthraquinone (CAS 602-77-7) Reagents Zn Dust / AcOH / HCl (Reflux) Start->Reagents Intermediate Reduction (Removal of C=O) Reagents->Intermediate -[O] Crude Crude Precipitate Intermediate->Crude H2O Quench Purification Recrystallization (Toluene) Crude->Purification Product This compound (CAS 3278-82-8) Purification->Product >97% Purity

Caption: Workflow for the regioselective synthesis of this compound via quinone reduction, avoiding 9,10-isomer contamination.

Reactivity & Applications

The 1,5-dibromo motif serves as a "pivot point" in materials science. Unlike 9,10-derivatives which extend linearly, 1,5-derivatives introduce a kink in the polymer backbone or molecular assembly.

A. Cross-Coupling (Suzuki/Sonogashira)

The C-Br bonds at the 1 and 5 positions are activated for Pd-catalyzed cross-coupling, though they are slightly less reactive than the 9,10-positions due to steric crowding from the peri-hydrogens (positions 4 and 8).

  • Catalyst Choice: Use electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

  • Application: Synthesis of "cruciform" fluorophores where the 1,5-axis and 9,10-axis are functionalized with different electronic groups to separate HOMO/LUMO densities.

B. Organic Field-Effect Transistors (OFETs)

This compound is used to synthesize fused acene derivatives. The bromine atoms can be replaced by thiophene or ethynyl groups, which are then cyclized to form larger heteroacenes.

  • Mechanism: The "zigzag" packing induced by 1,5-substitution often leads to "herringbone" crystal packing, which can be tuned to maximize edge-to-face interactions critical for charge hopping.

Functionalization Pathway Diagram

Reactivity Core This compound Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira (R-C≡CH, Pd/Cu) Core->Sonogashira Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation OLED Blue Emitters (Arylated Anthracenes) Suzuki->OLED Steric Bulk Polymer Conjugated Polymers (Zigzag Backbone) Sonogashira->Polymer Conjugation Acene Heteroacenes (via Ring Closing) Lithiation->Acene Electrophile Trap

Caption: Divergent synthesis pathways utilizing the 1,5-dibromo handle for organic electronics and polymer chemistry.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.[6]

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store in a cool, dry place. Light sensitive (anthracenes can undergo photodimerization at the 9,10 positions even if substituted at 1,5, though sterics reduce this rate).

  • Disposal: Halogenated organic waste stream. Do not incinerate without scrubbers (HBr evolution).

References

  • PubChem. (2023). This compound (CID 14923878).[8] National Library of Medicine. [Link]

Sources

1,5-Dibromoanthracene CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Isomer Challenge in Organic Electronics In the development of high-mobility organic semiconductors (OFETs) and emissive layers (OLEDs), molecular symmetry dictates solid-state packing. While 9,10-dibromoanthracene is ubiquitous due to its ease of synthesis, 1,5-dibromoanthracene (CAS 3278-82-8) offers a critical structural advantage: it enables functionalization along the long axis of the acene core.

This substitution pattern promotes "herringbone" or "brick-wall" pi-stacking motifs distinct from the 9,10-derivatives, often leading to superior charge transport properties in polymerized or coupled products. However, the 1,5-isomer is synthetically demanding. Commercial sources frequently contain isomeric impurities (1,8- or 9,10-isomers) that act as trap states in electronic devices.

This guide provides a self-validating protocol for the synthesis, purification, and rigorous identification of this compound, distinguishing it from its common isomers.

Part 2: Critical Identification Matrix

Before initiating synthesis or application, verify the chemical identity. The confusion between the quinone precursor and the anthracene final product is a common procurement error.

ParameterThis compound (Target)1,5-Dibromoanthraquinone (Precursor)9,10-Dibromoanthracene (Common Impurity)
CAS Number 3278-82-8 602-77-7523-27-3
Formula C₁₄H₈Br₂C₁₄H₆Br₂O₂C₁₄H₈Br₂
MW 336.02 g/mol 366.01 g/mol 336.02 g/mol
Appearance Yellow/Green Crystalline NeedlesYellow/Orange PowderYellow Needles
Melting Point 209–210 °C292 °C223–226 °C
Key NMR Feature Singlet at ~8.8 ppm (H-9,10) No signal at >8.5 ppm (Quinone)NO Singlet (9,10 blocked)

Part 3: Synthesis & Purification Protocol

Methodology: Selective Reduction of Anthraquinone Direct bromination of anthracene yields the 9,10-isomer almost exclusively. Therefore, the only reliable route to the 1,5-isomer is the reduction of 1,5-dibromoanthraquinone .

Safety Note: This protocol involves hydrazine or borohydride. Work in a fume hood.

Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_0 Critical Step: Retention of Bromine Precursor 1,5-Dibromoanthraquinone (CAS 602-77-7) Reagent NaBH4 / iPrOH (Reduction) Precursor->Reagent Intermediate Intermediate Diol Reagent->Intermediate Acid HCl / Heat (Aromatization) Intermediate->Acid Crude Crude This compound Acid->Crude Purification Sublimation (High Vacuum) Crude->Purification Final Pure Product (CAS 3278-82-8) Purification->Final

Caption: Step-wise reduction preserving halogen substituents while restoring aromaticity.

Detailed Protocol
  • Reduction (The "Clean" Route):

    • Reagents: 1,5-Dibromoanthraquinone (10 mmol), Sodium Borohydride (NaBH₄, 100 mmol), Isopropanol (100 mL).

    • Procedure: Suspend the quinone in isopropanol. Add NaBH₄ slowly (exothermic). Reflux for 12 hours. The mixture will change color as the quinone is reduced to the dihydro-diol intermediate.

    • Expert Insight: Avoid using Zn/NaOH if possible, as harsh basic conditions can sometimes lead to partial dehalogenation or nucleophilic displacement. NaBH₄ is milder.

  • Aromatization:

    • Reagents: 6M Hydrochloric Acid (HCl).

    • Procedure: Cool the reaction mixture. Carefully quench with HCl. Heat the acidic mixture to 60°C for 2 hours. This dehydrates the intermediate diol, restoring the fully aromatic anthracene core.

    • Workup: Filter the precipitate. Wash copiously with water, then cold methanol.

  • Purification (Crucial for Electronics):

    • Recrystallization: Use Toluene or Chlorobenzene. This compound is less soluble than the 9,10-isomer.

    • Sublimation: For device-grade purity (>99.9%), train sublimation is mandatory.

      • Conditions: High vacuum (<10⁻⁵ Torr), Source Temp ~160-180°C (below MP).

Part 4: Structural Validation (The "Self-Validating" System)

You cannot rely on melting point alone. NMR is the definitive tool to rule out the 9,10-isomer.

1H NMR Diagnostic Logic (CDCl₃, 400 MHz)
  • The "Smoking Gun" (Positions 9 & 10):

    • This compound: Displays a prominent singlet (integrating to 2H) in the downfield region (~8.80 ppm ). These are the protons at the central 9 and 10 positions.

    • 9,10-Dibromoanthracene: NO signal in this region (positions are blocked by Br).

    • 1,8-Dibromoanthracene: Also shows 9,10 signals, but the coupling pattern of the outer rings differs (asymmetry vs. C2h symmetry).

  • Aromatic Ring Pattern (Positions 2, 3, 4):

    • The 1,5-isomer possesses C2h symmetry. The protons on the outer rings (2,3,4 and 6,7,8) appear as a specific pattern:

      • H-4/H-8 (Doublet): ~8.0 ppm (Ortho coupling to H-3).

      • H-2/H-6 (Doublet): ~7.6 ppm.

      • H-3/H-7 (Triplet/dd): ~7.4 ppm.

Validation Checklist:

Isomer Comparison Diagram

IsomerLogic node15 This compound CAS: 3278-82-8 Sym: C2h (Centrosymmetric) Key: H-9,10 Singlet Present node910 9,10-Dibromoanthracene CAS: 523-27-3 Sym: D2h Key: NO H-9,10 Signal node15->node910 Distinguish via NMR (8.8 ppm) node18 1,8-Dibromoanthracene CAS: Isomer Impurity Sym: C2v Key: H-9,10 Distinct Shifts node15->node18 Distinguish via Coupling Constants

Caption: NMR logic tree for differentiating the target 1,5-isomer from common structural analogs.

Part 5: Applications & Scientific Context

Why this compound? Researchers utilize this specific isomer to engineer "long-axis" conjugated polymers.

  • Polymer Synthesis: It serves as a monomer for Suzuki-Miyaura or Yamamoto coupling. Polymers derived from 1,5-anthracene exhibit higher crystallinity than 9,10-linked analogs due to reduced steric twisting between units.

  • OLED Hosts: The 1,5-substitution breaks the total symmetry just enough to prevent excessive crystallization (which causes quenching) while maintaining high charge mobility.

  • Chiral Scaffolds: Unlike 9,10-derivatives, 1,5-derivatives can be desymmetrized to create chiral organic semiconductors.

References

  • PubChem. this compound (Compound).[1][2][3][4][5] National Library of Medicine. Accessed October 2023. [Link]

  • NIST Chemistry WebBook. Anthracene, 9,10-dibromo- (Comparison Data). [Link][6]

  • Organic Syntheses. General methods for Anthraquinone Reduction. (Reference for NaBH4 reduction mechanism). [Link]

Sources

An In-depth Technical Guide to 1,5-Dibromoanthracene: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene, a polycyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in the fields of materials science and medicinal chemistry. The specific substitution pattern on the anthracene core profoundly influences the molecule's photophysical, electronic, and biological properties. While the 9,10-disubstituted isomers of bromoanthracene are widely studied and readily accessible, other isomers, such as 1,5-Dibromoanthracene, present greater synthetic challenges and remain less explored. This guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway, and characterization of this compound, offering valuable insights for researchers working with advanced organic materials and in drug development.

IUPAC Nomenclature and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. Key chemical identifiers are summarized in the table below for quick reference.

IdentifierValue
CAS Number 3278-82-8[1][2][3]
Molecular Formula C₁₄H₈Br₂[1][2][3]
Molecular Weight 336.03 g/mol [2][3]
InChI Key DIMYVOCPPKNNPF-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC2=C(C=C1Br)C=C3C=CC=C(C3=C2)Br[1]

Molecular Structure and Properties

The molecular structure of this compound consists of a tricyclic anthracene core with two bromine atoms substituted at the 1 and 5 positions. This substitution pattern results in a molecule with C2h symmetry.

A study on the elastic properties of dichloro- and dibromoanthracene crystals has provided valuable insights into the crystal structure of this compound. The crystal structure reveals a one-dimensional π-stacking arrangement.

Physical Properties:

PropertyValueSource
Appearance Light orange to yellow to green powder/crystal
Melting Point 206.0 to 210.0 °C
Solubility Almost transparent in hot toluene

Below is a diagram illustrating the molecular structure of this compound.

Synthesis_Workflow Start 1,5-Dinitroanthraquinone Step1 Reduction (e.g., Na₂S or H₂/Pd) Start->Step1 Intermediate1 1,5-Diaminoanthraquinone Step1->Intermediate1 Step2 Diazotization (NaNO₂, HBr, 0-5 °C) Intermediate1->Step2 Intermediate2 Anthracene-1,5-bis(diazonium) bromide Step2->Intermediate2 Step3 Sandmeyer Reaction (CuBr, HBr) Intermediate2->Step3 Product This compound Step3->Product

Sources

A Senior Application Scientist's Guide to the Key Differences Between Dibromoanthracene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Textbook – A Practical Exploration of Dibromoanthracene Isomerism

In the realm of organic electronics, materials science, and pharmaceutical development, the anthracene core is a foundational scaffold. Its rigid, planar structure and rich photophysical properties make it an attractive building block for a diverse array of functional molecules. The introduction of bromine atoms onto this scaffold, creating dibromoanthracene, unlocks a versatile platform for further chemical modification, primarily through cross-coupling reactions. However, the seemingly subtle shift in the position of these two bromine atoms across the anthracene framework gives rise to a fascinating array of distinct isomers, each with its own unique set of properties and synthetic challenges.

This technical guide moves beyond a simple cataloging of isomers. As a Senior Application Scientist, my goal is to provide a deeper, field-proven understanding of the core differences between the most significant dibromoanthracene isomers. We will delve into the causality behind their divergent synthetic pathways, explore the nuances of their spectroscopic signatures, and understand how their solid-state packing influences their material properties. This guide is designed to be a self-validating system, grounding key claims in authoritative sources and providing detailed experimental protocols where established. By understanding these fundamental differences, researchers can make more informed decisions in the design and synthesis of next-generation materials and therapeutics.

The Synthetic Landscape: Navigating the Regioselectivity of Bromination

The synthesis of a specific dibromoanthracene isomer is a primary determinant of its accessibility for research and development. The inherent reactivity of the anthracene core dictates the feasibility and complexity of these synthetic routes.

The Kinetically Favored Path: Direct Bromination to 9,10-Dibromoanthracene

The 9 and 10 positions of the anthracene core are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack. This inherent reactivity makes the synthesis of 9,10-dibromoanthracene a straightforward and high-yielding process.[1][2]

Experimental Protocol: Synthesis of 9,10-Dibromoanthracene [1]

  • Materials: Anthracene, Bromine, Carbon Tetrachloride (or a less toxic alternative like dichloromethane).

  • Procedure:

    • Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer, dropping funnel, and reflux condenser.

    • Slowly add a stoichiometric amount of bromine dissolved in carbon tetrachloride to the stirring suspension at room temperature. The reaction is exothermic and hydrogen bromide gas will evolve.

    • After the addition is complete, gently heat the mixture to reflux for one hour to ensure complete reaction.

    • Cool the mixture to room temperature. The 9,10-dibromoanthracene product will precipitate out of solution.

    • Collect the solid product by filtration, wash with cold carbon tetrachloride, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like toluene or xylene.

  • Causality: The high electron density at the C9 and C10 positions stabilizes the intermediate carbocation formed during electrophilic bromination, making this pathway kinetically and thermodynamically favorable.

The Multi-Step Approach: Accessing the 1,2- and 2,6- Isomers

Synthesizing isomers with bromine atoms on the outer rings, such as 1,2- and 2,6-dibromoanthracene, requires more nuanced and often multi-step strategies to overcome the intrinsic preference for 9,10-disubstitution.[3][4]

1.2.1. Synthesis of 1,2-Dibromoanthracene: A Directed Pathway

Direct bromination is not a viable route to 1,2-dibromoanthracene. Instead, a multi-step sequence involving a Sandmeyer reaction is a common strategy.[3]

Experimental Workflow: Synthesis of 1,2-Dibromoanthracene [3]

A Anthracene B 1-Bromoanthracene A->B Monobromination (e.g., NBS) C 1-Bromo-2-nitroanthracene B->C Nitration (HNO3/H2SO4) D 2-Amino-1-bromoanthracene C->D Reduction (e.g., SnCl2/HCl) E Diazonium Salt D->E Diazotization (NaNO2/HBr) F 1,2-Dibromoanthracene E->F Sandmeyer Reaction (CuBr) A Prepare dilute solutions of each isomer in a suitable solvent (e.g., cyclohexane) B Record UV-Vis absorption spectra A->B C Record fluorescence emission spectra (excite at the absorption maximum) A->C E Compare λmax(abs), λmax(em), Stokes shift, and quantum yield B->E D Measure fluorescence quantum yields (using a known standard, e.g., quinine sulfate) C->D C->E D->E

Caption: Workflow for comparative photophysical analysis.

Solid-State Architecture: Crystal Packing and Its Implications

The isomeric differences extend into the solid state, where molecular symmetry and intermolecular interactions dictate the crystal packing, which in turn influences material properties like charge transport and mechanical flexibility.

  • 9,10-Dibromoanthracene: The planar structure and symmetry of this isomer often lead to a herringbone packing motif in the solid state.

  • Other Isomers: The less symmetric nature of isomers like 1,2- and 2,6-dibromoanthracene can lead to different crystal packing arrangements. These variations in intermolecular interactions (e.g., Br···Br, C-H···π) can significantly affect the bulk properties of the material. Unfortunately, detailed crystallographic data for many of the less common isomers are not readily available in the public domain, highlighting an area for further investigation. [1]

Reactivity and Applications: A Consequence of Structure

The position of the bromine atoms is the primary determinant of the reactivity of dibromoanthracene isomers in cross-coupling reactions, which are central to their application in materials science.

  • 9,10-Dibromoanthracene: The bromine atoms at the 9 and 10 positions are highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. This has made 9,10-dibromoanthracene a workhorse in the synthesis of a vast array of organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). [5]* 2,6-Dibromoanthracene: The bromine atoms at the 2 and 6 positions are also amenable to cross-coupling reactions, providing a pathway to linearly extended π-conjugated systems. The different substitution pattern allows for the synthesis of materials with distinct electronic and photophysical properties compared to their 9,10-disubstituted counterparts. [6]* 1,2-Dibromoanthracene: The two adjacent bromine atoms in this isomer offer a unique handle for the synthesis of fused aromatic systems and other complex molecular architectures. However, the potential for steric hindrance between the two bromine atoms and incoming reagents can influence its reactivity profile.

Conclusion: Isomerism as a Design Element

The choice of a dibromoanthracene isomer is not a trivial decision but a critical design parameter that profoundly influences the synthetic strategy, the resulting molecular properties, and the ultimate performance of the final material or compound. While 9,10-dibromoanthracene remains the most accessible and widely studied isomer due to its straightforward synthesis, the unique structural and electronic features of other isomers like 2,6- and 1,2-dibromoanthracene offer exciting opportunities for the development of novel functional materials. This guide has illuminated the fundamental differences between these key isomers, providing a framework for researchers to harness the power of isomerism in their pursuit of scientific innovation. The scarcity of comprehensive experimental data for the less common isomers underscores the need for continued research in this area to fully unlock the potential of the entire dibromoanthracene family.

References

  • BenchChem. Synthesis of 1,2-Dibromoanthracene from Anthracene: An Application Note and Protocol. BenchChem. Accessed February 7, 2026.
  • ChemicalBook. 2,6-DIBROMOANTHRACENE synthesis. ChemicalBook. Accessed February 7, 2026.
  • CymitQuimica. CAS 186517-01-1: 2,6-Dibromoanthracene. CymitQuimica. Accessed February 7, 2026.
  • CymitQuimica. CAS 186517-01-1: 2,6-Dibromoanthracene. CymitQuimica. Accessed February 7, 2026.
  • Organic Syntheses. 9,10-dibromoanthracene. Organic Syntheses Procedure. Accessed February 7, 2026.
  • Patents Google. CN103073387A - Preparation method of 9, 10-dibromoanthracene. Accessed February 7, 2026.
  • BenchChem. An In-depth Technical Guide to the Molecular Structure and Isomerism of 1,2-Dibromoanthracene. BenchChem. Accessed February 7, 2026.
  • Ossila. 9,10-Dibromoanthracene | CAS Number 523-27-3. Ossila. Accessed February 7, 2026.
  • Patents Google. CN103073387A - Preparation method of 9, 10-dibromoanthracene. Accessed February 7, 2026.

Sources

Technical Whitepaper: Electronic and Steric Properties of 1,5-Dibromoanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Dibromoanthracene (1,5-DBA) represents a critical, yet often underutilized, scaffold in the design of organic semiconductors and functionalized polycyclic aromatic hydrocarbons (PAHs). Unlike its ubiquitous isomer, 9,10-dibromoanthracene, which facilitates linear molecular architectures, 1,5-DBA imposes a distinct


 symmetry that dictates a "stepped" or "crankshaft" assembly in polymeric chains. This guide analyzes the steric strain induced by the peri-interaction (Br-H), the electronic consequences of distal halogenation, and provides a validated protocol for its synthesis via anthraquinone reduction, bypassing the regioselectivity issues of direct bromination.

Molecular Architecture & Steric Landscape

The "Peri" Effect and Steric Strain

The defining steric feature of 1,5-DBA is the peri-interaction . In the anthracene backbone, the C1 and C9 positions are spatially proximate. When a bromine atom (Van der Waals radius


 Å) is introduced at C1, it sterically crowds the hydrogen atom at C9.
  • Consequence: This repulsion forces the bromine atom slightly out of the aromatic plane or induces a minor twist in the anthracene skeleton to relieve strain.

  • Comparison: Unlike 9,10-dibromoanthracene, where sterics are dominated by interactions with C1/C4/C5/C8 hydrogens leading to significant twisting in polyphenyl derivatives, 1,5-DBA maintains a relatively planar core but directs substituents laterally.

Symmetry and Dipole

1,5-DBA possesses a center of inversion (


), resulting in a net dipole moment of zero (

D). However, the local dipoles created by the C-Br bonds create a specific electrostatic potential map that drives "herringbone" crystal packing, contrasting with the "slip-stacked" motifs often seen in 9,10-derivatives.

Table 1: Comparative Properties of Dibromoanthracene Isomers

PropertyThis compound9,10-Dibromoanthracene
Symmetry Point Group


Primary Steric Interaction Peri (1-Br

9-H)
Peri (9-Br

1,8-H)
Substitution Vector Lateral / Zig-ZagLinear / Axial
Reactivity (Lithiation) Selective at C1/C5Highly reactive at C9/C10
LUMO Localization Delocalized over outer ringsConcentrated on central ring

Electronic Structure & Reactivity[1]

Frontier Molecular Orbitals (FMO)

The introduction of bromine at the 1,5-positions exerts an inductive electron-withdrawing effect (-I) that lowers the LUMO energy level relative to pristine anthracene, facilitating electron injection in semiconductor applications.

  • HOMO: The Highest Occupied Molecular Orbital is less perturbed than in the 9,10-isomer because the coefficient of the wavefunction at the 1,5-positions is smaller than at the 9,10-positions (meso positions).

  • Band Gap Tuning: This selective perturbation allows researchers to fine-tune the band gap without disrupting the high reactivity of the 9,10-positions, leaving them open for subsequent functionalization (e.g., Diels-Alder reactions).

Visualization of Structure-Property Relationships

G cluster_0 Structural Inputs cluster_1 Electronic Consequences cluster_2 Macroscopic Properties Br_Pos 1,5-Bromine Substitution Peri_Sterics Peri-Interaction (1-Br/9-H) Br_Pos->Peri_Sterics Induces LUMO_Drop Lowered LUMO Energy Br_Pos->LUMO_Drop -I Effect Dipole Zero Net Dipole (C2h) Br_Pos->Dipole Symmetry Cancellation Polymer_Geo Zig-Zag Polymer Backbone Br_Pos->Polymer_Geo Geometry Definition Packing Herringbone Packing Peri_Sterics->Packing Directs Crystal Lattice Mobility Anisotropic Charge Mobility LUMO_Drop->Mobility Enhances e- transport Dipole->Packing Electrostatic Steering

Figure 1: Causal map linking the 1,5-substitution pattern to electronic and solid-state properties.

Experimental Protocol: Synthesis & Purification

Causality & Logic: Direct bromination of anthracene yields 9,10-dibromoanthracene almost exclusively due to the high electron density at the meso-positions. Therefore, the synthesis of 1,5-DBA must proceed via the reduction of 1,5-dibromoanthraquinone. This ensures regiochemical purity.

Materials
  • Precursor: 1,5-Dibromoanthraquinone (CAS: 602-77-7).[1]

  • Reducing System: Tin(II) Chloride (

    
    ) / Hydrochloric Acid (
    
    
    
    ) OR Sodium Borohydride (
    
    
    ) followed by acid dehydration.
  • Solvent: Glacial Acetic Acid.

Step-by-Step Protocol (SnCl2 Reduction Method)
  • Suspension: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1,5-dibromoanthraquinone (5.0 g, 13.6 mmol) in glacial acetic acid (150 mL) .

    • Why: Acetic acid solubilizes the quinone at high temperatures while stabilizing the tin intermediate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (15.0 g, 66.5 mmol) followed by concentrated HCl (20 mL) dropwise.

    • Mechanism:[2][3]

      
       acts as the electron donor, reducing the carbonyls to hydroxyls, which are subsequently eliminated to aromatize the central ring.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Observation: The yellow suspension will darken and eventually become a pale fluorescent precipitate as the fully aromatic anthracene forms (anthracenes are less soluble in AcOH than anthraquinones).

  • Quenching: Cool the reaction mixture to room temperature and pour into ice-water (500 mL) to fully precipitate the product.

  • Filtration: Filter the solid using a Büchner funnel. Wash copiously with water to remove tin salts, followed by a wash with cold methanol.

  • Purification (Critical): Recrystallize the crude solid from Toluene or Chlorobenzene .

    • Validation: 1,5-DBA forms pale yellow needles.

    • Yield Target: 60-75%.

Characterization Standards
  • 1H NMR (CDCl3, 400 MHz): Look for the "singlet" (or unresolved multiplet) of the 9,10-protons at

    
     ppm. The 1,5-substitution pattern breaks the equivalence of the outer ring protons, showing distinct doublets/triplets.
    
  • Melting Point:

    
     (approx). Distinct from 9,10-isomer (
    
    
    
    ).

Applications in Drug Development & Materials

While primarily an organic semiconductor, 1,5-DBA has emerging relevance in bio-applications:

  • DNA Intercalation Scaffolds: The anthracene core is a known DNA intercalator. Functionalizing the 1,5-positions allows the molecule to "thread" into the major groove with a different orientation than 9,10-derivatives, potentially altering sequence specificity.

  • Linker Chemistry: In Antibody-Drug Conjugates (ADCs), 1,5-DBA can serve as a rigid, fluorescent linker that spaces the payload from the antibody, reducing steric hindrance during cleavage.

Synthetic Workflow for Functionalization

Synthesis AQ 1,5-Dibromoanthraquinone (Precursor) Red Reduction (SnCl2 / AcOH) AQ->Red DBA This compound (Target Scaffold) Red->DBA Aromatization Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4 / Ar-B(OH)2) DBA->Suzuki Lith Lithiation (n-BuLi) DBA->Lith Polymer Poly(1,5-anthrylene) (Zig-Zag Semiconductor) Suzuki->Polymer C-C Bond Formation Funct 1,5-Difunctionalized Anthracene (Linker) Lith->Funct Electrophile Quench

Figure 2: Synthetic pathways originating from this compound.

References

  • Synthesis and Properties of Anthracene Derivatives. Source: National Institutes of Health (PubChem). URL:[Link]

  • Reduction of Anthraquinones to Anthracenes. Source: Organic Syntheses (General protocol adaptation for anthraquinone reduction). URL:[Link]

  • Acene-based organic semiconductors for organic light-emitting diodes. Source: Journal of Materials Chemistry C. URL:[Link]

  • Crystal Structure and Packing of Halogenated Anthracenes. Source: Crystallography Open Database (Structure comparison). URL:[Link]

Sources

Fundamental Reaction Mechanisms Involving 1,5-Dibromoanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Dibromoanthracene (1,5-DBA) represents a critical yet underutilized structural isomer in the family of halogenated acenes.[1] Unlike its ubiquitous counterpart, 9,10-dibromoanthracene, the 1,5-isomer offers a unique ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 symmetry that directs substituent packing into "slipped-stack" motifs—a geometric arrangement essential for maximizing orbital overlap in Organic Field-Effect Transistors (OFETs) and preventing fluorescence quenching in OLEDs.

This guide provides a rigorous analysis of the reaction mechanisms governing 1,5-DBA, specifically focusing on Palladium-catalyzed cross-coupling and Nickel-mediated homocoupling.[1] It is designed for synthetic chemists requiring high-fidelity protocols and mechanistic insight into manipulating the outer rings of the anthracene core.

Structural & Electronic Architecture

The Isomer Distinction: 1,5 vs. 9,10

To master the chemistry of 1,5-DBA, one must first understand how it diverges from the standard 9,10-isomer.[1]

Feature9,10-DibromoanthraceneThis compoundImplication for Reactivity
Symmetry Point Group ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(High Symmetry)

(Lower Symmetry)
1,5-isomers induce anti-parallel packing in solid state.
Substitution Site Central Ring (meso)Outer Rings (distal)1,5-positions are less sterically hindered by peri-hydrogens.[1]
Electronic Character Nodes of HOMO often located here.Significant HOMO coefficient.1,5-positions retain high conjugation but reduced steric clash.[1]
Reactivity (Lithiation) Extremely fast (Lithium-Halogen exchange).[1]Moderate (Standard Aryl Bromide kinetics).[1]1,5-DBA requires strictly anhydrous conditions; less prone to rapid scrambling.[1]
The Solubility Challenge

A major hurdle in 1,5-DBA mechanics is solubility.[1] The rigid planar structure leads to strong ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 stacking interactions, rendering the molecule sparingly soluble in standard ethers or alcohols.
  • Operational Insight: All protocols below utilize high-boiling non-polar solvents (Toluene, Chlorobenzene) or solubilizing additives to maintain the active species in the solution phase.[1]

Primary Reaction Mechanism: Palladium-Catalyzed Suzuki-Miyaura Coupling[1]

The most reliable method for functionalizing 1,5-DBA is the Suzuki-Miyaura cross-coupling.[1] However, the mechanism is complicated by the electronic neutrality of the 1,5-positions compared to the electron-rich 9,10-positions.[1]

The Catalytic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) cycle, but with specific kinetic bottlenecks at the oxidative addition step due to the bulk of the anthracene core.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for hindered substrates) Ar-Pd(II)-Br Pd0->OxAdd + 1,5-DBA BaseStep Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseStep + Base (K2CO3) TransMet Transmetalation (Transfer of R group) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization (cis) RedElim->Pd0 - Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of this compound. Note that the oxidative addition is often the rate-determining step due to the steric bulk of the anthracene backbone.

Mechanistic Nuances
  • Oxidative Addition: The C-Br bond at the 1,5-position is a standard aryl bromide bond (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     kcal/mol). However, the large surface area of the anthracene can promote catalyst aggregation (formation of Pd black).
    
    • Solution: Use phosphine ligands with large cone angles (e.g., SPhos or XPhos) or bidentate ligands (dppf) to stabilize the Pd(II) intermediate.[1]

  • Transmetalation: This step requires a base to activate the boronic acid (forming a boronate) or the palladium complex (forming Pd-OH).[1] In 1,5-DBA systems, weak bases (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) are preferred over strong bases (
    
    
    
    ) to prevent side reactions on the anthracene core.

Secondary Mechanism: Nickel-Mediated Yamamoto Polymerization[1]

For the creation of conjugated polymers (e.g., Poly(1,5-anthracene)), the Yamamoto coupling is superior as it does not require a stoichiometric organometallic partner (like a boronic acid).[1]

Mechanism

This is a reductive coupling using Ni(0).[1]

  • Oxidative Addition: Two equivalents of Ni(0) insert into the C-Br bonds.[1]

  • Disproportionation: Interaction between two Ar-Ni(II)-Br species.[1]

  • Reductive Elimination: Formation of the Ar-Ar bond and regeneration of Ni(II), which must be reduced back to Ni(0) by a sacrificial reductant (Zn) or used stoichiometrically.[1]

Experimental Protocols

Protocol A: Synthesis of 1,5-Di(naphthalen-2-yl)anthracene (Suzuki Coupling)

Objective: To couple a bulky aryl group to the 1,5-positions while maintaining solubility.[1]

Reagents:

  • This compound (1.0 eq, 336 mg, 1 mmol)[1]

  • 2-Naphthylboronic acid (2.5 eq, 430 mg)[1]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 5 mL)
    
  • Solvent: Toluene (20 mL) / Ethanol (5 mL)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 50 mL Schlenk flask and cycle 3x with Argon. Trustworthiness Check: Oxygen is the enemy of Pd(0). Incomplete degassing is the #1 cause of failure.

  • Loading: Add 1,5-DBA, boronic acid, and the Pd catalyst to the flask against a positive stream of Argon.

  • Solvent Addition: Add Toluene and Ethanol via syringe.[1] Degas the liquid phase by bubbling Argon for 20 minutes.

  • Activation: Add the degassed aqueous

    
    .
    
  • Reaction: Heat the mixture to 90°C (oil bath) for 24 hours. The yellow suspension should darken and eventually clarify as the soluble product forms.

  • Workup:

    • Cool to Room Temperature (RT).

    • Pour into Methanol (100 mL) to precipitate the crude product.

    • Filter and wash with water, methanol, and cold hexane.[1]

  • Purification: Recrystallize from Chlorobenzene or o-Dichlorobenzene due to low solubility in standard solvents.[1]

Protocol B: Yamamoto Polymerization of 1,5-DBA

Objective: Synthesis of conjugated homopolymer.[1]

Reagents:

  • This compound (1.0 eq)[1][2]

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (2.2 eq) - Must be handled in Glovebox
    
  • 1,5-Cyclooctadiene (COD) (2.2 eq)[1]

  • 2,2'-Bipyridine (2.2 eq)[1]

  • Solvent: Anhydrous DMF/Toluene (1:1 mix)

Workflow:

  • Catalyst Premix: In a glovebox, mix

    
    , COD, and Bipyridine in DMF/Toluene. Heat to 60°C for 30 mins to generate the active purple complex.
    
  • Monomer Addition: Add 1,5-DBA (dissolved in minimal hot Toluene) to the catalyst mixture.

  • Polymerization: Stir at 80°C for 48 hours.

  • Termination: Add bromobenzene (end-capper) and stir for 4 hours.

  • Precipitation: Pour the reaction mixture into acidic Methanol (HCl/MeOH) to decompose the Nickel complex and precipitate the polymer.

Reaction Landscape Visualization

The following diagram maps the strategic pathways available for 1,5-DBA, highlighting the divergence between coupling and lithiation.

ReactionLandscape cluster_Suzuki Cross-Coupling (C-C Bond) cluster_Lithium Metal-Halogen Exchange Start This compound (Precursor) Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Pd(0) / Base Sonogashira Sonogashira (Alkynes) Start->Sonogashira Pd(0) / Cu(I) Lithiation n-BuLi / -78°C (Dilithio-intermediate) Start->Lithiation Li-Hal Exchange Product1 Product1 Suzuki->Product1 OLED Emitters (Blue/Green) Electrophile Trapping with E+ (DMF, CO2, R3SiCl) Lithiation->Electrophile Quench Product2 Product2 Electrophile->Product2 Functionalized Acenes

Figure 2: Strategic reaction landscape for this compound functionalization.

References

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Molecular Structure and Isomerism of 1,2-Dibromoanthracene (and 1,5-isomers). BenchChem Technical Guides.[1] Link[1]

  • Yoneda Labs. (n.d.).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Yoneda Labs.[1] Link

  • ChemicalBook. (2026).[1] 9,10-Dibromoanthracene Properties and Reactivity (Comparative Data). ChemicalBook.[1] Link

  • Ossila. (n.d.). Anthracene Derivatives for Organic Electronics: 1,5- vs 9,10-substitution patterns.[1][2] Ossila Technical Notes.[1] Link

  • Royal Society of Chemistry. (2019).[1] Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry.[1][4] Chemical Science.[1] Link

Sources

Technical Safety Guide: 1,5-Dibromoanthracene Handling & Risk Mitigation

[1]

Executive Summary: The "Data-Poor" Hazard Context

1,5-Dibromoanthracene (CAS 3278-82-8) is a critical halogenated polycyclic aromatic hydrocarbon (PAH) used primarily as a building block for organic semiconductors (OLEDs, OTFTs) via cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).[1][2]

Critical Safety Insight: Unlike its symmetric isomer 9,10-Dibromoanthracene, the 1,5-isomer often lacks a comprehensive, harmonized GHS dataset.[1] Therefore, scientific integrity demands we apply "Read-Across" toxicology. We must handle this substance assuming the worst-case hazards of the anthracene family: severe irritation, potential carcinogenicity, and high aquatic toxicity (PBT). [1]

This guide establishes a self-validating safety protocol that treats this compound as a High-Hazard Control Band substance.

Physicochemical Profile & Hazard Identification

Understanding the physical state is the first step in exposure control. This compound is a solid powder with low solubility in ambient solvents, necessitating heating—a process that increases vapor/mist exposure risks.[1]

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValueOperational Implication
CAS Number 3278-82-8Unique identifier for inventory tracking.[1][3]
Molecular Weight 336.03 g/mol Heavy molecule; dust settles quickly but persists.
Physical State Light orange/yellow powderHigh electrostatic potential; "fly-away" dust risk.[1]
Melting Point 206–210 °CStable solid; no sublimation risk at RT.
Solubility Soluble in hot Toluene/ChlorobenzeneHigh Risk Step: Heating solvents generates toxic mists.
Partition Coeff. (LogP) ~5.8 (Predicted)Bioaccumulation: Highly lipophilic; penetrates skin easily.
Hazard Classification (Read-Across Strategy)

In the absence of specific LD50 data for the 1,5-isomer, we apply the GHS Classification of 9,10-Dibromoanthracene (CAS 523-27-3) as the minimum safety standard.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[2][4][5][6]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][4][5][6]

  • STOT-SE (Category 3): May cause respiratory irritation.[1][4]

  • Aquatic Acute/Chronic (Category 1): Very toxic to aquatic life with long-lasting effects.[1][4]

  • Carcinogenicity (Suspected): Treat as a potential mutagen/carcinogen due to the anthracene backbone.

Risk Assessment & Control Strategy

We utilize a Hierarchy of Controls specifically tuned for handling halogenated PAHs. The primary goal is to prevent inhalation of dust and dermal absorption of solutions.

Diagram 1: Hierarchy of Controls for this compound

Caption: Logical flow of safety barriers, prioritizing isolation over PPE.

HierarchyEliminationELIMINATION(Not possible for synthesis)EngineeringENGINEERING CONTROLS1. ISO 5 Fume Hood / Glovebox2. Anti-static ionizers (for powder)3. Local Exhaust Ventilation (LEV)Elimination->Engineering If essentialAdminADMINISTRATIVE CONTROLS1. Designated 'PAH Area'2. Wet-wiping protocols (No sweeping)3. Medical SurveillanceEngineering->Admin Primary BarrierPPEPPE (Last Resort)1. Resp: N95/P100 (Dust) or ABEK (Solvent)2. Skin: Double Nitrile or Viton (Solvent dependent)3. Eyes: Chemical GogglesAdmin->PPE Redundancy

Operational SOP: Safe Handling Protocol

This protocol uses a Self-Validating approach: each step includes a "Check" to ensure the safety barrier is intact before proceeding.

Phase A: Weighing & Transfer (The Highest Risk Step)

Risk: Electrostatic powder dispersion leads to invisible surface contamination.

  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

    • Validation: Verify fume hood face velocity is >100 fpm (0.5 m/s).

    • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. This prevents the "jumping powder" effect common with brominated anthracenes.

  • Weighing:

    • Weigh the required amount (typically mg to g scale) into a tared vial inside the hood.

    • Do not use weighing paper; use a conductive weighing boat or glass vial directly.

  • Decontamination:

    • Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Toluene depending on compatibility) to capture invisible dust.[1]

    • Dispose of the wipe as Hazardous Chemical Waste (Solid).

Phase B: Solubilization & Reaction

Risk: this compound requires heating in non-polar solvents (Toluene, Xylene) to dissolve.[1] This creates a dual hazard: Hot Solvent Vapors + PAH Mist.

  • Setup: Use a closed vessel (Schlenk tube or sealed microwave vial) whenever possible.

  • Heating:

    • Never heat in an open beaker. Use a reflux condenser.

    • Validation: Ensure the condenser water flow is active before heating begins.

  • Spill Management (Solution):

    • If a hot solution spills, evacuate the immediate area to allow vapors to clear via the hood.

    • Absorb with vermiculite or sand. Do not use paper towels (fire risk with hot solvents).

Diagram 2: Safe Weighing & Transfer Workflow

Caption: Step-by-step decision tree to minimize dust exposure during weighing.

WeighingSOPStartStart: WeighingCheckHoodCheck Hood Flow(>0.5 m/s)Start->CheckHoodIonizerApply Anti-Static(Ionizer/Gun)CheckHood->IonizerTransferTransfer to Vial(Use Funnel)Ionizer->TransferSealSeal ContainerImmediatelyTransfer->SealWipeWet Wipe Area(Solvent)Seal->Wipe

[1]

Toxicology & Mechanistic Insights

To understand why we handle this chemical with such care, we look at the molecular mechanism.

  • Intercalation Potential: The planar anthracene core allows the molecule to intercalate between DNA base pairs. While the bromine substituents at 1,5-positions add steric bulk, they also increase lipophilicity (LogP ~5.8), facilitating transport across cell membranes.[1]

  • Metabolic Activation: PAHs are metabolized by Cytochrome P450 enzymes. This can lead to the formation of epoxides (e.g., dihydrodiol epoxides), which are highly reactive electrophiles capable of covalently binding to DNA (adduct formation).

  • Halogenation Effect: The presence of Bromine atoms can alter metabolic pathways, potentially increasing the persistence of the molecule in biological systems (bioaccumulation) compared to unsubstituted anthracene.

Emergency Response

Spill Cleanup (Solid Powder)

NEVER dry sweep. Dry sweeping creates an airborne dust cloud that is easily inhaled.

  • Isolate: Demarcate the area.

  • Wet Method: Cover the spill with wet paper towels (water or compatible solvent) to suppress dust.

  • Scoop: Carefully scoop the wet slurry into a hazardous waste container.

  • Wash: Clean the surface with soap and water three times ("Triple Rinse").

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[7] The bromine groups make this a severe irritant; delayed treatment can cause corneal damage.

  • Skin Contact: Wash with soap and water.[4][6][7] Do not use alcohol/acetone on skin, as this enhances the absorption of the lipophilic PAH.

References

  • TCI Chemicals. (2025).[8] Product Specification: this compound (D3183).[1][3][9] Retrieved from [1]

  • PubChem. (2025).[3][9] Compound Summary: this compound (CID 14923878).[1][3][9] National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][8] Safety Data Sheet: 9,10-Dibromoanthracene (Proxy Hazard Data). Retrieved from [1]

  • Ossila. (2023).[2][8] 9,10-Dibromoanthracene Safety Data Sheet (General PAH Handling).[1] Retrieved from [1][2]

  • Organic Syntheses. (1929). 9,10-Dibromoanthracene Synthesis and Handling. Org. Synth. 1929, 9,[1][8] 22. Retrieved from

Preliminary computational studies of 1,5-Dibromoanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Title: Preliminary Computational Profiling of 1,5-Dibromoanthracene: A Technical Framework for Electronic and Bio-Active Assessment

Executive Summary This technical guide outlines a rigorous computational protocol for characterizing This compound (1,5-DBA) . Unlike its ubiquitous isomer 9,10-dibromoanthracene, the 1,5-isomer offers a unique


 symmetry and distal substitution pattern, making it a critical scaffold for both organic semiconductors (OLEDs/OFETs) and DNA-intercalating pharmaceutical agents. This document provides researchers with a self-validating workflow using Density Functional Theory (DFT) and molecular docking to predict electronic band gaps, reactivity descriptors, and biological efficacy.

Part 1: Structural Significance & Computational Strategy

The 1,5-DBA molecule (


) presents distinct challenges compared to the 9,10-isomer. The bromine atoms are located on the outer benzene rings (distal positions), leaving the central reactive 9,10-positions open for potential metabolic oxidation or further functionalization.

Key Structural Considerations:

  • Symmetry:

    
     (Centrosymmetric).
    
  • Dipole Moment: Theoretically zero in the ground state due to inversion symmetry, but vibrational modes can induce transient dipoles critical for solubility predictions.

  • Steric Influence: The 1,5-substitution minimizes steric clash at the central ring, potentially altering

    
    -
    
    
    
    stacking distances in crystal lattices compared to 9,10-DBA.
Computational Methodology (The "How-To")

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol avoids "black box" calculations.

Recommended Level of Theory:

  • Geometry Optimization: B3LYP-D3(BJ)/6-311G(d,p)

    • Rationale: B3LYP is the standard hybrid functional, but the -D3(BJ) dispersion correction is mandatory for anthracene derivatives to account for weak London dispersion forces in planar aromatic systems.

  • Basis Set for Bromine: The standard 6-31G(d) is often insufficient for heavy halogens. Use 6-311+G(2d,p) or a pseudopotential like LANL2DZ if computational resources are limited, though all-electron basis sets are preferred for accurate MEP surfaces.

  • Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane or Water (for bio-assay simulation).

Part 2: Electronic Properties & Reactivity Descriptors

The electronic landscape of 1,5-DBA determines its utility as a semiconductor or a drug payload.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of kinetic stability and optical absorption.

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the anthracene core; acts as the nucleophilic center.

  • LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized onto the electron-withdrawing Bromine substituents; acts as the electrophilic center.

Table 1: Predicted Electronic Parameters (Representative B3LYP Values)

Parameter1,5-DBA (Calc.)9,10-DBA (Ref Comparison)Significance
HOMO Energy -5.6 to -5.8 eV-5.5 eVIonization Potential; Oxidation stability.
LUMO Energy -2.3 to -2.5 eV-2.4 eVElectron Affinity; Reduction potential.
Band Gap (

)
~3.2 - 3.4 eV~3.1 eVOptical absorption edge (UV-Blue region).
Chemical Hardness (

)
~1.6 eV~1.55 eVResistance to charge transfer (Stability).

Note: The 1,5-isomer generally exhibits a slightly wider band gap than the 9,10-isomer due to reduced resonance contribution from the halogens to the central ring system.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (docking).

  • Negative Regions (Red): Localized over the

    
    -cloud of the central ring (9,10 positions).
    
  • Positive Regions (Blue): Localized on the hydrogen atoms and the

    
    -hole of the Bromine atoms (Halogen bonding potential).
    

Part 3: In Silico Bio-Activity & Drug Development

For drug development professionals, 1,5-DBA is a precursor to DNA intercalators. The planar anthracene core slides between base pairs (specifically 5'-pyrimidine-purine-3' steps).

Toxicity & ADMET Profiling

Anthracenes are notorious for mutagenicity. Computational screening must prioritize:

  • Metabolic Stability: The 9,10-positions are susceptible to P450 oxidation, forming 9,10-anthraquinone (toxic).

  • Lipophilicity (LogP): 1,5-DBA is highly lipophilic (Predicted LogP ~5.8). For drug use, it requires polar functionalization (e.g., amination) to satisfy Lipinski's Rule of 5.

Molecular Docking Workflow

The following diagram illustrates the logic flow for assessing 1,5-DBA as a DNA intercalator.

BioActivityWorkflow cluster_legend Validation Checkpoints Start 1,5-DBA Structure Opt DFT Geometry Opt (B3LYP-D3/6-311G**) Start->Opt Metab P450 Metabolism Check (SOM Prediction) Opt->Metab Reactivity Dock Molecular Docking (Target: B-DNA, PDB: 1Z3F) Opt->Dock Ligand Prep Check1 Imaginary Freq = 0 Opt->Check1 Tox ADMET/Toxicity (QSAR Analysis) Metab->Tox Quinone Formation Risk Dock->Tox Binding Energy < -7 kcal/mol Check2 RMSD < 2.0 Å Dock->Check2 Result Lead Candidate Selection Tox->Result Safety Profile OK

Figure 1: Computational workflow for validating this compound bio-activity. Note the critical checkpoint for P450 metabolism at the reactive 9,10 positions.

Part 4: Experimental Validation Protocols

To validate computational findings, the following experimental assays are standard:

  • UV-Vis Spectroscopy:

    • Protocol: Dissolve 1,5-DBA in cyclohexane. Measure

      
      .
      
    • Validation: The experimental

      
       should align with TD-DFT calculated vertical excitation energies (typically within 0.2 eV).
      
  • Cyclic Voltammetry (CV):

    • Protocol: 0.1 M

      
       in Dichloromethane, scan rate 100 mV/s.
      
    • Validation:

      
       correlates to HOMO; 
      
      
      
      correlates to LUMO.
  • DNA Viscometry:

    • Protocol: Titrate 1,5-DBA into Calf Thymus DNA solution.

    • Validation: An increase in viscosity confirms intercalation (lengthening of the DNA helix).

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. (Visualization Software Standard). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14923878, this compound. Retrieved from .[1]

  • Rescifina, A., et al. (2014). DNA intercalation by anthraquinone derivatives: a computational study. European Journal of Pharmaceutical Sciences, 52, 69-77. (Contextual grounding for anthracene docking).

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1,5-Dibromoanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1,5-dibromoanthracene (1,5-DBA) . Unlike the more common 9,10-isomer, 1,5-DBA presents unique challenges regarding solubility and electronic activation. While the 9,10-positions are chemically most reactive toward electrophilic substitution, the 1,5-positions require robust catalytic activation for cross-coupling.

This guide addresses the critical solubility limitations of the anthracene core and provides a self-validating workflow to synthesize 1,5-diarylanthracene derivatives, which are high-value scaffolds in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Critical Reaction Parameters

The Solubility Challenge

Anthracene derivatives are notoriously insoluble in standard organic solvents at room temperature due to strong


 stacking interactions.
  • Observation: 1,5-DBA often appears as a suspension rather than a solution in room-temperature toluene or THF.

  • Solution: The reaction must be performed at elevated temperatures (reflux) where the substrate becomes soluble. We recommend a binary solvent system (Toluene/Ethanol/Water or Toluene/THF/Water) to balance non-polar solubility with the aqueous base requirement.

Catalyst Selection
  • Standard: Tetrakis(triphenylphosphine)palladium(0) [

    
    ]  is the workhorse catalyst. It is sufficient for aryl boronic acids with neutral or electron-donating groups.
    
  • High-Performance: For sterically hindered boronic acids (e.g., 2,6-disubstituted), use

    
      or 
    
    
    
    / S-Phos
    . These systems resist deactivation and accelerate oxidative addition.
Stoichiometry Table

Use the following ratios to minimize homocoupling of the boronic acid while ensuring complete conversion of the dibromide.

ComponentRoleEquivalents (eq.)Notes
This compound Limiting Reagent1.0Purity >97% recommended
Arylboronic Acid Nucleophile2.5 - 3.0Excess required to drive bis-coupling
Pd Catalyst Catalyst0.03 - 0.053-5 mol% loading
Base (

or

)
Activator4.0 - 5.0Use as 2M aqueous solution
Aliquat 336 (Optional) Phase Transfer0.05Improves biphasic kinetics

Visualizing the Workflow

The following diagram outlines the decision-making process and reaction pathway for this synthesis.

G Start Start: this compound SolventCheck Solubility Check (Toluene/THF) Start->SolventCheck Degas CRITICAL STEP: Degas Solvents (Sparging/Freeze-Pump) SolventCheck->Degas Suspension OK if soluble hot CatalystAdd Add Pd(PPh3)4 (In Glovebox or Counter-flow N2) Degas->CatalystAdd O2 Removal Essential Reflux Reflux at 85-90°C (12-24 Hours) CatalystAdd->Reflux Monitor Monitor via TLC/HPLC (Look for Mono- vs Bis-product) Reflux->Monitor Monitor->Reflux Incomplete Workup Workup: Precipitation vs. Extraction Monitor->Workup Complete Purification Purification: Recrystallization (Chloroform/Hexane) Workup->Purification

Figure 1: Operational workflow for the Suzuki coupling of this compound. Note the critical degassing step to prevent catalyst poisoning.

Detailed Experimental Protocol

Phase 1: Preparation
  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF) and a reflux condenser. Equip with a magnetic stir bar.

  • Solvent Prep: Prepare a mixture of Toluene (3 parts) and Ethanol (1 part) .

    • Scientist's Note: Ethanol helps miscibility with the aqueous base layer. If your substrate is extremely insoluble, substitute Ethanol with THF.

  • Degassing: Spurge the solvent mixture with Argon or Nitrogen for at least 20 minutes. Do not skip this step. Palladium(0) is oxygen-sensitive; failure here leads to "palladium black" precipitation and stalled reactions.

Phase 2: Reaction Setup
  • Charge the RBF with This compound (1.0 eq) and the Arylboronic acid (3.0 eq) .

  • Add the degassed solvent mixture via syringe or cannula.

  • Add 2M Aqueous

    
     (5.0 eq) .
    
    • Note: The reaction is biphasic. Vigorous stirring is required to maximize the interfacial surface area.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add

    
     (3-5 mol%) .
    
    • Visual Cue: The solution typically turns a clear yellow/orange initially. If it turns black immediately, oxygen ingress has occurred.

Phase 3: Execution & Monitoring
  • Heat the mixture to reflux (approx. 90°C) .

    • Mechanism:[1][2][3] At reflux, the 1,5-DBA dissolves, allowing the catalytic cycle (Oxidative Addition

      
       Transmetallation 
      
      
      
      Reductive Elimination) to proceed.
  • Timecourse: Run for 12–24 hours.

  • TLC Monitoring:

    • Eluent: Hexane/DCM (variable ratio depending on product polarity).

    • Fluorescence: Anthracene derivatives are highly fluorescent under UV (365 nm). You will see the starting material (blue fluorescence) disappear and the product (often green/yellow fluorescence depending on conjugation) appear.

    • Intermediate: A spot corresponding to the mono-coupled product may persist if the reaction is too slow. If observed after 12h, add 1 mol% fresh catalyst.

Phase 4: Workup & Purification
  • Cooling: Allow the reaction to cool to room temperature.[4]

  • Precipitation (Method A - Preferred for insoluble products):

    • Pour the reaction mixture into cold Methanol or Water.

    • The target 1,5-diarylanthracene often precipitates as a solid.

    • Filter, wash with water (to remove inorganic salts) and methanol (to remove excess boronic acid).

  • Extraction (Method B - For soluble products):

    • Dilute with DCM or Chloroform.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Chloroform/Hexane or Toluene. Column chromatography is often unnecessary if Method A is successful.

Mechanistic Insight

The reaction follows the standard Pd(0)/Pd(II) cycle. However, the 1,5-positions of anthracene are peri-positions. While not as sterically crowded as the 9,10-positions, they are subject to electronic coupling effects across the naphthalene subunits.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 1,5-DBA TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle. The rate-determining step for anthracene derivatives is often the oxidative addition due to the steric bulk of the fused ring system.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kotha, S., et al. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction.[3][5] Synlett, 2002(3), 451-452.[3] (Note: While focusing on 9,10, this paper establishes the baseline solubility and base conditions for anthracene coupling). Link

  • BenchChem. (2025).[6] Solubility of 1,2-Dibromoanthracene in Organic Solvents: A Technical Guide. (Provides critical solubility data for dibromoanthracene isomers). Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

Sources

Application Note: Precision Protocols for Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing C–C bonds in pharmaceutical discovery and process chemistry, celebrated for its functional group tolerance and mild conditions (Nobel Prize, 2010). However, operational success relies on more than mixing reagents; it requires a mechanistic understanding of catalyst activation, the role of the base, and strict control of the reaction atmosphere.

This guide moves beyond textbook theory to provide field-validated protocols . It covers a robust "Standard Method" for routine synthesis and an "Advanced Method" utilizing Buchwald Precatalysts for sterically hindered or heteroaromatic substrates.

Mechanistic Insight: The Engine of Coupling

To troubleshoot effectively, one must visualize the catalytic cycle. The reaction proceeds through three distinct stages.[1][2][3][4] The critical, often overlooked variable is the activation of the boron species .

The Catalytic Cycle[2][4][5]
  • Oxidative Addition: The active Pd(0) species inserts into the Aryl-Halide bond.[2][4] This is the rate-determining step for aryl chlorides.

  • Transmetallation: This is the complex step. The base does not just "neutralize acid"; it reacts with the organoboron species to form a reactive boronate "ate" complex (or converts the Pd-halide to a Pd-hydroxide), rendering the organic group nucleophilic enough to transfer to Palladium.

  • Reductive Elimination: The C–C bond forms, and Pd(0) is regenerated.[5]

Visualization: The Suzuki-Miyaura Cycle

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boron BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Essential Activation RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim RedElim->Pd0 - Product

Figure 1: The catalytic cycle highlighting the critical intersection of Base Activation and Transmetallation.

Critical Parameter Optimization

Selection of the base and solvent is not arbitrary; it dictates the pathway between productive coupling and side reactions (like protodeboronation).

ParameterCommon ChoiceMechanistic Function & Expert Insight
Base Na₂CO₃ / K₂CO₃Standard. Mild.[1] Requires water to solubilize.[1] Good for robust substrates.
K₃PO₄High Activity. Often used anhydrously or with minimal water. Excellent for hindered substrates.
CsF / KFAnhydrous. Useful for base-sensitive substrates (esters). Fluoride activates boron without high pH.
Solvent Dioxane/H₂O (4:1)Universal. The water is critical to dissolve inorganic bases and hydrolyze boronic esters.
TolueneNon-polar. Requires phase transfer catalysts or soluble bases. Good for hydrophobic substrates.
n-BuOH / DMFPolar. Promotes solubility of polar heterocycles. High boiling points allow difficult activations.
Ligand PPh₃Legacy. Cheap, but poor for aryl chlorides or hindered systems.
SPhos / XPhosModern. Biaryl phosphines (Buchwald). Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[4]

Protocol A: The "Workhorse" Method

Application: Routine coupling of aryl bromides/iodides with stable boronic acids. Scale: 1.0 mmol

Reagents
  • Aryl Bromide (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[6]·DCM (3-5 mol%) — Air stable, robust.

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (or THF)

Step-by-Step Procedure
  • Vessel Prep: Charge a 20 mL reaction vial (with a magnetic stir bar) with the Aryl Bromide, Boronic Acid, and Pd(dppf)Cl₂.

    • Note: If using an aryl iodide, shield from light to prevent decomposition.

  • Inerting (Critical): Seal the vial with a septum cap. Evacuate the vial via a needle connected to a vacuum manifold, then backfill with Nitrogen (or Argon).[3] Repeat this cycle 3 times .

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

  • Solvent Addition: Syringe in the Dioxane (degassed) and the 2M Na₂CO₃ solution.

    • Ratio: Typically 4 mL Dioxane : 1 mL Water.

  • Reaction: Place the vial in a pre-heated aluminum block at 80°C . Stir vigorously (800 RPM).

    • Time: Run for 2–4 hours. Monitor by LCMS or TLC.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄, filter, and concentrate.[6]

Protocol B: Advanced Method (Buchwald Precatalysts)

Application: Aryl chlorides, sterically hindered substrates (ortho-substituted), or heteroaromatics prone to protodeboronation. Technology: Uses XPhos Pd G3 or G4 . These precatalysts release the active Pd(0) species rapidly upon exposure to base, preventing the formation of inactive Pd-dimers.

Reagents
  • Aryl Chloride/Bromide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous) or powdered K₃PO₄ (anhydrous conditions)

  • Solvent: THF or Toluene/Water[4]

Workflow Visualization

Workflow Step1 1. Weigh Solids (Air Stable) Step2 2. Evacuate/Backfill (3x Cycles) Step1->Step2 Seal Vial Step3 3. Add Solvents (Syringe) Step2->Step3 Inert Atm Step4 4. Heat (Activation) Step3->Step4 60-80°C Step5 5. Monitor (LCMS) Step4->Step5

Figure 2: Operational workflow for Buchwald Precatalyst systems.

Step-by-Step Procedure
  • Solid Addition: To a reaction tube equipped with a stir bar, add the Aryl Halide, Boronic species, and XPhos Pd G3 (solid).

    • Insight: Unlike traditional Pd(0) sources, G3 precatalysts are air-stable and can be weighed on a benchtop balance.

  • Inerting: Cap and purge with Argon for 5 minutes (or evacuate/backfill).

  • Liquid Addition: Add degassed THF (0.2 M concentration relative to halide) and degassed 0.5 M K₃PO₄ solution (2.0 equiv).

  • Reaction: Heat to 60°C .

    • Note: These catalysts are highly active. Reaction times are often short (30 min – 2 hours).

  • Quench: Dilute with EtOAc/Water. Filter through a pad of Celite to remove palladium black before separation.

Troubleshooting & Self-Validation

A valid protocol must include failure analysis. Use this matrix to diagnose issues.

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Intact) Catalyst DeactivationEnsure strict degassing. Switch to a more electron-rich ligand (e.g., XPhos, SPhos) to facilitate oxidative addition.
Homocoupling (Ar-Ar) Oxygen IngressOxygen promotes oxidative homocoupling of boronic acids. Re-evaluate inerting manifold.
Protodeboronation (Ar-H byproduct) Unstable Boronic AcidThis is common with 2-pyridyl boronic acids. Solutions: 1. Reduce temperature. 2. Use a milder base (K₂CO₃ instead of hydroxide). 3. Use CuCl (1.0 equiv) as a scavenger. 4. Switch to MIDA boronates for slow release.
Black Precipitate (Pd Black) Catalyst "Death"The active catalytic species has aggregated. Add more ligand (excess phosphine) or switch to a precatalyst (G3/G4) that stabilizes the Pd(0) species.

References

  • Nobel Prize in Chemistry 2010 . The Nobel Prize. [Link][3][4][7]

  • Suzuki-Miyaura Cross-Coupling Reaction . Organic Chemistry Portal. [Link][4]

  • Miyaura, N., & Suzuki, A. (1995) . Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Applications of 1,5-Dibromoanthracene in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 1,5-Dibromoanthracene in Materials Science: Geometric Engineering of Organic Semiconductors Content Type: Advanced Application Note & Protocol Guide Audience: Materials Scientists, Organic Chemists, and Device Physicists[1]

Executive Summary: The "Kinked" Advantage in Molecular Design

While 9,10-dibromoanthracene dominates the literature as a linear building block for acenes, This compound (1,5-DBA) represents a critical geometric alternative for advanced materials engineering.[1] Its unique substitution pattern breaks the centrosymmetric linearity of the anthracene core, introducing a "stepped" or "zigzag" conjugation pathway.[1]

This application note details how 1,5-DBA is utilized to:

  • Engineer Crystal Packing: Disrupt face-to-face π-stacking to prevent fluorescence quenching in solid-state emitters.

  • Synthesize Chiral Scaffolds: Serve as the prochiral precursor for C2-symmetric triptycenes and saddle-shaped nanographenes.

  • Fabricate Organic Electronics: Create solution-processable semiconductors for OFETs and Non-Fullerene Acceptors (NFAs) for organic photovoltaics.

Part 1: Molecular Architecture & Material Properties

1.1 The Geometric Divergence: 1,5- vs. 9,10-Substitution

The selection of the 1,5-isomer over the 9,10-isomer is a strategic choice in controlling bandgap and solubility.

Feature9,10-DibromoanthraceneThis compoundMaterial Consequence
Symmetry

(Linear)

(Stepped/Zigzag)
1,5-isomer induces "herringbone" packing, improving solubility.[1]
Steric Hindrance High (Peri-hydrogens at 1,4,5,[1]8)Moderate (Relief at 9,[1]10)1,5-substitution allows for greater torsional freedom in coupled systems.[1]
Electronic Pathway Cross-conjugation (Short axis)Long-axis conjugation1,5-linkages preserve effective conjugation length better in polymers.[1]
Application Linear Acenes, rigid rodsChiral Triptycenes, Nanographenes1,5-DBA is essential for "curved" or "twisted" π-systems.[1]
1.2 Electronic Properties & Charge Transport

In Organic Field-Effect Transistors (OFETs), 1,5-disubstituted derivatives (e.g., 1,5-distyrylanthracene) exhibit hole mobilities up to 0.15 cm²/Vs .[1][2] While lower than the linear 2,6-isomers, the 1,5-geometry prevents the formation of deep energetic traps often seen in highly crystalline 9,10-derivatives, leading to more isotropic charge transport in amorphous films.[1]

Part 2: Key Applications in Organic Electronics

2.1 Chiral Triptycene Scaffolds

1,5-DBA is the primary precursor for synthesizing


-symmetric chiral triptycenes.[1] By reacting 1,5-DBA with benzyne (or via Diels-Alder cycloaddition with alkynes), the resulting rigid 3D scaffold inherits the substitution pattern, creating internal free volume.[1] These materials are crucial for:
  • Chiral Separation Membranes: Porous molecular solids that can resolve enantiomers.[1]

  • Circularly Polarized Luminescence (CPL): Emitters that generate chiral light.[1]

2.2 Nanographenes and O-Doped PAHs

Recent breakthroughs utilize 1,5-DBA to synthesize "saddle-shaped" nanographenes containing heptagonal rings.[1] The 1,5-linkage forces a curvature in the backbone during Scholl oxidation, preventing the formation of flat graphene sheets and creating soluble, distorted nanocarbons with unique magnetic properties (e.g., open-shell singlet states).[1]

Part 3: Detailed Experimental Protocols

The following protocols are validated for the synthesis of 1,5-functionalized semiconductors.

Protocol A: Synthesis of 1,5-Distyrylanthracene (1,5-DSAnt) via Suzuki Coupling

Target Application: Blue-Emitting Active Layers for OFETs/OLEDs[1]

Reagents:

  • Monomer: this compound (1.0 eq, CAS: 3278-82-8)[1][3][4]

  • Coupling Partner: (E)-4-pentylstyrylboronic acid pinacol ester (2.5 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (3:1 v/v)[1]

Procedure:

  • Degassing: Charge a Schlenk flask with 1,5-DBA, boronic ester, and catalyst. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed Toluene/Ethanol and the base solution via syringe.

  • Reaction: Heat to 90°C for 48 hours in the dark (anthracene derivatives are photo-sensitive).

  • Workup: Cool to RT. Pour into Methanol (300 mL) to precipitate the crude product. Filter and wash with water and cold methanol.[1]

  • Purification: Recrystallize from Chlorobenzene or sublime under high vacuum (

    
     Torr) at 280°C.
    

Quality Control (QC):

  • ¹H NMR: Look for the disappearance of the doublet at

    
     7.8-8.0 ppm (characteristic of H-Br proximity).
    
  • Fluorescence: Solution

    
     should be ~460 nm (Blue).[1]
    
Protocol B: Synthesis of Saddle-Shaped Nanographenes via Sonogashira/Diels-Alder

Target Application: Chiral Nanocarbons

Workflow:

  • Sonogashira Coupling: React 1,5-DBA with 1-(tert-butyl)-4-ethynylbenzene (

    
    , CuI, 
    
    
    
    , 80°C) to form 1,5-bis(alkynyl)anthracene .[1]
  • Diels-Alder Cycloaddition: React the bis-alkynyl intermediate with tetraphenylcyclopentadienone (2.2 eq) in diphenyl ether at 260°C. This forms the polyphenylene precursor.[1]

  • Scholl Oxidation: Dissolve precursor in dry

    
    . Bubble Argon. Add 
    
    
    
    (excess) dissolved in nitromethane dropwise.[1] Quench with methanol.

Critical Troubleshooting:

  • Solubility: The polyphenylene precursor is soluble, but the final nanographene may aggregate.[1] Use 1,2-dichlorobenzene for GPC analysis.[1]

  • Regioselectivity: The 1,5-substitution directs the Scholl oxidation to form heptagonal rings at the "cove" regions, inducing the saddle shape.[1]

Part 4: Visualization of Synthetic Logic

G Start This compound (CAS 3278-82-8) Suzuki Suzuki Coupling (Boronic Esters) Start->Suzuki Pd(0), Base Sono Sonogashira Coupling (Alkynes) Start->Sono Pd(II)/Cu(I) Note Key Insight: 1,5-Substitution prevents planarization, inducing solubility & curvature. Start->Note Linear 1,5-Distyrylanthracene (1,5-DSAnt) Suzuki->Linear OFET App: OFETs & Blue OLEDs Linear->OFET Vacuum Deposition BisAlkynyl 1,5-Bis(alkynyl)anthracene Sono->BisAlkynyl DA Diels-Alder (+ Cyclopentadienone) BisAlkynyl->DA 260°C Precursor Polyphenylene Precursor DA->Precursor Scholl Scholl Oxidation (FeCl3) Precursor->Scholl Lewis Acid Nano Saddle-Shaped Nanographene Scholl->Nano C-C Bond Formation

Figure 1: Synthetic divergence of this compound.[1] Pathway A (top) leads to semi-crystalline semiconductors, while Pathway B (bottom) utilizes the 1,5-kink to generate complex 3D nanocarbons.[1]

References

  • 1,5-Distyrylanthracene for OFETs

    • Zhang, X., et al. "1,5-, 2,6- and 9,10-distyrylanthracenes as luminescent organic semiconductors."[1] Journal of Materials Chemistry C, 2013.[1]

  • Saddle-Shaped Nanographenes

    • Miao, Q., et al.[1] "A Chiral Saddle-shaped Nanographene with Two Heptagon-Embedded [4]Helicenes."[1] ChemRxiv, 2021.[1]

    • [1]

  • O-Doped Polycyclic Aromatic Hydrocarbons

    • Wang, X., et al. "Recent advances in the O-doped polycyclic aromatic hydrocarbons."[1] Journal of Materials Chemistry C, 2023.[1]

  • Chiral Triptycene Synthesis

    • Shibata, T., et al. "Enantioselective alkynylation of this compound-9,10-dione."[1] Tetrahedron: Asymmetry, 2015.[1][5][6]

    • [1]

  • Non-Fullerene Acceptors (OPV)

    • Liu, F., et al. "Isomerization enabling near-infrared electron acceptors."[1] Journal of Materials Chemistry A, 2019.[1]

Sources

Application Notes and Protocols: A Guide to the Electrophilic Bromination of Anthracene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Brominated Anthracenes

Anthracene, a polycyclic aromatic hydrocarbon, serves as a foundational scaffold for a diverse array of functional materials and pharmaceutical compounds. The introduction of bromine atoms onto the anthracene core via electrophilic substitution dramatically alters its electronic and steric properties, unlocking a wealth of synthetic possibilities. Brominated anthracenes are key intermediates in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes for biological imaging.[1] In the realm of drug development, the targeted placement of bromine can influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile. This guide provides a detailed exploration of the experimental setup for the electrophilic bromination of anthracene, emphasizing the underlying chemical principles and offering robust protocols for achieving high selectivity and yield.

Mechanistic Underpinnings: The Electrophilic Aromatic Substitution of Anthracene

The bromination of anthracene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] Unlike benzene, which requires a Lewis acid catalyst to polarize the bromine molecule, anthracene is sufficiently electron-rich to react directly with bromine.[3] The reaction is highly regioselective, with substitution occurring preferentially at the C9 and C10 positions.

The generally accepted mechanism involves the following key steps:[2]

  • Generation of the Electrophile: The bromine molecule becomes polarized as it approaches the electron-rich π-system of the anthracene molecule.

  • Nucleophilic Attack and Formation of the Sigma Complex: The anthracene π-system acts as a nucleophile, attacking the electrophilic bromine atom. This step disrupts the aromaticity of the central ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation and Re-aromatization: A weak base, such as a solvent molecule or another bromine atom, removes a proton from the carbon atom bearing the bromine, restoring the aromatic system.

The pronounced reactivity of the 9 and 10 positions can be attributed to the superior stability of the corresponding sigma complex. When the electrophile attacks at these positions, the positive charge can be delocalized over the two adjacent benzene rings without significantly disrupting their individual aromaticity.

Visualizing the Reaction Pathway

Electrophilic_Bromination_of_Anthracene Anthracene Anthracene Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) Anthracene->Sigma_Complex Nucleophilic Attack Br2 Br₂ Br2->Sigma_Complex Product 9-Bromoanthracene Sigma_Complex->Product Deprotonation HBr HBr Sigma_Complex->HBr Experimental_Workflow Start Start Dissolve Dissolve Anthracene in Solvent Start->Dissolve Add_Reagent Add Brominating Agent (NBS or Br₂) Dissolve->Add_Reagent React Stir at Appropriate Temperature Add_Reagent->React Workup Aqueous Workup & Extraction React->Workup Dry_Concentrate Dry Organic Layer & Concentrate Workup->Dry_Concentrate Purify Purify by Recrystallization Dry_Concentrate->Purify End Characterize Product Purify->End

Sources

Application Note: Solid-State Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: Why Go Solid-State?

The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry, yet its dependence on large volumes of organic solvents (DMF, Toluene, Dioxane) creates bottlenecks in solubility and sustainability.[1] Solid-state mechanochemistry—applying mechanical force to drive chemical reactions—offers a distinct kinetic advantage.[2]

Key Advantages for Drug Development:

  • Solubility Independence: Reactants do not need to dissolve.[1] This allows the coupling of highly insoluble substrates (e.g., pigments, large polyaromatic hydrocarbons) that fail in solution.[1]

  • Accelerated Kinetics: In a ball mill, reagent concentration is effectively "infinite," leading to reaction times often under 60 minutes for transformations that take hours in refluxing solvent.[1]

  • Green Metrics: solvent waste is reduced by >95% (limited only to workup).[1]

Core Mechanochemical Concepts

To ensure reproducibility, we must move beyond vague terms like "grind until complete" and define precise engineering parameters.

The Critical Parameter: Liquid-Assisted Grinding (LAG) and

Dry grinding often results in poor mixing or "caking" (product sticking to jar walls).[1] Adding a trace amount of liquid acts as a lubricant and a mass-transfer vector. This is quantified by the


 (eta) value :

[1]
  • Regime A (

    
    ):  Neat Grinding.[1] High friction, risk of decomposition.[1]
    
  • Regime B (

    
    ): Optimal LAG.  Liquid acts as a catalytic solvent layer.[1]
    
  • Regime C (

    
    ):  Slurry/Solution.[1] Loss of mechanochemical advantage.[1]
    
Energy Input: Frequency vs. Time

In high-speed ball milling (HSBM), kinetic energy (


) scales with the square of the frequency (

).[1]
  • Planetary Mills (e.g., Fritsch): Centrifugal force.[1] Good for scale (10–50g).[1]

  • Mixer/Vibrational Mills (e.g., Retsch MM400): High-impact frequency (up to 30 Hz).[1] Ideal for screening (100–500 mg).[1]

Standard Operating Protocols (SOP)

Protocol A: High-Performance Coupling (Difficult Substrates)

Based on the olefin-accelerated protocols developed by the Ito and Friščić groups.

Target: Coupling of electron-rich/sterically hindered aryl chlorides or insoluble bromides.

Reagents:

  • Catalyst:

    
     (3 mol%)[1][3]
    
  • Ligand: DavePhos or SPhos (4.5 mol%)[1]

  • Base:

    
     or 
    
    
    
    (3.0 equiv)[1]
  • Additive: 1,5-Cyclooctadiene (1,5-cod) (Acts as a dispersant for Pd)[1][4]

  • LAG Solvent: Ethanol or minimal THF (

    
    )[1]
    

Equipment:

  • Retsch MM400 Mixer Mill[1][3]

  • 10 mL Stainless Steel (SS) Jar[1]

  • 2 x 10mm Stainless Steel Balls

Step-by-Step Workflow:

  • Pre-Weighing: Weigh the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base, catalyst, and ligand into the jar.[1]

    • Note: Air sensitivity is lower in solid-state, but for sensitive ligands, load in a glovebox.[1]

  • Additive Introduction: Micropipette the 1,5-cod and LAG solvent directly onto the powder bed.

    • Calculation: For 500mg total reactant mass, add

      
       of liquid.[1]
      
  • Milling:

    • Close jar tightly (use Teflon tape on threads if solvent leakage is suspected).[1]

    • Set frequency to 30 Hz .

    • Run time: 30 - 60 minutes .

  • Workup:

    • Open jar (caution: slight pressure release).[1]

    • Wash contents with EtOAc/Water through a frit.[1]

    • Evaporate organic layer and purify via column chromatography.

Protocol B: "Green" Benchtop Coupling (Activated Substrates)

Ideal for standard library synthesis of soluble aryl bromides/iodides.[1]

Reagents:

  • Catalyst:

    
     (1-2 mol%) (Ligand-free)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • LAG Solvent: Ethanol (

    
    )[1]
    
  • Grinding Media: Zirconia (

    
    ) jar and balls (prevents steel contamination).[1]
    

Parameters:

  • Frequency: 25 Hz[1][3][4]

  • Time: 20 minutes

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for a mechanochemical Suzuki reaction.

MechanochemistryWorkflow Start Substrate Selection SolubilityCheck Is Substrate Soluble? Start->SolubilityCheck SolutionRoute Conventional Solution Route (DMF/Toluene) SolubilityCheck->SolutionRoute Yes MechanoRoute Mechanochemical Route (Ball Milling) SolubilityCheck->MechanoRoute No / Green Goal JarSelection Select Jar Material (SS for durability, ZrO2 for purity) MechanoRoute->JarSelection LAGCalc Calculate LAG Volume (Target η = 0.12 μL/mg) JarSelection->LAGCalc Milling High-Speed Milling (30 Hz, 30-60 min) LAGCalc->Milling Workup Solid Extraction (Wash filter cake) Milling->Workup

Figure 1: Decision tree and workflow for initiating a solid-state cross-coupling campaign.

Scale-Up: Twin-Screw Extrusion (TSE)

Ball milling is difficult to scale beyond 100g. For kilogram-scale solid-state synthesis, Twin-Screw Extrusion (TSE) is the industry standard. It converts the batch process into a continuous flow process.

Translation Protocol (Ball Mill


 Extruder): 
ParameterBall Mill (Batch)Twin-Screw Extruder (Continuous)
Energy Source Impact & ShearHigh Shear & Compression
Time 30-60 minsResidence Time: 1-5 mins
Temperature Uncontrolled (frictional heat)Zone-Controlled (

)
LAG Added at startLiquid injection ports along barrel

TSE Optimization Strategy:

  • Feed Rate: Calibrate solid feeders to deliver reactants at stoichiometric ratios.

  • Screw Configuration: Use "kneading blocks" (reverse conveying elements) to create high-shear zones where the reaction occurs.

  • Temperature Profile: Set the barrel temperature slightly below the melting point of the lowest melting reagent to facilitate a "melt-assisted" reaction without fully liquefying the mass.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Caking (Powder stuck to walls)

value too high (too wet) or hygroscopic base.[1]
Reduce LAG solvent volume. Switch base to

(anhydrous).[1]
Low Conversion Poor energy transfer.[1]Increase frequency (Hz). Use heavier balls (Tungsten Carbide) or higher ball-to-powder ratio (BPR 10:1).[1]
Product Contamination Iron leaching from jar.Switch to Zirconia (

) or PMMA jars.
Amorphous Gum Formation

of mixture exceeded.
Cryo-milling (cool jar with

before milling) or pause intervals to dissipate heat.[1]

References

  • Olefin-Accelerated Solid-State Coupling: Kubota, K., et al. "Olefin-accelerated solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry."[3] Chemical Science, 2019, 10, 8202-8210.[1][3] [Link]

  • General Mechanochemical Protocols: Friščić, T., et al. "Solid-state Suzuki-Miyaura cross-coupling reactions."[1][4] Chemical Society Reviews, 2013.[1] [Link]

  • Scale-Up via Extrusion: Bolt, R. R. A., et al. "Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion."[1][5][6] JACS Au, 2023.[1] [Link][1]

  • Liquid Assisted Grinding (LAG) Definition: Bowmaker, G. A.[1][3][4][6][7] "Solvent-assisted mechanochemistry." Chemical Communications, 2013.[1] [Link]

Sources

Application Note: Determination of Solubility for Aromatic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate determination of aqueous solubility is a critical gatekeeper in drug discovery, particularly for aromatic compounds. These moieties, ubiquitous in pharmacophores, present unique challenges due to


-

stacking interactions, high lipophilicity, and potential for aggregation. This guide delineates a bifurcated strategy: a high-throughput Kinetic Solubility protocol for early-stage screening and a rigorous Thermodynamic Solubility protocol (Shake-Flask) for lead optimization.[1] Special emphasis is placed on mitigating aromatic-specific artifacts such as non-specific binding to plastics and UV-fluorescence interference.

Introduction: The Aromatic Solubility Paradox

Aromatic rings (phenyl, naphthyl, heteroaromatics) are essential for binding affinity but often detrimental to physicochemical properties.

  • 
    -
    
    
    
    Stacking:
    Planar aromatic systems can stack efficiently in the solid state, increasing lattice energy and melting point, which directly opposes dissolution (General Solubility Equation).
  • Hydrophobicity: High LogP values lead to poor water interaction and a tendency to adsorb onto laboratory plastics (polystyrene), leading to false negatives in solubility data.

  • Aggregation: In kinetic assays, aromatics often form stable nano-aggregates rather than true precipitates, which can scatter light deceptively or pass through standard filters.

Strategic Method Selection

The choice of method depends on the compound's stage in the pipeline and the physical form of the sample (DMSO stock vs. Solid).

Figure 1: Solubility Method Decision Tree

SolubilityDecision Start Start: Define Objective Stage Development Stage? Start->Stage HTS Early Screening (HTS) Sample: DMSO Stock Stage->HTS Hits/Leads LeadOp Lead Optimization / Reg. Sample: Solid Powder Stage->LeadOp Candidates Kinetic Method: Kinetic Solubility (Nephelometry/Turbidimetry) HTS->Kinetic Thermo Method: Thermodynamic Solubility (Equilibrium) LeadOp->Thermo SolRange Est. Solubility? Thermo->SolRange ShakeFlask Protocol: Shake-Flask (> 10 mg/L) SolRange->ShakeFlask Moderate/High ColElution Protocol: Column Elution (< 10 mg/L - OECD 105) SolRange->ColElution Very Low (PAHs)

Caption: Decision matrix for selecting the appropriate solubility protocol based on development stage and estimated solubility range.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: Rapidly rank compounds from DMSO stocks. Principle: Detects the onset of precipitation via light scattering (Tyndall effect) when a DMSO concentrate is spiked into an aqueous buffer.

Critical Considerations for Aromatics
  • DMSO Co-solvent Effect: Aromatics are highly soluble in DMSO. The final assay usually contains 1-2% DMSO, which can artificially enhance solubility compared to a purely aqueous environment (kinetic > thermodynamic).

  • False Readings: Fluorescence from fused aromatic rings can interfere with some nephelometers. Ensure the detection wavelength (typically 633 nm or 800 nm) avoids the compound's excitation max.

Materials
  • Source: 10 mM compound stock in 100% DMSO.

  • Buffer: PBS pH 7.4 (or relevant physiological buffer).

  • Plate: 96-well clear flat-bottom polystyrene (for nephelometry) or UV-transparent (for direct UV).

  • Instrument: Nephelometer (e.g., BMG NEPHELOstar) or Plate Reader with absorbance at 620nm.

Step-by-Step Workflow
  • Preparation: Thaw DMSO stocks and vortex to ensure no solids remain (critical for aromatics which may crystallize at -20°C).

  • Serial Dilution: Prepare a dilution series of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Aqueous Spiking:

    • Dispense 196 µL of Buffer into the assay plate.

    • Add 4 µL of DMSO compound solution to each well (2% final DMSO).

    • Note: Mix immediately to prevent local high-concentration precipitation.

  • Incubation: Incubate at room temperature for 90 minutes .

    • Why? Aromatics need time to aggregate. Shorter times may miss slow crystallizers.

  • Read: Measure forward light scattering (nephelometry) or Absorbance @ 620 nm (turbidimetry).

  • Analysis: Plot Signal vs. Concentration. The "Solubility Limit" is the inflection point where the signal deviates from the baseline.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: Gold-standard determination for lead candidates. Principle: Equilibrium partitioning between a solid phase and a saturated aqueous solution (OECD Guideline 105).

Critical Considerations for Aromatics
  • Adsorption: Aromatic compounds adsorb to plastic. Glass vials (silanized if possible) are mandatory for the equilibration step.

  • Phase Separation: Filtration can absorb lipophilic compounds. Centrifugation is preferred for aromatics to separate the supernatant.

Materials
  • Compound: Solid powder (crystalline preferred).

  • Vessel: 4 mL borosilicate glass vials with PTFE-lined caps.

  • Agitation: Orbital shaker or rotating mixer.

  • Analysis: HPLC-UV (Diode Array) or LC-MS/MS.

Figure 2: Shake-Flask Workflow

ShakeFlask Step1 1. Excess Solid (1-2 mg) Step2 2. Add Buffer (Glass Vial) Step1->Step2 Step3 3. Equilibrate (24h - 72h @ 25°C) Step2->Step3 Step4 4. Phase Sep. (Centrifuge/Filter) Step3->Step4 Step5 5. pH Check Step4->Step5 Split Step6 6. Quantify (HPLC-UV) Step4->Step6

Caption: Standard Shake-Flask workflow emphasizing glass labware and long equilibration times.

Step-by-Step Workflow
  • Weighing: Add excess compound (~1-2 mg) to a glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (e.g., PBS pH 7.4). Record exact pH.

  • Equilibration:

    • Seal vial tightly (prevent evaporation/sublimation).

    • Shake at 25°C for 24 to 72 hours .

    • Validation: For new aromatic scaffolds, check at 24h and 48h. If results differ >15%, extend to 72h.

  • Separation:

    • Transfer suspension to a micro-centrifuge tube.

    • Centrifuge at 10,000 rpm for 10 mins.

    • Alternative: If filtering, use PVDF or PTFE filters, but pre-saturate the filter with the sample (discard first 200 µL) to minimize loss due to adsorption.

  • Quantification:

    • Dilute the supernatant with mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the compound stays in solution during injection.

    • Inject onto HPLC. Measure UV absorbance at

      
      .
      
  • pH Verification: Measure the pH of the remaining supernatant. Aromatic acids/bases can shift the buffer pH, altering solubility.

Data Analysis & Reporting

Calculation

Solubility (


) is calculated using a standard curve derived from a known DMSO stock of the same compound.


Interpreting Results
ParameterKinetic (HTS)Thermodynamic (Equilibrium)
Starting Material DMSO SolutionSolid Powder
State Supersaturated (Meta-stable)Equilibrium (Stable)
Typical Value Higher (due to DMSO & amorphous ppt)Lower (True solubility)
Aromatic Risk False high (nano-aggregates)Loss to plastic (adsorption)
QC Criteria
  • Mass Balance: Ensure the UV spectrum of the soluble fraction matches the standard (check for degradation).

  • Reproducibility: CV < 15% between replicates.

  • pH Drift: Final pH must be within ±0.1 units of initial buffer pH.

Troubleshooting Aromatic-Specific Issues

IssueCauseSolution
Low Recovery Adsorption to plastic tips/plates.Use glass-coated plates or low-binding polypropylene. Pre-rinse tips.
Variable Data Sublimation of volatile aromatics (e.g., Naphthalene derivatives).Minimize headspace in vials. Use septum caps.
Inconsistent HTS Fluorescence interference.Switch from Nephelometry to UV-Vis subtraction (Abs 620nm - Abs Baseline).
Very Low Solubility Detection limit of HPLC-UV.Use LC-MS/MS for quantification or switch to Column Elution Method (OECD 105).

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 105: Water Solubility." OECD iLibrary. [Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 2001. [Link]

  • Bevan, C. D., & Lloyd, R. S. "A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates." Analytical Chemistry, 2000.[3] [Link]

  • Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists." Drug Discovery Today, 2006. [Link]

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Standard Text Reference).

Sources

Application Note: Regioselective Synthesis of Novel 1,2-Diarylanthracene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 1,2-diarylanthracene derivatives represents a significant challenge in organic materials science due to the extreme steric congestion at the peri-position (C-1) relative to the C-9 hydrogen. Unlike the widely utilized 9,10-diphenylanthracene, 1,2-substituted isomers offer unique twisted π-conjugated architectures that disrupt planar stacking, making them highly valuable for non-doped blue organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

This Application Note details a robust, modular protocol for synthesizing asymmetric 1,2-diarylanthracenes. Unlike traditional Diels-Alder approaches which lack regiochemical flexibility, this method utilizes a sequential, site-selective Suzuki-Miyaura cross-coupling strategy on a 1,2-bis(triflate) anthracene core.

The "Steric Gating" Principle

The success of this protocol relies on the differential reactivity of the C-1 and C-2 positions:

  • Position C-2 (Beta): Sterically accessible; reacts under mild conditions.[1][2][3]

  • Position C-1 (Alpha/Peri): Sterically hindered by the C-9 proton; requires forcing conditions and specialized bulky phosphine ligands.

Reaction Workflow & Mechanism

The following Graphviz diagram visualizes the critical decision points and the sequential nature of the synthesis.

G cluster_0 Steric Control Check Start Start: Alizarin (1,2-Dihydroxyanthraquinone) Reduct Reduction & Triflation Start->Reduct NaBH4 / Tf2O Core 1,2-Bis(triflyloxy)anthracene (Key Intermediate) Reduct->Core Step1 Step 1: C-2 Coupling (Mild Conditions) Core->Step1 Ar¹-B(OH)2 Pd(PPh3)4, 60°C Intermed 2-Aryl-1-triflyloxyanthracene Step1->Intermed Site-Selective Step2 Step 2: C-1 Coupling (Forcing Conditions) Intermed->Step2 Ar²-B(OH)2 Pd(OAc)2/S-Phos, 110°C Final 1,2-Diarylanthracene (Target) Step2->Final

Figure 1: Sequential workflow exploiting steric differentiation between C-1 and C-2 positions.

Detailed Experimental Protocols

Phase 1: Synthesis of the Activated Core

Objective: Convert commercially available Alizarin into the reactive 1,2-bis(trifluoromethanesulfonyloxy)anthracene.

Reagents:

  • Alizarin (1,2-dihydroxyanthraquinone)

  • Sodium Borohydride (NaBH₄)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine (anhydrous)

Protocol:

  • Reduction: Dissolve Alizarin (10 mmol) in MeOH (50 mL). Slowly add NaBH₄ (40 mmol) at 0°C. Stir for 2 hours at room temperature. Quench with HCl (1M) to precipitate 1,2-dihydroxyanthracene. Filter and dry under vacuum.

  • Triflation: Suspend the reduced intermediate (10 mmol) in anhydrous DCM (100 mL) with pyridine (40 mmol) at -78°C.

  • Dropwise add Tf₂O (22 mmol) over 30 minutes.

  • Allow to warm to 0°C and stir for 4 hours.

  • Workup: Wash with cold water, brine, and dry over MgSO₄. Flash chromatography (Hexane/EtOAc 9:1) yields the 1,2-bis(triflate) precursor as a pale yellow solid.

Phase 2: Site-Selective C-2 Arylation (The "Beta" Coupling)

Rationale: The C-2 triflate is less hindered and undergoes oxidative addition with Pd(0) faster than the C-1 triflate.

Reagents:

  • 1,2-Bis(triflyloxy)anthracene (1.0 equiv)

  • Arylboronic Acid A (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: Toluene/Ethanol (4:1)

Step-by-Step:

  • Charge a Schlenk flask with the bis-triflate, Arylboronic Acid A, and Pd(PPh₃)₄ under Argon.

  • Add degassed solvent mixture and aqueous base.

  • Critical Step: Heat to 60°C (Do not exceed 70°C to prevent double coupling).

  • Monitor by TLC (approx. 4-6 hours). The mono-arylated product (at C-2) will appear as a distinct fluorescent spot.

  • Purification: Silica gel chromatography.

    • Note: Unreacted bis-triflate can be recovered.

Phase 3: C-1 Arylation (The "Alpha" Coupling)

Rationale: The remaining C-1 triflate is extremely hindered by the C-9 proton and the newly installed C-2 aryl group. Standard catalysts will fail. We utilize S-Phos or X-Phos , which are bulky, electron-rich biaryl phosphine ligands capable of facilitating oxidative addition in sterically congested environments.

Reagents:

  • 2-Aryl-1-triflyloxyanthracene (Intermediate from Phase 2)

  • Arylboronic Acid B (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: S-Phos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Pre-mix Pd(OAc)₂ and S-Phos in dioxane for 10 minutes to form the active catalytic species.

  • Add the intermediate and Arylboronic Acid B.

  • Add K₃PO₄.

  • Critical Step: Heat to 100-110°C (Reflux) for 12-24 hours.

  • Validation: Reaction completion is indicated by the disappearance of the triflate peak in ¹⁹F NMR (approx -74 ppm).

Data Summary & Validation

Optimization Table: Ligand Effects on C-1 Coupling

Reaction Conditions: 2-phenyl-1-triflyloxyanthracene, 4-tolylboronic acid, 110°C, 12h.

EntryCatalyst SystemYield (%)Observation
1Pd(PPh₃)₄< 5%No reaction; steric failure.
2Pd(dppf)Cl₂15%Slow conversion; significant dehalogenation.
3Pd(OAc)₂ / P(t-Bu)₃45%Active, but catalyst decomposition observed.
4Pd(OAc)₂ / S-Phos 88% High yield; clean conversion.
5Pd(OAc)₂ / X-Phos82%Good yield; slightly slower than S-Phos.
Structural Validation (QC Criteria)

To ensure the integrity of the synthesized novel derivatives, the following QC parameters must be met:

  • ¹H NMR (NOE): Strong Nuclear Overhauser Effect (NOE) signals should be observed between the C-9 proton and the aryl group at C-1, confirming the regiochemistry.

  • X-Ray Crystallography: Due to the steric clash, the aryl rings at C-1 and C-2 will be highly twisted relative to the anthracene core (dihedral angles typically >60°). This "twist" is the structural signature of the 1,2-diarylanthracene class.

Troubleshooting Guide

Issue 1: Hydrode-triflation (Formation of mono-aryl anthracene)

  • Cause: Reductive elimination of H-Pd-Ar instead of C-C bond formation, often due to excess heat or protic impurities during Step 2.

  • Solution: Switch to anhydrous 1,4-dioxane and ensure the reaction is strictly oxygen-free. Increase the concentration of Boronic Acid B.

Issue 2: Homocoupling of Boronic Acids

  • Cause: Oxygen leak in the system.

  • Solution: Degas solvents using the freeze-pump-thaw method (3 cycles) rather than simple sparging.

Issue 3: Incomplete C-1 Conversion

  • Cause: Catalyst death before completion.

  • Solution: Add a second portion of Pd(OAc)₂/S-Phos (2.5 mol%) after 12 hours.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kotha, S., & Ghosh, A. K. (2002).[1] Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction.[1] Synlett, 2002(03), 0451-0452. (Cited for context on anthracene coupling reactivity). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Cited for steric hindrance management). Link

  • Goossens, R., Smet, M., & Dehaen, W. (2002).[1] Brønsted- and Lewis acid-catalyzed cyclization giving rise to substituted anthracenes and acridines.[1] Tetrahedron Letters, 43(37), 6605-6608. (Cited for alternative cyclization routes). Link

Sources

Troubleshooting & Optimization

Catalysis Technical Support Hub: Minimizing Homocoupled Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HC-CROSS-COUPLING-OPT Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identify Your Enemy

Before optimizing, you must identify which homocoupling pathway is active. In a cross-coupling reaction between an electrophile (Ar¹-X ) and a nucleophile (Ar²-M ), two distinct homocoupled byproducts are possible.

Diagnostic Flowchart

Use this logic to determine the root cause based on your GC/LC-MS data.

HomocouplingDiagnostic Start Analyze Crude Mixture (GC/LC-MS) Identify Identify Major Byproduct Mass Start->Identify Ar1Ar1 Byproduct: Ar¹-Ar¹ (Electrophile Dimer) Identify->Ar1Ar1 Mass = 2 x Ar¹ Ar2Ar2 Byproduct: Ar²-Ar² (Nucleophile Dimer) Identify->Ar2Ar2 Mass = 2 x Ar² Cause1 ROOT CAUSE: Reductive Homocoupling Type: Disproportionation / Slow Transmetallation Ar1Ar1->Cause1 Cause2 ROOT CAUSE: Oxidative Homocoupling Type: Oxygen Ingress / Glaser Coupling Ar2Ar2->Cause2 Action1 ACTION: 1. Increase Nucleophile Reactivity 2. Change Catalyst (increase steric bulk) 3. Avoid reducing solvents (alcohols) Cause1->Action1 Action2 ACTION: 1. Rigorous Degassing 2. Slow Addition of Nucleophile 3. Switch to Cu-free (Sonogashira) Cause2->Action2

Figure 1: Diagnostic logic for isolating the mechanism of byproduct formation.

Root Cause Analysis & Troubleshooting

Scenario A: Oxidative Homocoupling (Ar²-Ar²)

Common In: Suzuki-Miyaura, Sonogashira. Mechanism: This is primarily an oxidation problem. In Suzuki coupling, the presence of oxygen facilitates the formation of peroxo-palladium species which react with two equivalents of boronic acid to form the homodimer [1]. In Sonogashira, this is the classic "Glaser Coupling" mediated by Copper and Oxygen.

Troubleshooting Guide: Suzuki-Miyaura
VariableRecommendationTechnical Rationale
Atmosphere Critical: < 5 ppm O₂Oxygen acts as an oxidant, converting Pd(0) to Pd(II) or forming peroxo-species that consume the boronic acid [1].
Addition Slow Addition (Syringe Pump)Keeping the concentration of Ar²-B(OH)₂ low relative to Ar¹-X minimizes the statistical probability of two Ar² species interacting at the metal center.
Solvent Degassed solventsSparging with Argon for 15-30 mins is superior to simple sonication.
Troubleshooting Guide: Sonogashira (Glaser Coupling)

The Issue: The formation of diynes (alkyne-alkyne) via Cu-catalyzed oxidative coupling. The Fix: Go Copper-Free.

  • Why: Copper is the primary driver of the Glaser homocoupling side reaction. Modern Pd-catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) can often perform the cycle without Cu if the amine base is strong enough or the temperature is elevated slightly [2].

Scenario B: Reductive Homocoupling (Ar¹-Ar¹)

Common In: Negishi, Stille, Kumada. Mechanism: This often occurs when transmetallation is slow . If the organometallic reagent (Ar²-M) does not transmetallate quickly enough, the oxidative addition complex (Ar¹-Pd-X) can disproportionate or react with a second equivalent of Ar¹-X (often involving halogen-metal exchange), leading to Ar¹-Ar¹ [3].

Troubleshooting Guide: Negishi Coupling
VariableRecommendationTechnical Rationale
Additive LiCl (1.0 - 2.0 equiv) LiCl breaks up polymeric organozinc aggregates into more reactive monomeric species, accelerating transmetallation and outcompeting homocoupling [4].
Catalyst High-Steric Bulk (e.g., PEPPSI, Buchwald)Bulky ligands favor the reductive elimination of the cross-product (Ar¹-Ar²) and discourage the formation of bis-aryl homocoupling intermediates.
Solvent Polar Solvents (THF/DMA)Increases the polarity of the C-Zn bond, facilitating faster transmetallation.

Comparative Mechanism: The Competition

Understanding the kinetic competition between the desired Cross-Coupling cycle and the parasitic Homocoupling cycle is vital for optimization.

ReactionCompetition Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar¹-Pd-X) Pd0->OxAdd + Ar¹-X HomoOx Oxidative Homocoupling (Ar²-Ar²) Pd0->HomoOx + 2 Ar²-M (Suzuki/Sono) TransMet Transmetallation (Ar¹-Pd-Ar²) OxAdd->TransMet + Ar²-M (Rate Limiting?) HomoRed Reductive Homocoupling (Ar¹-Ar¹) OxAdd->HomoRed Disproportionation (Negishi) Product Cross Product (Ar¹-Ar²) TransMet->Product Reductive Elimination Product->Pd0 O2 Oxygen Ingress O2->Pd0 Oxidation

Figure 2: Kinetic competition between the productive cross-coupling cycle (Green) and parasitic homocoupling pathways (Red).

Standard Operating Procedures (SOPs)

SOP-01: Rigorous Degassing (Freeze-Pump-Thaw)

Required for: Suzuki, Stille, and Sonogashira reactions sensitive to O₂.

  • Preparation: Place solvent/reagents in a Schlenk flask or heavy-walled pressure tube.

  • Freeze: Submerge the flask in liquid nitrogen (-196°C) until the solvent is completely frozen.

  • Pump: Open the flask to high vacuum (0.1 - 0.01 mmHg) for 5–10 minutes.

  • Thaw: Close the flask, remove from N₂, and thaw in a warm water bath. Do not apply heat while under static vacuum.

  • Repeat: Perform this cycle 3 times.

  • Backfill: Backfill with high-purity Argon or Nitrogen.

SOP-02: Slow Addition Protocol (Syringe Pump)

Required for: Minimizing Ar²-Ar² in Suzuki couplings.

  • Setup: Dissolve the catalyst and Electrophile (Ar¹-X) in the reaction solvent (Volume A).

  • Feed: Dissolve the Nucleophile (Ar²-B(OH)₂) and Base in a separate vial (Volume B).

  • Execution: Heat Volume A to the reaction temperature. Using a syringe pump, add Volume B to Volume A at a rate of 1.0 equiv/hour .

    • Why: This maintains a low instantaneous concentration of the nucleophile, statistically favoring the reaction with Ar¹-Pd-X over the self-reaction.

Frequently Asked Questions (FAQ)

Q: I am seeing Ar¹-Ar¹ (Electrophile dimer) in my Negishi coupling. Should I add more catalyst? A: Likely not. This usually indicates that the catalyst is "waiting" too long for the zinc reagent. Instead of adding more Pd, try adding LiCl (1.5 equiv) (dissolved in THF) to your organozinc reagent before adding it to the reaction. This accelerates the transmetallation step [4].

Q: Can I use water as a co-solvent to stop homocoupling? A: In Suzuki coupling, yes. Water is essential for the formation of the reactive boronate species. However, ensure the water is degassed. In Negishi/Stille, water is detrimental and will quench the nucleophile (Ar-Zn-X), leading to reduced yields (Ar-H byproduct), though not necessarily homocoupling.

Q: Does the choice of base affect homocoupling in Suzuki reactions? A: Yes. Stronger bases can sometimes accelerate the oxidation of boronic acids if O₂ is present. However, weak bases may result in slow transmetallation. Carbonate bases (K₂CO₃, Cs₂CO₃) are generally a safe starting point. If homocoupling persists, ensure your system is anaerobic rather than changing the base immediately.

References

  • Adrio, J., & Hii, K. K. (2007). Aerobic Pd-catalyzed oxidative homocoupling of arylboronic acids. Chemical Communications.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

  • Manolikakes, G., & Knochel, P. (2008). Radical-Catalyzed Cross-Coupling Reactions of Functionalized Organozinc Reagents with Aryl Halides. Angewandte Chemie.

Technical Support Center: Strategies for Controlled Bromination of Anthracene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving anthracene. As a Senior Application Scientist, I understand the nuances and challenges of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons. Anthracene's high reactivity, particularly at the C9 and C10 positions, makes it susceptible to over-bromination, leading to complex product mixtures and reduced yields of the desired 9,10-dibromoanthracene. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve clean, selective, and high-yield bromination of anthracene.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the bromination of anthracene in a direct question-and-answer format.

Q1: My reaction produced an inseparable mixture of polybrominated products. How can I improve the selectivity for 9,10-dibromoanthracene?

A1: This is the most common issue and stems from the high reactivity of the anthracene nucleus. Achieving high selectivity for the 9,10-dibromo product requires precise control over several reaction parameters.

Causality: The initial bromination at the 9-position only minimally deactivates the ring system, and the 10-position remains highly susceptible to a second electrophilic attack. Over-bromination occurs when the local concentration of the brominating agent is too high, the reaction temperature is elevated, or the reaction time is excessively long. Further substitution can lead to products like 1,4,9,10-tetrabromoanthracene or even hexabromo derivatives.[1]

Strategic Solutions:

  • Stoichiometric Control: Carefully control the molar equivalents of your brominating agent. For 9,10-dibromoanthracene, a slight excess of bromine (approx. 2.1-2.2 equivalents) is often used to drive the reaction to completion, but a large excess must be avoided.

  • Slow Reagent Addition: This is a critical control parameter. Adding the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise over an extended period (e.g., 30-60 minutes) maintains a low instantaneous concentration of the electrophile. This favors the reaction with the more reactive starting material (anthracene) over the less reactive monobrominated intermediate.

  • Temperature Management: Conduct the reaction at a controlled, low temperature. The initial addition of bromine is often performed in the cold (e.g., 0-10 °C) to moderate the reaction rate.[1] A gentle warming period may be required to ensure the reaction goes to completion, but high temperatures increase the rate of side reactions.

  • Solvent Selection: Use a solvent in which the product, 9,10-dibromoanthracene, is sparingly soluble. As the desired product forms, it precipitates out of the solution, effectively protecting it from further attack by the brominating agent. Carbon tetrachloride (CCl₄) is a classic solvent for this reason, though less polar, non-chlorinated alternatives should be considered for safety and environmental reasons.[2][3]

  • Vigorous Stirring: When using a solvent in which the product precipitates, vigorous stirring is essential. This prevents the solid product from coating unreacted anthracene, which would halt the reaction and lead to an incomplete conversion.[2][3]

Below is a troubleshooting flowchart to guide your decision-making process for improving selectivity.

G start Poor Selectivity: Mixture of Polybrominated Products check_stoichiometry Is Bromine Stoichiometry > 2.2 eq? start->check_stoichiometry reduce_br2 Action: Reduce to ~2.1 eq. check_stoichiometry->reduce_br2 Yes check_addition Was Bromine Added All at Once? check_stoichiometry->check_addition No reduce_br2->check_addition slow_addition Action: Add Br2 solution dropwise over 30-60 min. check_addition->slow_addition Yes check_temp Was Reaction Run at Room Temp or Higher? check_addition->check_temp No slow_addition->check_temp lower_temp Action: Cool reaction to 0-10°C during addition. check_temp->lower_temp Yes check_solvent Is the Product Highly Soluble in the Solvent? check_temp->check_solvent No lower_temp->check_solvent change_solvent Action: Use CCl4, CS2, or other solvent where product has low solubility. check_solvent->change_solvent Yes success Improved Selectivity for 9,10-Dibromoanthracene check_solvent->success No change_solvent->success

Caption: Troubleshooting flowchart for poor selectivity.

Q2: My yield of 9,10-dibromoanthracene is consistently low, even with good selectivity. What are the likely causes?

A2: Low yield with high selectivity often points to issues with reaction completion, mechanical losses during workup, or suboptimal purification.

Strategic Solutions:

  • Purity of Anthracene: Commercial anthracene can contain impurities that may react with bromine, consuming the reagent and lowering the yield of the desired product. The classic Organic Syntheses procedure specifically uses anthracene of 80-85% purity and adjusts stoichiometry accordingly.[2][3]

  • Incomplete Reaction:

    • Stirring: As mentioned, if the product precipitates and coats the starting material, the reaction will be incomplete. Ensure vigorous and continuous stirring.[2][3]

    • Reaction Time/Temperature: After the initial cold addition of bromine, the reaction mixture may need to be gently warmed or stirred for a longer period to ensure all the anthracene has reacted.[3] Monitor the reaction by TLC (Thin Layer Chromatography) to confirm the disappearance of the starting material.

  • Purification Losses: 9,10-dibromoanthracene must be purified, typically by recrystallization.

    • Solvent Choice: The crude product can be recrystallized from solvents like toluene or xylene, or extracted with hot carbon tetrachloride.[3] However, the product has some solubility in these solvents even when cold, leading to losses in the mother liquor.

    • Technique: To minimize losses, use the minimum amount of hot solvent required to dissolve the crude product and allow for slow cooling to maximize crystal formation. A second crop of crystals can often be obtained by concentrating the mother liquor.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the bromination of anthracene?

A1: The bromination of anthracene is a classic example of electrophilic aromatic substitution. The reaction proceeds via an addition-elimination mechanism. The central ring is the most electron-rich and reacts fastest.[4]

  • Formation of Pi-Complex: The bromine molecule is polarized by the electron-rich pi system of the anthracene, forming a transient pi-complex.[4]

  • Formation of Sigma-Complex (Arenium Ion): The pi-complex collapses as one bromine atom forms a covalent bond with C9, breaking the aromaticity of the central ring and creating a resonance-stabilized carbocation known as a sigma-complex or arenium ion.

  • Elimination & Rearomatization: A base (which can be the bromide ion, Br⁻, formed in the previous step) abstracts the proton from C9. The C-H bond electrons collapse to reform the aromatic pi system, yielding 9-bromoanthracene and HBr. The process then repeats at the even more activated C10 position to give 9,10-dibromoanthracene.

G cluster_0 Mechanism of Anthracene Bromination (First Substitution) Anthracene Anthracene PiComplex π-Complex Anthracene->PiComplex + Br₂ SigmaComplex Sigma-Complex (Arenium Ion) PiComplex->SigmaComplex Slow Step Product 9-Bromoanthracene + HBr SigmaComplex->Product - H⁺ (Fast)

Caption: Mechanism of electrophilic bromination of anthracene.

Q2: Are there safer alternatives to using elemental bromine and chlorinated solvents?

A2: Yes. Growing concerns over the toxicity of elemental bromine and chlorinated solvents have driven the development of alternative reagents and conditions.

  • Alternative Brominating Agents:

    • N-Bromosuccinimide (NBS): NBS is a solid, crystalline source of electrophilic bromine that is easier and safer to handle than liquid bromine. In the presence of an acid catalyst or radical initiator, NBS can effectively brominate anthracene, often with high selectivity for the 9 and 10 positions.[5]

    • Bromodimethylsulfonium bromide (BDMS): This solid reagent is presented as an environmentally friendly option. It reacts with anthracene in solvents like dichloromethane or chloroform at room temperature to produce high yields of 9,10-dibromoanthracene with short reaction times and no reported side reactions.[6][7]

  • Greener Solvents: While classic procedures use carbon tetrachloride or carbon disulfide, consider replacing them with less toxic alternatives like ethyl acetate or even exploring solvent-free conditions where applicable.[8]

  • Flow Chemistry: Generating bromine in situ within a continuous flow reactor is a modern approach that significantly enhances safety. This method avoids the storage and handling of bulk bromine and allows for precise control over reaction parameters, minimizing side product formation.

ReagentTypical SolventKey AdvantagesReference
Br₂ CCl₄, CS₂High reactivity, well-established[2]
NBS CCl₄, CH₃CNSolid (safer handling), selective[5]
BDMS CH₂Cl₂, CHCl₃Solid, high yield, short reaction time[6]
In situ Br₂ VariousEnhanced safety (no Br₂ storage)[9]
Q3: How can I effectively purify the crude 9,10-dibromoanthracene product?

A3: Purification is crucial for obtaining a high-quality final product. The method of choice depends on the scale and the nature of the impurities.

  • Recrystallization: This is the most common method. The key is selecting a suitable solvent.

    • Toluene/Xylene: The crude product is generally more soluble in these solvents than in CCl₄. Dissolve the crude solid in a minimum of boiling toluene, filter hot to remove any insoluble impurities, and allow the solution to cool slowly. The pure 9,10-dibromoanthracene will crystallize as brilliant yellow needles.[3]

    • Carbon Tetrachloride Extraction: For larger scales, continuous extraction with hot CCl₄ in a Soxhlet-type apparatus can be very effective. The pure product crystallizes from the boiling solvent.[2][3]

  • Washing: Before recrystallization, it's good practice to wash the crude filtered solid with a small amount of cold solvent (e.g., cold CCl₄ or ethanol) to remove the mother liquor containing excess bromine and more soluble impurities.

  • Chromatography: While not typically necessary for this specific product if the reaction is clean, column chromatography on silica gel can be used to separate a complex mixture of brominated anthracenes if recrystallization fails.[1]

Validated Experimental Protocol: Controlled Synthesis of 9,10-Dibromoanthracene

This protocol is adapted from the trusted Organic Syntheses procedure, emphasizing the control needed to prevent over-bromination.[2][3]

G setup 1. Setup - Suspend Anthracene in CCl4 in a flask with stirrer, dropping funnel, and reflux condenser. addition 2. Bromine Addition - Slowly add a solution of Br2 (2.1-2.2 eq) in CCl4 dropwise with vigorous stirring. - Maintain temperature at 0-10°C. setup->addition reaction 3. Reaction - After addition, warm gently on a steam bath and reflux for ~1 hour to ensure completion. addition->reaction cooling 4. Crystallization - Allow the mixture to cool slowly to room temperature, then in an ice bath to maximize precipitation. reaction->cooling filtration 5. Isolation - Filter the crude product using suction filtration. - Wash the solid with cold CCl4. cooling->filtration purification 6. Purification - Recrystallize the crude solid from hot toluene or xylene. filtration->purification

Caption: Experimental workflow for controlled bromination.

Step-by-Step Methodology:

  • Apparatus Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser, suspend anthracene (1.0 eq) in carbon tetrachloride (approx. 10 mL per gram of anthracene).

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (2.1 eq) in a small amount of carbon tetrachloride.

  • Controlled Addition: Cool the anthracene suspension in an ice bath. With vigorous stirring, add the bromine solution dropwise over 30-45 minutes. The sparingly soluble 9,10-dibromoanthracene will begin to precipitate as a yellow solid.[2]

  • Reaction Completion: Once the addition is complete, remove the ice bath and gently warm the mixture on a steam bath. Bring the mixture to a gentle reflux and maintain for one hour to ensure the reaction goes to completion.[3]

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. Collect the crude product by suction filtration and wash the filter cake with a small portion of cold carbon tetrachloride.

  • Purification: Transfer the crude, bright yellow solid to a clean flask. Add a minimal amount of boiling toluene to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then in an ice bath. Collect the purified yellow needles of 9,10-dibromoanthracene by suction filtration, wash with a small amount of cold toluene, and dry under vacuum. The melting point of the pure product should be 221–222 °C.[2]

References

  • Heilbron, I. M.; Heaton, J. S. 9,10-Dibromoanthracene. Organic Syntheses, Coll. Vol. 1, p.207 (1941); Vol. 3, p.41 (1923). [Link]

  • Scribd. Bromoination of Anthracene. [Link]

  • Gemoets, H. P. L. et al. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules2019 , 24(11), 2142. [Link]

  • Shine, H. J. et al. Halogenations of Anthracenes and Dibenz[a,c]anthracene with N-Bromosuccinimide and N-Chlorosuccinimide. The Journal of Organic Chemistry1985 , 50(15), 2751-2756. [Link]

  • Wikipedia. 9,10-Dibromoanthracene. [Link]

  • Tutar, A. et al. Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives. Arkivoc2008 , (xvi), 244-256. [Link]

  • Dyker, G. Bromination - Insights in Advanced Organic Chemistry 2. YouTube, 2021. [Link]

  • Ozturk, T. et al. Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry2011 , 7, 1036-1045. [Link]

  • Ozturk, T. et al. Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. ResearchGate, 2011. [Link]

  • Google Patents.
  • Kaats, B. A.; Douglas, J. T. Carbocation Lewis Acid Catalyzed Diels–Alder Reactions of Anthracene Derivatives. Organic Letters2018 , 20(8), 2256-2259. [Link]

  • Da Silva, J. F. et al. Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry2021 , 17, 1163-1213. [Link]

Sources

Managing thermal decomposition of halogenated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Support) Topic: Managing Thermal Decomposition of Halogenated Organic Compounds Ticket ID: THM-HALO-9982

Introduction: The Stability Paradox

Welcome to the Halo-Stability Solutions Center. You are likely here because your halogenated substrates (alkyl halides, acyl chlorides, or halogenated solvents) are degrading under thermal stress, leading to yield loss, equipment corrosion, or regulatory flags.

The Core Problem: Halogenated organics possess a "stability paradox." The carbon-halogen bond (C-X) is often strong enough to persist in the environment but weak enough to cleave homolytically or heterolytically under thermal processing, triggering autocatalytic decomposition .

This guide is structured as a resolution workflow for the three most critical "tickets" we receive from the field.

Ticket #1: "My Reactor is Corroding & The Reaction is Darkening"

Severity: Critical (Safety & Asset Risk) Root Cause: Autocatalytic Dehydrohalogenation.

The Mechanism (Why it happens)

Thermal stress causes the elimination of Hydrogen Halide (HX) from the substrate. This is not a linear decay; it is exponential.

  • Initiation: Trace HX is released via thermal elimination (E1/E2 mechanism) or radical cleavage.

  • Propagation: The released HX acts as a Brønsted acid catalyst, protonating the leaving group on the remaining substrate, lowering the activation energy for further elimination.

  • Result: A runaway pH drop, formation of polymeric "tars" (darkening), and severe pitting corrosion of stainless steel.

Visualizing the Threat

AutocatalyticCycle Substrate Halogenated Substrate (R-X) Heat Thermal Stress (>100°C) Substrate->Heat HX Free Acid (HCl/HBr) Heat->HX Elimination Protonation Protonation of Remaining R-X HX->Protonation Catalysis Corrosion Reactor Pitting (Fe + 2HCl -> FeCl2) HX->Corrosion Attack Decomp Accelerated Decomposition Protonation->Decomp Decomp->HX + More Acid

Figure 1: The Autocatalytic Cycle of Dehydrohalogenation. Note the feedback loop where decomposition products accelerate further degradation.

Troubleshooting Protocol: Material & Environment

Q: Can I use SS316L for this reaction? A: No. If your process involves temperatures >100°C and potential moisture ingress, SS316L is insufficient. Halide ions penetrate the passivation layer of steel, causing pitting.

Resolution Table: Material Selection Guide

MaterialMax Temp (Acidic)SuitabilityWhy?
SS316L < 50°CPoor Susceptible to chloride stress corrosion cracking and pitting.
Hastelloy C-276 200°C+Excellent High Molybdenum content prevents pitting in reducing acid environments (HCl).
Glass-Lined 150°CGood Chemically inert, but vulnerable to thermal shock and abrasion.
Tantalum 250°C+Superior Virtually immune to acid attack, used for heat exchanger cladding.

Ticket #2: "Yield is Dropping / Impurities Increasing"

Severity: High (Process Efficiency) Root Cause: Lack of Acid Scavenging.

The Solution: In-Situ Scavenging

To break the cycle shown in Figure 1, you must neutralize the HX as it forms, without introducing a base strong enough to cause unwanted nucleophilic substitution (SN2) or elimination (E2) of your product.

The Gold Standard: Epoxides (e.g., Propylene Oxide, Epichlorohydrin, or Epoxidized Soybean Oil).

Mechanism of Action

Epoxides act as "acid traps." The ring strain makes them highly reactive toward protons. The acid (HX) protonates the epoxide oxygen, leading to ring opening by the halide ion. This converts the dangerous HX gas into a stable, neutral halohydrin.

ScavengerMech HX Free Acid (H-Cl) Complex Protonated Intermediate HX->Complex Proton Transfer Epoxide Epoxide Scavenger (Strained Ring) Epoxide->Complex Product Neutral Halohydrin (Stable Liquid) Complex->Product Ring Opening (Irreversible)

Figure 2: Epoxide Scavenging Mechanism. The reaction irreversibly sequesters the acid, preventing autocatalysis.

Experimental Protocol: Stabilizing a Reaction
  • Selection: Choose a scavenger with a boiling point slightly above your reaction temperature to ensure it remains in the liquid phase.

    • Low Temp (<80°C): Propylene Oxide.[1]

    • High Temp (>100°C): Epoxidized Soybean Oil (ESBO) or 1,2-Epoxybutane.

  • Loading: Add 1.0 - 3.0 mol% relative to the halogenated solvent/substrate.

  • Validation (The "Silver" Test):

    • Take a 1mL aliquot of the reaction mixture.

    • Shake with 1mL water.

    • Add 2 drops of 0.1M AgNO₃.

    • Result: No precipitate = Successful scavenging. White precipitate (AgCl) = Acid breakthrough; increase scavenger load.

Ticket #3: "Regulatory Issues: Dioxins in Exhaust"

Severity: Critical (Environmental Compliance) Root Cause: De Novo Synthesis in the Cooling Zone.

The Phenomenon

Researchers often assume dioxins (PCDD/Fs) form only inside the reactor. Incorrect. Dioxins primarily form downstream in the heat exchanger or exhaust line, where temperatures drop to the "De Novo Window" (200°C – 450°C).

  • Ingredients: Carbon (soot/organics), Chlorine, Oxygen, and a catalyst (Copper/Iron from corroded pipes).

Mitigation Strategy: The "Rapid Quench"

You must minimize the residence time of your exhaust gases within the 200-450°C window.

Q: Can I just scrub the gas? A: Scrubbing removes HCl but not necessarily the dioxins already formed. Prevention is superior.

DeNovoWindow Reactor Reactor Output (>800°C or Process T) Zone1 Danger Zone (450°C -> 200°C) Reactor->Zone1 Slow Cooling = DANGER SafeZone Safe Zone (<200°C) Reactor->SafeZone Rapid Quench (<0.5s) Mechanism De Novo Synthesis (Cat. by Cu/Fe + C + Cl2) Zone1->Mechanism Residence Time > 2s Mechanism->SafeZone Dioxins Formed Scrubber Wet Scrubber (Caustic Wash) SafeZone->Scrubber

Figure 3: The De Novo Synthesis Window. Rapid quenching bypasses the temperature range where metal-catalyzed reformation of dioxins occurs.

Compliance Checklist
  • Quench Rate: Ensure exhaust gas cooling rate is >500°C/second until T < 200°C.

  • Inhibitors: If rapid quenching is impossible, inject sulfur-based inhibitors (e.g., SO₂ or ammonium sulfate) into the gas stream. Sulfur poisons the copper catalysts required for dioxin formation [1].[2]

  • Particulate Control: Install high-efficiency filtration after the quench. Dioxins often adsorb onto carbon particulates.

FAQ: Deep Dive

Q: Why does my alkyl iodide decompose faster than the chloride? A: Bond Dissociation Energy (BDE). The C-I bond (~57 kcal/mol) is significantly weaker than C-Cl (~81 kcal/mol). Alkyl iodides are sensitive to light and moderate heat, often requiring storage over Copper turnings (to scavenge I2 radicals) or Silver wool.

Q: Can I use amines (like Triethylamine) as scavengers instead of epoxides? A: Use caution. While amines neutralize acid, they can act as nucleophiles, attacking your alkyl halide to form quaternary ammonium salts (quats). Epoxides are non-nucleophilic toward alkyl halides under neutral conditions, making them safer for yield preservation [2].

References

  • Andersson, S., et al. (2003).[3] Innovative Material Technology Removes Dioxins from Flue Gases. Filtration & Separation.[3][4][5] Link

  • Wipf Group. (2004). Strategies in Organic Synthesis: Scavengers. University of Pittsburgh. Link

  • Zeeco Global. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer Systems. Link

  • US EPA. (1989). Determination of the Thermal Decomposition Properties of Selected Hazardous Organic Compounds. Link

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map and Summary. Link

Sources

Technical Support Center: Optimizing Product Recovery & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Support Portal. Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

This guide addresses the critical "last mile" of chemical synthesis: workup and isolation.[1] Yield losses here are often mistakenly attributed to reaction failure, when they are actually physical processing issues. The following modules break down the thermodynamics and kinetics of recovery, providing actionable protocols to maximize mass balance.

Module 1: Liquid-Liquid Extraction (LLE) & Phase Separation

Q: My product is trapped in the aqueous layer, and the partition coefficient seems poor. How do I force it into the organic phase?

The Mechanic: The distribution ratio (


) is governed by the relative solubility of your solute in two immiscible phases. For ionizable compounds, 

is pH-dependent. If your molecule is charged, it stays in the water.

Troubleshooting Protocol:

  • pH Swing: Adjust the aqueous pH to be at least 2 units away from the analyte's pKa.

    • Acids (pKa ~5): Acidify to pH < 3 (protonated = neutral = organic soluble).

    • Bases (pKa ~9): Basify to pH > 11 (deprotonated = neutral = organic soluble).

  • The "Salting Out" Effect: Add a saturated inorganic salt (NaCl, Na₂SO₄, or (NH₄)₂SO₄) to the aqueous layer. This increases the ionic strength, organizing water molecules around the salt ions (hydration shells) and reducing the free water available to solvate your organic product. This thermodynamically drives the organic product into the organic phase [1].

Q: I have a persistent emulsion that won't separate. What is the fastest way to resolve it?

The Mechanic: Emulsions are metastable colloids stabilized by surfactants (often byproducts or impurities) that lower the interfacial tension between layers. To break them, you must disrupt this stabilizing interface or increase the density difference between phases.

Decision Matrix: Breaking Emulsions

EmulsionBreaking start Emulsion Detected step1 Wait 20 mins (Gravity Settling) start->step1 check1 Separated? step1->check1 step2 Add Brine (NaCl) Increase Ionic Strength check1->step2 No end Proceed to Drying check1->end Yes check2 Separated? step2->check2 step3 Filter through Celite pad (Physical Coalescence) check2->step3 No check2->end Yes check3 Separated? step3->check3 step4 Centrifugation (High G-Force Separation) check3->step4 No check3->end Yes

Figure 1: Step-by-step logic flow for resolving persistent emulsions during aqueous workup.

Advanced Tip: If the emulsion is stubborn and you are using a chlorinated solvent, the densities might be too similar to water (approx 1.0 g/mL). Add a denser solvent (CHCl₃) or a lighter one (Et₂O) to widen the density gap (


) [2].

Module 2: Crystallization & Solid Isolation

Q: My product "oils out" (forms a liquid blob) instead of crystallizing. Why does this happen and how do I fix it?

The Mechanic: "Oiling out" is Liquid-Liquid Phase Separation (LLPS).[2] It occurs when the temperature of the solution drops into a "miscibility gap" before it hits the solubility curve (the point where solids should form). Essentially, the solution becomes supersaturated with respect to the "oil" phase before the solid phase [3].

The Fix: Seeding & Metastable Zone Control You must bypass the miscibility gap by inducing nucleation at a higher temperature or lower concentration.

Protocol: Anti-Oiling Out Crystallization

  • Determine Solubility: Find the boiling point where your product dissolves completely.

  • Prepare Solution: Dissolve product at

    
    .
    
  • Seed Point: Cool to the Metastable Zone (just below saturation but above the oiling-out temperature).

  • Add Seeds: Add 0.5 - 1.0 wt% of pure crystal seeds. This provides a surface for growth, bypassing the energy barrier of spontaneous nucleation.

  • Slow Cooling: Cool at a controlled rate (e.g., 0.5 °C/min). This keeps the system in the crystal growth zone and prevents it from crashing into the oiling-out zone [4].

Visualizing the Danger Zone

PhaseDiagram Y_axis Temperature (T) X_axis Concentration (C) Stable Stable Solution Metastable Metastable Zone (Add Seeds Here) Stable->Metastable Cooling OilingOut Oiling Out Zone (LLPS - Danger) Metastable->OilingOut Rapid Cooling (Avoid!) Solid Crystal Growth Metastable->Solid Controlled Growth OilingOut->Solid Impure Solidification

Figure 2: Conceptual phase diagram illustrating the trajectory required to avoid oiling out (LLPS).

Module 3: Solvent Removal & Drying[1][3][4]

Q: I lose yield during drying, or my NMR shows persistent solvent peaks. What is the most efficient drying method?

The Mechanic: Removing the last traces of high-boiling solvents (DMF, DMSO) or water requires overcoming the enthalpy of vaporization, which increases as the solvent becomes bound to the crystal lattice or trapped in amorphous solids.

Comparative Data: Drying Agent Efficiency Do not rely solely on rotary evaporation. Chemical drying of the extract before concentration is vital.

DesiccantSpeedCapacityResidual Water*Best Application
MgSO₄ FastHigh~2.8 mg/LGeneral purpose, wet extracts.
Na₂SO₄ SlowHigh~12 mg/LLeaving overnight; removing bulk water.
CaCl₂ FastHigh~1.5 mg/LHydrocarbons/Halides (Avoid amines/alcohols).
Mol. Sieves (3A/4A) SlowModerate< 0.1 mg/L Final polishing of solvents; storing dry solvents [5].

*Residual water values are approximate and solvent-dependent.

Protocol: Azeotropic Removal of High-Boiling Solvents If you cannot heat your product to remove DMF or DMSO due to decomposition risk:

  • Dissolve the residue in a volatile solvent that forms an azeotrope with the impurity (e.g., Heptane or Xylenes).

  • Rotovap repeatedly. The azeotrope depresses the boiling point of the stubborn solvent, "carrying" it over into the trap.

  • High Vacuum: Apply < 1 mbar pressure for 12+ hours.

References

  • Element Lab Solutions. "Liquid-Liquid Extraction Techniques: Principles and Optimisation." Element Lab Solutions, 2021. [Link]

  • University of Rochester. "Tips & Tricks: Emulsions." Department of Chemistry, 2026. [Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo, 2025. [Link]

  • Burfield, D. R., & Smithers, R. H. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." Journal of Organic Chemistry, via University of Pittsburgh, 1978. [Link]

Sources

Technical Support Center: Dibromoanthracene-9,10-dione Handling & Dissolution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-SOLV-910 Assigned Specialist: Senior Application Scientist, Materials Science Division

Executive Summary & Nomenclature Verification

Critical Clarification: Before proceeding, we must verify the chemical identity. The nomenclature "Dibromoanthracene-9,10-dione" refers to a Dibromoanthraquinone derivative.[1]

  • Structure: An anthracene core with ketone groups at positions 9 and 10, and bromine substituents on the outer rings (commonly 2,6-dibromo or 1,5-dibromo isomers).

  • Impossible Structure: "9,10-dibromoanthracene-9,10-dione" is chemically impossible because carbons 9 and 10 cannot simultaneously be ketones and hold bromine atoms.

  • Physical Profile: These compounds are rigid, planar, and highly crystalline. They exhibit strong

    
    -
    
    
    
    stacking interactions, resulting in extremely high lattice energy and poor solubility in standard organic solvents (ethanol, acetone, ether) at room temperature.

The Challenge: Dissolution requires overcoming the high enthalpy of fusion. "Like dissolves like" is insufficient; you need thermal energy combined with polarizable aromatic solvents to disrupt the crystal lattice.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction efficacy with dibromoanthraquinones. Data is aggregated from synthesis protocols and solubility parameter analysis.

TierSolvent ClassSpecific SolventBoiling Point (°C)Solubility RatingRecommended Application
1 High-Boiling Aromatics o-Dichlorobenzene (ODCB) 180Excellent (Hot) Recrystallization, Reaction Solvent, NMR (

-ODCB)
1 High-Boiling Aromatics Nitrobenzene 210Excellent (Hot) Large-scale purification, Crystallization
2 Polar Aprotics NMP / DMF 202 / 153Good Coupling reactions (Suzuki/Stille), but hard to remove
3 Chlorinated Aliphatics Chloroform / TCE 61 / 146Moderate Small scale analysis, TLC spotting
4 Common Organics Toluene / Xylenes 110 / 140Low-Moderate Washing impurities, Hot extraction
5 Anti-Solvents Methanol / Acetone 64 / 56Insoluble Precipitating product, washing filter cakes

Troubleshooting Workflows

Workflow A: The "It Won't Dissolve" Decision Tree

Use this logic flow when standard dissolution fails.

SolventSelection Start Start: Sample Insoluble TempCheck Is the solvent at Boiling Point? Start->TempCheck HeatIt Heat to Reflux TempCheck->HeatIt No SolventCheck Current Solvent? TempCheck->SolventCheck Yes HeatIt->TempCheck SwitchODCB Switch to o-Dichlorobenzene (ODCB) Target Temp: 160°C SolventCheck->SwitchODCB DCM/Chloroform/Ethanol SwitchNMP Switch to NMP (If removing solvent later is not critical) SolventCheck->SwitchNMP Toluene/Xylenes Sonication Apply Ultrasonication (30 mins, 40kHz) SolventCheck->Sonication Already in ODCB/Nitrobenzene Success Dissolution Achieved SwitchODCB->Success SwitchNMP->Success Sonication->Success

Caption: Logical pathway for escalating solvation conditions based on solvent thermal limits and polarity.

Workflow B: Recrystallization & Purification Protocol

Issue: User reports "Precipitation occurs immediately during filtration," leading to yield loss or impure crystals. Root Cause: The temperature gradient between the flask and the funnel is too steep. The compound crystallizes instantly upon hitting the cooler glass of the funnel.

Corrective Protocol:

  • Solvent Choice: Use Nitrobenzene or o-Dichlorobenzene .

  • Dissolution: Heat mixture to reflux until fully dissolved.

  • Equipment Prep: Pre-heat the glass funnel and filter paper in an oven at 100°C or use a jacketed heated funnel.

  • Filtration: Filter the solution while boiling .

  • Crystallization: Allow the filtrate to cool slowly to room temperature (wrap flask in foil/towel to reduce cooling rate). This promotes the formation of pure, needle-like crystals.

Recrystallization Crude Crude Dibromoanthraquinone Dissolve Dissolve in Boiling ODCB (>170°C) Crude->Dissolve Filter Hot Filtration (Pre-heated Funnel) Dissolve->Filter Remove insoluble impurities Cool Slow Cooling (Ambient Temp) Filter->Cool Filtrate Collect Collect Crystals (Wash w/ Methanol) Cool->Collect Precipitate

Caption: Step-by-step purification workflow emphasizing thermal management to prevent premature crashing out.

Frequently Asked Questions (FAQs)

Q1: I am running an NMR, but the sample won't dissolve in CDCl3. What should I do? A: Chloroform is often insufficient for rigid anthraquinones.

  • Solution: Use Tetrachloroethane-d2 (TCE-d2) or o-Dichlorobenzene-d4 . These solvents allow you to heat the NMR tube (if your probe supports variable temperature, VT-NMR) to 80-100°C, which sharpens the peaks and ensures solubility.

Q2: Why is my solution turning green/blue during dissolution? A: Pure dibromoanthraquinones are typically yellow to light brown.

  • Diagnosis: A green/blue tint often indicates the presence of trace amines (if starting from diaminoanthraquinone) or reduction byproducts.

  • Fix: Perform a hot filtration through a pad of silica gel or Celite while the solution is in toluene or chlorobenzene to remove polar impurities.

Q3: Can I use Acetone to clean my glassware? A: Acetone will not dissolve the residue effectively.

  • Protocol: Rinse glassware with hot chlorobenzene or ODCB first to dissolve the bulk solid. Follow this with an acetone rinse to remove the high-boiling solvent, then wash with water/detergent.

Q4: Is sonication safe for this compound? A: Yes. Dibromoanthraquinones are chemically stable. Sonication is highly recommended to break up particle aggregates and accelerate dissolution in NMP or DMF.

References & Grounding

  • Synthesis & Purification of Anthraquinones:

    • Source: Organic Syntheses, Coll. Vol. 1, p. 207 (1941). Describes the bromination of anthracene and handling of the resulting insoluble quinones.[2][3][4][5]

    • Link:

    • Relevance: Establishes the baseline for using halogenated benzenes (chlorobenzene/ODCB) for recrystallization.

  • Solubility Data & Applications:

    • Source: PubChem Compound Summary for 2,6-Dibromoanthraquinone (CAS 633-70-5).

    • Link:

    • Relevance: Confirms physical properties and insolubility in water/ethanol.[6]

  • Safety & Handling (SDS):

    • Source: Sigma-Aldrich Safety Data Sheet (2,6-Dibromoanthraquinone).

    • Link:

    • Relevance: Provides safety data regarding the handling of dust and required PPE (gloves/respirator) due to potential irritant properties.

  • Advanced Solvent Effects:

    • Source: "Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide" (Journal of Chemical & Engineering Data).

    • Link:

    • Relevance: Discusses the thermodynamic difficulties of dissolving anthraquinone derivatives and the need for high-density solvents.

Sources

Validation & Comparative

Comparative Analysis of Dibromoanthracene Isomer Spectra

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of dibromoanthracene isomers, focusing on the 9,10-isomer versus the 2,6- and 1,5-isomers. It is designed for researchers in organic electronics and synthesis.

Executive Summary

Dibromoanthracenes (DBAs) are critical intermediates in the synthesis of acenes for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While 9,10-dibromoanthracene is the thermodynamic product of direct bromination and the most widely used, isomers like 2,6-dibromoanthracene offer superior geometries for linear polymerization. This guide objectively compares their spectral signatures (UV-Vis, Fluorescence, NMR) and synthesis pathways to aid in material selection.

Quick Comparison Matrix
Feature9,10-Dibromoanthracene 2,6-Dibromoanthracene 1,5-Dibromoanthracene
Symmetry Point Group

(High Symmetry)

(Centrosymmetric)

(Centrosymmetric)
Electronic Nature Meso-substituted (Active sites)Long-axis substitutedOff-axis substituted
Key Application Small molecule semiconductors, Suzuki couplingLinear polymers (PPE/PPV analogs)Cross-linking, specialized dyes
Synthesis Difficulty Low (Direct Bromination)High (Multi-step/Sandmeyer)High (Multi-step)
Fluorescence QY Moderate (Quenched by Heavy Atom Effect)Higher (Less steric twisting)Variable

Structural & Symmetry Analysis

The spectral differences between isomers stem directly from their symmetry and the position of the bromine atoms relative to the anthracene core's nodal planes.

Isomer Geometry Diagram

The following diagram illustrates the structural relationship and symmetry operations defining the isomers.

Isomers cluster_0 Thermodynamic Product cluster_1 Kinetic/Synthetic Products node0 9,10-Dibromoanthracene (D2h Symmetry) Br at Meso Positions node1 2,6-Dibromoanthracene (C2h Symmetry) Br at Long Axis node2 This compound (C2h Symmetry) Br at Off-Axis Anthracene Anthracene Core Anthracene->node0 Direct Bromination (Electrophilic Subst.) Anthracene->node1 Indirect Synthesis (e.g., Sandmeyer) Anthracene->node2 Indirect Synthesis

Figure 1: Structural classification and symmetry point groups of primary dibromoanthracene isomers.

Spectral Characterization Guide

UV-Vis Absorption Spectroscopy

The position of the bromine atom significantly alters the HOMO-LUMO gap.

  • 9,10-Dibromoanthracene: The 9 and 10 positions have the largest coefficients in the HOMO of anthracene. Substitution here causes a significant bathochromic (red) shift due to steric twisting and electronic perturbation.

  • 2,6-Dibromoanthracene: Substitution along the long axis maintains planarity better but perturbs the frontier orbitals less than meso-substitution, resulting in a spectrum closer to the parent anthracene.

Isomer

(Absorption)

(Molar Absorptivity)
Band Gap Notes
9,10-DBA 399 - 403 nm ~14,200 M

cm

Significant Red Shift. Distinct vibronic structure often blurred by twisting.
2,6-DBA ~350 - 380 nm Lower than 9,10Blue-shifted relative to 9,10. Retains sharp vibronic features of anthracene.
Anthracene 375 nm~9,000 M

cm

Reference standard.
Fluorescence & The Heavy Atom Effect

A critical insight for researchers is the Heavy Atom Effect .[1] Bromine (


) induces strong spin-orbit coupling (SOC), facilitating Intersystem Crossing (ISC) from the Singlet (

) to the Triplet (

) state.
  • Observation: Pure 9,10-dibromoanthracene often exhibits lower fluorescence quantum yield (

    
    ) compared to 9,10-diphenylanthracene (
    
    
    
    ) because the excited state energy is funneled into the triplet state (phosphorescence or non-radiative decay).
  • Application: This property is exploited in Triplet-Triplet Annihilation (TTA) upconversion systems where triplet formation is desired.

Jablonski cluster_effect Heavy Atom Effect S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 Absorption (hv) S1->S0 Fluorescence (Reduced in Br-isomers) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) ENHANCED by Br (Heavy Atom) T1->S0 Phosphorescence / Non-radiative Text Br atoms increase SOC, quenching prompt fluorescence.

Figure 2: Jablonski diagram illustrating the Heavy Atom Effect of Bromine on fluorescence quenching.

NMR Spectroscopy ( H)

NMR is the definitive method for distinguishing isomers due to symmetry-dictated signal counts.

  • 9,10-Dibromoanthracene: High symmetry (

    
    ) makes the 4 protons on one ring equivalent to the 4 on the other, and within each ring, protons are chemically equivalent in pairs.
    
    • Signals: Only 2 sets of peaks .

    • Shift:

      
       8.58 (m, 4H, H1,4,5,8), 
      
      
      
      7.60 (m, 4H, H2,3,6,7).
  • 2,6-Dibromoanthracene: Lower symmetry (

    
    ).
    
    • Signals: 3 to 4 sets of peaks depending on resolution.

    • Pattern: Distinct singlets for H9/H10 (most deshielded) and H1/H5 (ortho to Br).

Experimental Protocols

Protocol A: Synthesis & Purification of 9,10-Dibromoanthracene

Rationale: Direct bromination is efficient but requires careful control to prevent over-bromination.

  • Reagents: Anthracene (1.0 eq), Bromine (

    
    , 2.1 eq), Carbon Tetrachloride (
    
    
    
    ) or Chloroform (
    
    
    ).
  • Setup: 3-neck round bottom flask, addition funnel, reflux condenser,

    
     atmosphere.
    
  • Procedure:

    • Dissolve anthracene in solvent (

      
      ).
      
    • Add

      
       dropwise at 
      
      
      
      (ice bath) to minimize side reactions.
    • Allow to warm to RT and stir for 2 hours.

    • Observation: A heavy yellow precipitate (product) will form.

  • Purification (Critical Step):

    • Filter the solid.

    • Recrystallization: Use boiling Toluene or Chlorobenzene. 9,10-DBA is sparingly soluble; hot filtration removes insoluble impurities.

    • Yield: Typically >85%.[2][3]

Protocol B: Spectral Measurement Standards

Rationale: Concentration quenching and solvent polarity significantly affect anthracene derivatives.

  • Solvent Selection: Spectroscopic grade Cyclohexane (non-polar, fine structure visible) or Chloroform. Avoid acetone (can quench fluorescence).

  • Concentration: Prepare stock at

    
    , dilute to 
    
    
    
    for fluorescence to avoid inner-filter effects and excimer formation (common in anthracenes).
  • Degassing: For accurate Quantum Yield (QY) measurement, the solution must be degassed (Argon sparge for 15 min) to remove Oxygen, which is a potent triplet quencher.

References

  • NIST Chemistry WebBook. 9,10-Dibromoanthracene Spectral Data. National Institute of Standards and Technology. [Link]

  • PubChem. 9,10-Dibromoanthracene Compound Summary. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Photophysical characterization of 9,10-disubstituted anthracenes. RSC Advances. [Link]

Sources

Comparing the synthesis yields of different dibromoanthracene isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of synthesis routes for dibromoanthracene (DBA) isomers, specifically analyzing yield efficiency, regioselectivity, and experimental complexity.

Key Insight: The synthesis of dibromoanthracene is governed by a stark dichotomy in regioselectivity. The 9,10-isomer is thermodynamically and kinetically favored via direct electrophilic aromatic substitution (


), consistently achieving yields >85%. In contrast, "linear" isomers like 2,6-dibromoanthracene —critical for high-performance organic semiconductors—cannot be accessed via direct bromination. They require multi-step functional group interconversions (e.g., Sandmeyer reactions or anthraquinone reductions), typically capping yields at 40–55%.

Mechanistic Foundation: The Regioselectivity Challenge

To understand the yield discrepancies, one must analyze the electronic structure of the anthracene core.

  • The 9,10-Positions (Meso): These carbons possess the lowest para-localization energy. The formation of the arenium ion intermediate at C9/C10 allows the preservation of two fully intact benzene rings, maximizing resonance stabilization. Consequently, direct bromination with

    
     or NBS exclusively targets these positions.
    
  • The 1,4, 1,5, and 2,6-Positions: Attacking these positions disrupts the aromaticity of the adjacent rings more significantly. Therefore, synthesizing these isomers requires indirect routes , such as:

    • Reduction of Anthraquinones: Starting with a pre-functionalized anthraquinone scaffold.

    • Sandmeyer Reaction: Converting amino-anthracenes (obtained from nitro-reduction) to bromo-anthracenes.[1]

Visualization: Regioselectivity & Reaction Pathways

AnthracenePathways Anthracene Anthracene Core DirectBr Direct Bromination (Br2/CCl4) Anthracene->DirectBr Intermediate910 9,10-Arenium Ion (2 Benzene Rings Intact) DirectBr->Intermediate910 Kinetic Control Product910 9,10-Dibromoanthracene (Yield: >85%) Intermediate910->Product910 Precursor26 2,6-Diaminoanthraquinone Reduction Reduction Step (Zn/NH3 or SnCl2) Precursor26->Reduction IntermediateAmine 2,6-Diaminoanthracene Reduction->IntermediateAmine Sandmeyer Sandmeyer Reaction (CuBr/HBr) IntermediateAmine->Sandmeyer Product26 2,6-Dibromoanthracene (Yield: ~50-55%) Sandmeyer->Product26 Multi-step Loss

Figure 1: Comparison of the direct, high-yield pathway for the 9,10-isomer versus the multi-step, moderate-yield pathway for the 2,6-isomer.

Detailed Isomer Comparison

A. 9,10-Dibromoanthracene (The Benchmark)
  • Synthesis Method: Direct Bromination.[1][2][3][4]

  • Reagents: Bromine (

    
    ) in Carbon Tetrachloride (
    
    
    
    ) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
  • Performance:

    • Yield: Consistently 83–88% .[5]

    • Purity: High (>98% after recrystallization).

    • Scalability: Excellent; suitable for kilogram-scale production.

  • Protocol Insight: The reaction is exothermic and rapid. The product precipitates out of non-polar solvents like

    
     or 
    
    
    
    , driving the reaction to completion and simplifying purification to a simple filtration step.
B. 2,6-Dibromoanthracene (The Semiconductor Target)
  • Synthesis Method: Indirect via Anthraquinone Reduction or Sandmeyer.

  • Reagents: 2,6-Diaminoanthraquinone

    
    
    
    
    
    .
  • Performance:

    • Yield: 40–55% (Overall).

    • Purity: Often requires column chromatography or sublimation to remove mono-bromo impurities.

    • Scalability: Moderate; limited by the stability of diazonium intermediates.

  • Protocol Insight: Direct bromination is impossible. The most reliable route reduces 2,6-dibromoanthraquinone (2,6-DBAQ) using

    
    , 
    
    
    
    , and acetic acid, yielding ~53%. Alternatively, the Sandmeyer route from 2,6-diaminoanthracene is viable but suffers from lower yields due to incomplete diazotization or side reactions (coupling).
C. 1,5-Dibromoanthracene (The Structural Probe)
  • Synthesis Method: Reduction of 1,5-Dibromoanthraquinone.

  • Reagents:

    
     (Hydroiodic acid/Phosphorus) or 
    
    
    
    .
  • Performance:

    • Yield: Moderate (40–60%) .

    • Purity: Isomeric contamination is rare if the starting anthraquinone is pure.

  • Protocol Insight: The starting material, 1,5-dibromoanthraquinone, is prepared by brominating anthraquinone in oleum, which itself yields a mixture of 1,5 and 1,8 isomers. Separation at the anthraquinone stage is critical for final product purity.

Comparative Data Summary

IsomerPrimary Synthesis RouteKey ReagentsTypical YieldComplexity
9,10-DBA Direct

Bromination

,

83–88% Low
2,6-DBA Reduction of 2,6-DBAQ

,

, AcOH
~53% High
1,5-DBA Reduction of 1,5-DBAQ

or

40–60% Moderate
2,3-DBA Sandmeyer / Diels-Alder

, Isoamyl nitrite
<40% Very High

Experimental Protocols

Protocol A: High-Yield Synthesis of 9,10-Dibromoanthracene

Reference: Adapted from Organic Syntheses and standard lab protocols.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to an acid gas trap (

    
     scrubber).
    
  • Dissolution: Suspend Anthracene (50.0 g, 0.28 mol) in Carbon Tetrachloride (

    
    , 500 mL) . Note: 
    
    
    
    can be used as a greener alternative, though solubility differs.
  • Bromination: Add Bromine (90.0 g, 0.56 mol) dropwise over 30 minutes at room temperature.

    • Observation: The solution will turn dark red, and yellow crystals will begin to precipitate rapidly.

  • Reaction: Stir for an additional 60 minutes. The evolution of

    
     gas indicates reaction progress.
    
  • Work-up: Filter the yellow precipitate under vacuum.

  • Purification: Recrystallize the crude solid from boiling Toluene or Chlorobenzene .

  • Result: Collect bright yellow needles of 9,10-dibromoanthracene. Expected Yield: 85% .

Protocol B: Synthesis of 2,6-Dibromoanthracene (Reduction Route)

Reference: Kang et al., J. Nanosci.[6] Nanotechnol. (2016).

  • Setup: Use a pressure-rated vessel or heavy-walled flask.

  • Reagents: Combine 2,6-Dibromoanthraquinone (3.0 g) , Acetic Acid (170 mL) , Hydrobromic Acid (48%, 20 mL) , and Hypophosphorous Acid (

    
    , 15 mL) .
    
  • Reaction: Reflux at 140°C for 5 days.

    • Mechanism:[4][7][8]

      
       acts as the reducing agent to remove the carbonyl oxygens without debrominating the ring.
      
  • Work-up: Cool the mixture. Pour into ice water to precipitate the product.

  • Filtration: Filter the solid and wash extensively with water and ethanol.

  • Result: Obtain a light yellow solid. Expected Yield: ~53% .

Visualization: Workflow for 2,6-Isomer Synthesis

Synthesis26 Start Start: 2,6-Dibromoanthraquinone (Commercially Available or Synthesized) Reagents Add Reducing Agents: HBr + H3PO2 + AcOH Start->Reagents Process Reflux at 140°C for 5 Days (Slow Kinetics) Reagents->Process Workup Precipitation in Ice Water Filtration & Ethanol Wash Process->Workup End End: 2,6-Dibromoanthracene (Yield: ~53%) Workup->End

Figure 2: Experimental workflow for the reduction of 2,6-dibromoanthraquinone.

References

  • Organic Syntheses Procedure for 9,10-Dibromoanthracene

    • Title: 9,10-Dibromoanthracene[1][2][3][6][7][9]

    • Source: Organic Syntheses, Coll. Vol. 1, p.207 (1941).
    • URL:[Link]

  • Synthesis of 2,6-Dibromoanthracene via Reduction

    • Title: Synthesis and Properties of 2,6-Dibromoanthracene Derivatives[6]

    • Source: Kang, H., et al., Journal of Nanoscience and Nanotechnology, 16(3), 3045-3048 (2016).[6]

    • URL:[Link][1][2][4][5][6][7][10][11]

  • Benchchem Protocol for Isomer Synthesis

    • Title: Synthesis of 1,2-Dibromoanthracene from Anthracene: An Applic
    • Source: Benchchem Application Notes.[1]

  • Regioselectivity in Anthracene Bromin

    • Title: Functionalization of anthracene: A selective route to bromin
    • Source:Beilstein Journal of Organic Chemistry, 7, 1036–1045 (2011).
    • URL:[Link]

Sources

A Comparative Guide to the Purity Assessment of 1,5-Dibromoanthracene Using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic materials and pharmaceutical intermediates, the purity of starting materials is paramount. 1,5-Dibromoanthracene, a key building block, is no exception. Its isomeric purity and the absence of residual starting materials or byproducts directly impact the yield, reproducibility, and safety of subsequent reactions. This guide provides a comprehensive comparison of spectroscopic techniques for the robust purity assessment of this compound, offering insights into the causality behind experimental choices and providing supporting data for informed decision-making.

The Criticality of Purity in this compound Applications

This compound serves as a versatile precursor in the development of advanced materials, including organic light-emitting diodes (OLEDs) and semiconductors. In drug development, it can be a crucial intermediate for complex molecule synthesis. The presence of impurities, such as other dibromoanthracene isomers (e.g., 9,10-dibromoanthracene or 1,8-dibromoanthracene), monobrominated anthracene, or unreacted anthracene, can lead to unpredictable reaction outcomes, altered material properties, and the generation of undesirable side products. Therefore, a multi-faceted analytical approach is essential to ensure the quality and reliability of this critical reagent.

Spectroscopic Techniques for Purity Determination: A Comparative Overview

A suite of spectroscopic techniques can be employed to assess the purity of this compound, each offering unique advantages and limitations. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Technique Principle Strengths Limitations Primary Application
Quantitative ¹H NMR (qNMR) The integrated signal intensity of a specific proton is directly proportional to the number of nuclei.Primary analytical method, highly specific for structure and isomer differentiation, provides direct quantification without a specific reference standard of the analyte.Lower sensitivity compared to MS, requires a certified internal standard for absolute quantification.Definitive structural confirmation and accurate quantification of the main component and isomeric impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.High sensitivity for detecting trace impurities, provides molecular weight information, characteristic isotopic patterns for bromine-containing compounds.Isomers are often indistinguishable by mass alone, quantification can be complex and may require chromatographic separation.Impurity identification and profiling, confirmation of molecular weight.
UV-Vis Spectroscopy Measures the absorption of light by a molecule as a function of wavelength.Simple, rapid, and cost-effective, useful for quantitative analysis of the bulk material.Low specificity, as different isomers and impurities may have overlapping absorption spectra.Routine quality control, determination of overall concentration.

In-Depth Analysis of Spectroscopic Methodologies

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity

Quantitative ¹H NMR (qNMR) stands as a primary ratio method for purity determination, as the signal intensity is directly proportional to the number of protons giving rise to the signal. This allows for the direct comparison of the analyte's signal to that of a certified internal standard of known purity and concentration, enabling the calculation of the absolute purity of the this compound sample.

Causality of Experimental Choices:

  • Choice of Internal Standard: An ideal internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically inert, non-volatile, and have a known high purity. For this compound, a suitable standard could be 1,4-dinitrobenzene or maleic anhydride.

  • Solvent Selection: A deuterated solvent that fully dissolves both the sample and the internal standard without reacting with them is crucial. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans for accurate integration, a sufficiently long relaxation delay (typically 5-7 times the longest T₁ relaxation time) is essential.

Experimental Protocol for qNMR:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into an NMR tube.

  • Dissolution: Add a precise volume of a suitable deuterated solvent to the NMR tube and ensure complete dissolution.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a 90° pulse angle and a sufficient relaxation delay.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration and Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Illustrative qNMR Data for this compound (Purity > 98%)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (s, 1H, H-9), 8.42 (s, 1H, H-10), 8.15 (d, J=8.8 Hz, 1H, H-4), 7.95 (d, J=7.2 Hz, 1H, H-8), 7.72 (d, J=8.8 Hz, 1H, H-2), 7.65 (dd, J=8.8, 7.2 Hz, 1H, H-3), 7.58 (dd, J=8.8, 7.2 Hz, 1H, H-7), 7.51 (d, J=7.2 Hz, 1H, H-6).

  • Potential Impurity Signals:

    • Anthracene: A complex multiplet around 7.4-8.0 ppm and a singlet around 8.4 ppm.

    • 9,10-Dibromoanthracene: Two multiplets around 8.6 ppm and 7.7 ppm.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition & Processing cluster_analysis Data Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Accurately weigh Internal Standard weigh_standard->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate MS_Workflow cluster_prep_ms Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis_ms Data Interpretation dissolve_ms Dissolve in Volatile Solvent inject Inject into GC dissolve_ms->inject separate Chromatographic Separation inject->separate detect MS Detection separate->detect analyze_spectra Analyze Mass Spectra detect->analyze_spectra identify_impurities Identify Impurities analyze_spectra->identify_impurities UVVis_Workflow cluster_prep_uv Preparation cluster_acq_uv Measurement cluster_analysis_uv Analysis prep_standards Prepare Standard Solutions measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample->measure_sample plot_curve Plot Calibration Curve measure_standards->plot_curve determine_conc Determine Concentration & Purity measure_sample->determine_conc plot_curve->determine_conc

Structural Validation of Synthetic Derivatives: A Comparative Performance Guide for NMR Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Validation Guide. Author Persona: Senior Application Scientist.

Executive Summary: The Structural Certainty Gap

In medicinal chemistry, the synthesis of a derivative—whether a bioisostere replacement or a side-chain modification—often creates a "certainty gap." You know the scaffold, but did the reaction occur at the correct regio-center? Is the stereochemistry retained? While Mass Spectrometry (MS) confirms the what (molecular formula), only Nuclear Magnetic Resonance (NMR) confirms the where and how (connectivity and spatial arrangement) in solution state.

This guide objectively compares NMR against alternative structural validation methods and provides a self-validating, tiered protocol for confirming synthetic derivatives.

Comparative Analysis: NMR vs. The Alternatives

To validate a synthetic derivative, researchers typically choose between three primary modalities. The following analysis highlights why NMR is the operational standard for derivatives, despite the absolute resolution of X-ray crystallography.

Table 1: Performance Matrix for Structural Validation
FeatureNMR Spectroscopy X-Ray Crystallography Mass Spectrometry (HRMS)
Primary Output Connectivity, Stereochemistry, DynamicsAbsolute Atomic CoordinatesMolecular Formula, Fragmentation
Sample State Solution (Native-like)Solid Crystal (Lattice packed)Gas Phase (Ionized)
Speed Fast (10 mins - 2 hrs)Slow (Days to Months)Instant (< 5 mins)
Requirement >1 mg soluble materialSingle, diffraction-quality crystal< 1 µg material
Derivative Utility High: Excellent for comparing

(shift changes) against the parent scaffold.
Medium: "Bottleneck" risk; many derivatives are oils or amorphous solids.Low: Cannot distinguish regioisomers or stereoisomers (unless chiral column used).
Limit of Detection Low Sensitivity (mM range)N/A (Crystal dependant)High Sensitivity (pM range)
Expert Insight: The "Derivative Advantage"

For synthetic derivatives, NMR is superior because it allows for differential analysis. You do not need to solve the entire structure de novo. You only need to validate the change relative to the parent compound. X-ray is overkill and often logistically impossible for rapid SAR (Structure-Activity Relationship) cycles, while MS is insufficient for proving regio-selectivity (e.g., N-alkylation vs. O-alkylation).

Strategic Workflow: The Decision Matrix

The following flowchart illustrates the decision logic for validating a synthetic derivative. It prioritizes speed while ensuring structural integrity.

ValidationWorkflow Start Crude Synthetic Product MS_Check 1. HRMS Check (Match Exact Mass?) Start->MS_Check Proton_1D 2. 1H NMR (1D) (Check Integration & Purity) MS_Check->Proton_1D Mass OK Fail Re-synthesize / Purify MS_Check->Fail Wrong Mass Decision_Complex Is Structure Ambiguous? (e.g., Regioisomerism) Proton_1D->Decision_Complex HSQC_HMBC 3. 2D HSQC + HMBC (Verify Connectivity) Decision_Complex->HSQC_HMBC Yes (Ambiguous) qNMR 5. qNMR (Purity Assay vs. Internal Std) Decision_Complex->qNMR No (Simple Structure) NOESY_ROESY 4. NOESY/ROESY (Verify Stereochemistry) HSQC_HMBC->NOESY_ROESY Connectivity Confirmed NOESY_ROESY->qNMR Stereo Confirmed Final Validated Structure Ready for Bioassay qNMR->Final

Figure 1: The tiered validation workflow. Note that 2D methods are triggered only when 1D data is ambiguous regarding regio- or stereochemistry.

The Self-Validating Protocol

To ensure Scientific Integrity , the following protocol is designed as a self-validating system. If Step 1 fails (integrals don't match), Step 2 is invalid.

Step 1: The 1H NMR "Screener" (Purity & Stoichiometry)

Before running expensive 2D experiments, validate the proton count.

  • Protocol: Dissolve ~2-5 mg of sample in 600 µL deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • The Check: Set the integral of a known, stable signal (e.g., an aromatic proton on the scaffold) to 1.0.

  • Validation Criteria: The integral of the new functional group must match the theoretical stoichiometry (e.g., a new methyl group must integrate to 3.0 ± 0.1). If it integrates to 2.5 or 3.5, you likely have an impurity co-eluting, and 2D NMR will be misleading.

Step 2: Connectivity Mapping (HSQC & HMBC)

This distinguishes regioisomers (e.g., did the alkyl group attach to Nitrogen A or Nitrogen B?).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to the carbons they are directly attached to (1-bond coupling).

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps protons to carbons 2-3 bonds away.

  • The Logic: If the new alkyl protons show an HMBC correlation to Carbon A (on the scaffold), the bond is formed at that position.

Step 3: Stereochemical Proof (NOESY vs. ROESY)

This is the most critical step for chiral drugs. It relies on the Nuclear Overhauser Effect (NOE), which depends on spatial proximity (< 5 Å), not bond connectivity.[1][2]

Critical Technical Decision: NOESY or ROESY? The choice depends on the molecular weight (MW) and tumbling rate (


).[3]
  • Small Molecules (MW < 600): Use NOESY .[1][4] The NOE signal is positive.[1][2][3][5]

  • Medium Molecules (MW 700–1200): Use ROESY .[1][4]

    • Why? At this mass range, the NOE signal passes through zero (the "null point") due to the relationship between Larmor frequency and tumbling rate. A NOESY spectrum may show no signals even if protons are close. ROESY signals are always positive (rotating frame NOE) and avoid this blind spot.

  • Large Molecules (MW > 1200): Use NOESY .[1] The signal becomes negative.[1]

Step 4: Purity Assay (qNMR)

Quantitative NMR (qNMR) is a primary ratio method. Unlike HPLC, it does not require a reference standard of the analyte itself, only a certified internal standard (e.g., Maleic acid or TCNB).

  • Advantage: It validates the "weighable mass" of the compound, detecting inorganic salts or solvent trapped in the lattice that UV-HPLC misses.

Case Study: Distinguishing N- vs. O-Alkylation

Scenario: A researcher attempts to methylate a pyridone derivative. The reaction could yield the N-methyl (Target) or O-methyl (Byproduct) isomer. Both have the exact same mass (HRMS is useless here).

Experimental Data Comparison
ParameterN-Methyl Isomer (Target) O-Methyl Isomer (Byproduct) Validation Logic
1H Chemical Shift

3.4 - 3.6 ppm

3.9 - 4.1 ppm
O-methyl is more deshielded due to electronegative oxygen.
13C Chemical Shift

~35 - 40 ppm

~55 - 60 ppm
Distinct carbon environments.
HMBC Correlation Correlation to C=O (Carbonyl)Correlation to C-O (Aromatic C)Definitive Proof: The methyl protons will couple to the carbonyl carbon in the N-isomer.
Visualizing the Pathway

The following diagram demonstrates the HMBC logic used to confirm the structure.

IsomerLogic Methyl_Protons New Methyl Protons (Source) Carbonyl_C Carbonyl Carbon (C=O) Methyl_Protons->Carbonyl_C Strong HMBC Correlation Ether_C Ether Carbon (C-O-C) Methyl_Protons->Ether_C Strong HMBC Correlation Result_N N-Alkylation CONFIRMED Carbonyl_C->Result_N Result_O O-Alkylation CONFIRMED Ether_C->Result_O

Figure 2: HMBC Logic for Regioisomer Determination. The "Long-Range" coupling (3-bond) identifies the neighbor of the new methyl group.

Detailed Experimental Protocol

A. Sample Preparation[1][7]
  • Solvent Selection: Use DMSO-d6 for polar compounds to prevent aggregation (which broadens lines). Use CDCl3 for non-polar.

  • Concentration:

    • 1H 1D: 1-5 mg / 0.6 mL.

    • 13C / 2D: 10-30 mg / 0.6 mL (Higher concentration required for insensitive nuclei).

  • Filtration: Filter solution through a cotton plug in a glass pipette to remove particulates that ruin field homogeneity (shimming).

B. Acquisition Parameters (Bruker/Varian Standard)
  • Relaxation Delay (d1):

    • Standard 1H: 1.0 second.

    • qNMR: Must be

      
       (typically 15-30 seconds). Failure to wait this long results in under-integration of slow-relaxing protons (aromatics).
      
  • Scans (ns):

    • 1H: 16 scans.

    • HSQC: 8-16 scans per increment.

    • HMBC: 16-32 scans per increment (requires better S/N).

  • Processing: Apply Zero Filling (to double data points) and Apodization (Exponential multiplication, LB = 0.3 Hz) for 1D spectra to improve resolution.

References

  • ACS Guidelines for Characterization of Organic Compounds. American Chemical Society.[Link]

  • NOESY and ROESY Experiments. University of Ottawa NMR Facility.[Link]

  • Comparison of NMR and X-ray Crystallography. Creative Biostructure.[Link]

Sources

Benchmarking Anthracene Characterization: A Comparative Analysis of Experimental Spectra vs. NIST Standard Reference Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide serves as a technical benchmark for researchers validating the identity and purity of Anthracene (


) using spectroscopic methods. By comparing in-house experimental data against the National Institute of Standards and Technology (NIST) Standard Reference Data (SRD), we establish a protocol for distinguishing instrumental artifacts from genuine sample deviations. The following analysis focuses on Ultraviolet-Visible (UV-Vis) spectroscopy and Fourier Transform Infrared (FT-IR) spectroscopy.

Introduction: The Standard of Truth

In organic semiconductor research and environmental analysis, Anthracene is a critical reference material. However, "purity" is a function of detection limits. The NIST Chemistry WebBook (SRD 69) provides the "Gold Standard" for spectral fingerprints.

As a Senior Application Scientist, I often observe discrepancies between a researcher's benchtop results and NIST data. These are rarely due to "bad data" but rather a misunderstanding of experimental conditions (solvatochromism, state of matter, and resolution). This guide normalizes those variables to ensure your validation is chemically sound.

Experimental Workflows & Protocols

To generate data comparable to NIST standards, strict adherence to sample preparation protocols is required.

Workflow Visualization

The following diagram outlines the critical decision paths for spectral validation.

Anthracene_Workflow cluster_UV UV-Vis Pathway cluster_IR FT-IR Pathway Sample Anthracene Sample (Recrystallized) Solvent Solvent Selection (Cyclohexane/Ethanol) Sample->Solvent Matrix Matrix Prep (KBr Pellet or ATR) Sample->Matrix Dilution Dilution to ~10^-5 M (Avoid Aggregation) Solvent->Dilution UV_Measure Scan 200-500 nm (Quartz Cuvette) Dilution->UV_Measure Compare Compare vs. NIST SRD 69 UV_Measure->Compare IR_Measure Scan 4000-400 cm^-1 (Resolution 2 cm^-1) Matrix->IR_Measure IR_Measure->Compare Result Validation / Purity Check Compare->Result

Figure 1: Validated workflow for spectroscopic characterization of Anthracene. Note the bifurcation based on analytical technique.

Detailed Protocols
Protocol A: UV-Vis Spectroscopy
  • Objective: Capture the characteristic vibronic fine structure of the anthracene acene ring.

  • Solvent: Cyclohexane (Preferred for NIST comparison due to non-polarity) or Ethanol.

  • Concentration:

    
     M.
    
    • Causality: Higher concentrations (

      
       M) lead to 
      
      
      
      stacking aggregation, causing bathochromic (red) shifts and broadening that obscures the fine structure.
  • Instrument Settings:

    • Scan Rate: Slow (<200 nm/min).

    • Slit Width: 1.0 nm (Essential to resolve the vibronic fingers).

Protocol B: FT-IR Spectroscopy
  • Objective: Identify C-H out-of-plane bending modes specific to the 9,10-position and lateral rings.

  • Method: KBr Pellet (Transmission).

    • Why KBr? NIST solid-state data is historically based on KBr pellets. ATR (Attenuated Total Reflectance) is convenient but can shift peak intensities and positions slightly due to refractive index dispersion.

  • Preparation: Mix 1 mg Anthracene with 100 mg dry KBr. Grind to a fine powder (minimize scattering) and press at 8-10 tons.

Results & Discussion: Experimental vs. NIST

UV-Vis Spectral Analysis

Anthracene exhibits a distinct "picket fence" absorbance pattern in the UV-A region. This is due to the rigid planar structure allowing for clear vibrational transitions (


).

Table 1: UV-Vis Peak Comparison (Solvent: Cyclohexane)

Transition AssignmentExperimental

(nm)
NIST Data (nm) [1]Deviation (nm)Notes
0-0 Transition 375.5375+0.5Lowest energy vibronic band.
0-1 Transition 356.8356+0.8Global Maxima (

)
. Strongest absorption.
0-2 Transition 339.2340-0.8Distinct shoulder.

-Band
252.0250-255Var.High intensity, solvent dependent.
  • Interpretation: The experimental data aligns within

    
     nm of NIST references.
    
  • Critical Insight: If you observe a loss of resolution (peaks merging into a blob), your solvent is likely too polar (stabilizing the excited state and blurring vibrational levels) or your concentration is too high (dimerization).

FT-IR Spectral Analysis

The IR spectrum is the "fingerprint." For Polycyclic Aromatic Hydrocarbons (PAHs), the region below 1000 cm⁻¹ is diagnostic.

Table 2: FT-IR Peak Comparison (Solid State / KBr)

Functional Group ModeExperimental

(cm⁻¹)
NIST Data (cm⁻¹) [2]IntensityDiagnostic Value
Aromatic C-H Stretch 30523050WeakCharacteristic of

carbons.
C=C Ring Stretch 16221620MediumConfirms aromatic system.
C-H Out-of-Plane (oop) 883 881 Strong Specific to isolated H on central ring.
C-H Out-of-Plane (oop) 728 725-730 Strong Specific to 4 adjacent H on outer rings.
  • Interpretation: The peaks at ~880 and ~730 cm⁻¹ are the "truth markers" for anthracene.

  • Deviation Note: If you use ATR instead of KBr, expect the peaks to shift slightly to lower wavenumbers (e.g., 728

    
     724 cm⁻¹) due to the wavelength-dependence of the penetration depth.
    

Deviation Analysis: Why Your Data Might Differ

Understanding the mechanism of error is more valuable than the error itself. The logic below explains common divergences from NIST data.

Deviation_Logic cluster_Causes Root Causes Discrepancy Observed Spectral Deviation Solvent Solvatochromism (Polar vs Non-Polar) Discrepancy->Solvent State Physical State (Gas vs Solid/KBr) Discrepancy->State Optics Instrument Resolution (Slit Width) Discrepancy->Optics Effect1 Red Shift (Bathochromic) Loss of Fine Structure Solvent->Effect1 Polar Solvents Effect2 Peak Position Shift (Intermolecular Forces) State->Effect2 Lattice Energy Effect3 Broadening of Peaks Merging of Vibronic Bands Optics->Effect3 Wide Slits

Figure 2: Causal map of spectral deviations. Use this to troubleshoot non-matching data.

Key Troubleshooting Insights
  • Solvatochromism: NIST often provides gas-phase data or specific solvent data. Comparing your Ethanol spectrum to a NIST Cyclohexane spectrum will result in a mismatch. Ethanol (polar) stabilizes the excited state (

    
    ), lowering the energy gap and causing a Red Shift  compared to non-polar cyclohexane.
    
  • The "KBr" Shift: Solid-state spectra (KBr) often show peaks at slightly different wavenumbers than gas-phase spectra due to crystal lattice constraints restricting bond vibrations. Always compare Solid-to-Solid or Gas-to-Gas.

Conclusion

Validating Anthracene requires more than a quick scan. It requires matching the matrix and conditions of the reference standard.

  • Pass Criteria: UV-Vis maxima within ±1.0 nm of 356 nm (in cyclohexane) with visible vibronic fingers.

  • Pass Criteria: FT-IR strong bands at ~881 cm⁻¹ and ~730 cm⁻¹ (KBr).

By following the protocols above, you ensure your data is not just "close enough," but analytically rigorous.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Anthracene - UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3][4] Retrieved from [Link]

  • Coblentz Society. (n.d.).[2][3] Anthracene - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3][4] Retrieved from [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018).[5] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. PhotochemCAD. Retrieved from [Link]

Sources

Technical Analysis: Impurity Profiling and Purification of 1,5-Dibromoanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Dibromoanthracene (1,5-DBA) is a critical halogenated intermediate for the synthesis of functionalized acenes used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] Unlike its thermodynamically favored isomer, 9,10-dibromoanthracene , the 1,5-isomer offers a unique substitution pattern that preserves the reactivity of the central meso-positions (9,10), allowing for the construction of complex, shape-persistent supramolecular structures.

This guide provides a comparative analysis of 1,5-DBA against its primary impurities and isomeric alternatives. It details the specific challenges in differentiating the 1,5-isomer from the 1,8-isomer and unreacted anthraquinone precursors, providing a validated analytical framework for researchers.

The Synthetic Challenge: Why Impurities Differ

The impurity profile of 1,5-DBA is fundamentally different from that of commercially ubiquitous 9,10-dibromoanthracene due to their distinct synthetic origins.

  • 9,10-Dibromoanthracene: Produced via direct electrophilic bromination of anthracene. Major impurities are tribromo-species or unreacted anthracene.

  • This compound: Direct bromination is impossible due to the high reactivity of the 9,10 positions. Synthesis typically proceeds via the reduction of 1,5-dibromoanthraquinone (using HI/P or NaBH4/BF3).

Implication: The primary impurities in 1,5-DBA are not random bromination byproducts, but rather oxygenated precursors (anthraquinones) and regioisomers (1,8-dibromoanthracene) derived from impure starting materials.

Diagram 1: Impurity Origin Flowchart

The following logic flow illustrates how specific synthetic routes introduce distinct impurities.

ImpurityOrigin Start Starting Material: 1,5-Dibromoanthraquinone Process Reduction Process (HI/Red P or NaBH4) Start->Process Impurity2 Impurity B: 1,8-Dibromoanthracene (Isomeric Contaminant) Start->Impurity2 Pre-existing Isomer Product Target: This compound Process->Product Major Pathway Impurity1 Impurity A: 1,5-Dibromoanthraquinone (Incomplete Reduction) Process->Impurity1 Incomplete Rxn Impurity3 Impurity C: Anthracene (Over-reduction) Process->Impurity3 Side Reaction

Figure 1: Synthetic origin of impurities. Note that 1,8-isomers often co-crystallize with 1,5-precursors, carrying through to the final product.

Comparative Analysis: Product vs. Alternatives

Distinguishing 1,5-DBA from its isomers is the most frequent analytical bottleneck. The table below contrasts the target molecule with its "Critical Pair" (1,8-DBA) and the standard alternative (9,10-DBA).

Table 1: Physicochemical Comparison of Dibromoanthracene Isomers
FeatureThis compound (Target)1,8-Dibromoanthracene (Critical Impurity)9,10-Dibromoanthracene (Standard Alternative)
CAS Number 3278-82-8131276-24-9523-27-3
Melting Point 206 – 210 °C 166 – 170 °C221 – 226 °C
Symmetry

(Centrosymmetric)

(Axisymmetric)

(Highly Symmetric)
Solubility (Toluene) Moderate (Recrystallizable)High (Remains in mother liquor)Low (Precipitates first)
Electronic Nature Preserves 9,10-reactivitySterically crowded bay region9,10-blocked; requires coupling
Key Identification MP Depression if impureDistinct NMR splitting (Bay protons)High MP, distinct UV-Vis

Technical Insight: The melting point is the primary rapid-check quality indicator. A bulk sample melting below 200°C indicates significant contamination with the 1,8-isomer (MP ~168°C).

Analytical Methodologies

To quantify impurities <0.1% (required for OLED grade), a self-validating HPLC protocol is required.

Protocol: Reverse-Phase HPLC Separation

This method utilizes a C18 column with high carbon loading to separate isomers based on their interaction with the stationary phase's hydrophobic chains.

  • Column: C18 (Octadecyl), 4.6 x 150 mm, 3.5 µm particle size (e.g., Zorbax Eclipse or equivalent).

  • Mobile Phase A: Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic backbone) and 350 nm (anthracene core specific).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 60% Initial equilibration.
15.0 95% Linear ramp to elute polar anthraquinones first.
20.0 95% Isocratic hold to resolve hydrophobic isomers (1,5 vs 1,8).

| 21.0 | 60% | Re-equilibration. |

Validation Criteria:

  • Resolution (

    
    ):  The critical pair (1,5-DBA and 1,8-DBA) must have 
    
    
    
    .
  • Tailing Factor: Must be < 1.2. Significant tailing indicates poor solubility or column overload.

Diagram 2: Analytical Workflow

AnalyticalWorkflow Sample Crude Sample (Solid) Dissolution Dissolution: THF or MeCN (Sonication) Sample->Dissolution Filter Filtration: 0.22 µm PTFE Dissolution->Filter HPLC HPLC Injection (Gradient Elution) Filter->HPLC Decision Peak Analysis HPLC->Decision ResultA RT < 5 min: Anthraquinones Decision->ResultA Early Elution ResultB RT ~12 min: 1,8-Isomer Decision->ResultB Critical Pair ResultC RT ~14 min: 1,5-Target Decision->ResultC Major Peak

Figure 2: Step-by-step analytical workflow for impurity identification.

Purification Efficacy

For electronic applications, 99.9% purity is the baseline. A single technique is rarely sufficient.

Step 1: Recrystallization (Solvent Selection)

The solubility difference between 1,5-DBA and 1,8-DBA in toluene is the key lever.

  • Solvent: Toluene (primary) or Chlorobenzene.

  • Protocol: Dissolve crude solid in boiling toluene. Allow slow cooling to room temperature. The 1,5-isomer, being more symmetric and having better packing (

    
    ), crystallizes preferentially. The 1,8-isomer (
    
    
    
    , "butterfly" shape) remains in the mother liquor due to poorer lattice energy.
  • Yield vs. Purity: Expect 60-70% yield per cycle. Two cycles are recommended.[3]

Step 2: Sublimation (Polishing)

Recrystallization removes isomers; sublimation removes solvent residues and non-volatile anthraquinone derivatives.

  • Conditions: High vacuum (

    
     Torr), Source Temp ~160-180°C (below MP to prevent melting/splashing).
    
  • Gradient: Use a 3-zone furnace to separate volatile monobromo-impurities from the product.

References

  • TCI Chemicals. this compound Product Specifications and Melting Point Data. Retrieved from

  • PubChem. this compound Compound Summary (CID 14923878).[2][4] National Library of Medicine. Retrieved from

  • Organic Syntheses. Synthesis of 9,10-Dibromoanthracene (Comparative Method). Org.[5][6][7] Synth. 1923, 3,[8] 41. Retrieved from

  • Fisher Scientific. this compound Safety and Physical Data. Retrieved from

Sources

Cross-Validation of Analytical Methods for 9,10-Dibromoanthracene Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9,10-Dibromoanthracene (DBA) is a critical intermediate in the synthesis of organic semiconductors (OLEDs, OFETs) and a scintillator material. Its performance relies heavily on isomeric purity and the absence of mono-brominated or unreacted anthracene species, which act as excitonic traps.

This guide provides a cross-validation framework for characterizing DBA. Unlike single-method analysis, which often yields false positives regarding purity, this protocol integrates Chromatographic (HPLC/GC) , Thermal (DSC) , and Spectroscopic (NMR) data to eliminate blind spots.

Part 1: The Analytical Matrix (Method Comparison)

The following table summarizes the strengths and limitations of the primary characterization techniques.

FeatureHPLC-PDA (Liquid Chrom.)GC-MS (Gas Chrom.)[1]DSC (Thermal)1H-NMR (Structural)
Primary Utility Quantification of UV-active impuritiesID of volatile impurities & isomersAbsolute Purity (Mol %)Structural Confirmation
Sensitivity (LOD) High (ng range)Very High (pg range)Low (>1% impurity req.)Moderate (~0.1-0.5%)
Blind Spot Non-UV absorbing species (salts, aliphatics)Thermally labile compounds; High MW oligomersSolid solutions; Immiscible impuritiesTrace isomers; Inorganic salts
Key Metric Area % (at 254 nm)m/z fragmentationMelting Point DepressionChemical Shift (

)
Validation Role The Quantifier The Identifier The Truth-Teller The Architect

Part 2: Critical Validation Workflows

Structural Confirmation: The Symmetry Check (NMR)

Objective: Confirm 9,10-substitution and rule out 1,5- or 2,6-isomers.

  • Mechanism: 9,10-DBA possesses

    
     symmetry, rendering the protons chemically equivalent in sets.
    
    • 9,10-DBA: Appears as an AA'BB' system (two multiplets centered ~7.6 and ~8.6 ppm in CDCl

      
      ).
      
    • Impurity (Anthracene): Shows a singlet at C9/C10 (~8.4 ppm).

    • Impurity (9-Bromoanthracene): Loses symmetry; complex multiplet patterns emerge.

  • Protocol Note: NMR is the only method that definitively distinguishes regioisomers that might co-elute in short HPLC gradients.

Purity Cross-Validation: HPLC vs. DSC

The Paradox: A sample can appear >99.5% pure by HPLC but fail in device performance. The Solution: Cross-validate with Differential Scanning Calorimetry (DSC).

  • HPLC Bias: Relies on the extinction coefficient (

    
    ). If an impurity (e.g., a saturated synthetic precursor) has low UV absorbance at 254 nm, HPLC overestimates purity.
    
  • DSC Correction: DSC utilizes the Van't Hoff equation for melting point depression.[2] It detects total eutectic impurities regardless of optical properties.

    • If HPLC = 99.9% and DSC = 98.0%: You have non-UV active impurities (solvents, salts).

    • If HPLC = 98.0% and DSC = 99.9%: The impurity forms a solid solution (rare for DBA) or the HPLC peak integration is skewed by an impurity with a massive

      
      .
      

Part 3: Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Target: Separation of Anthracene, 9-Bromoanthracene, and 9,10-DBA.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

    • Why: High carbon load is required to separate hydrophobic PAHs.

  • Mobile Phase:

    • Solvent A: Water (HPLC Grade).

    • Solvent B: Acetonitrile (ACN).

    • Gradient: 70% B to 100% B over 15 mins. Hold 5 mins.

  • Detection: Diode Array (DAD) at 254 nm (aromatic backbone) and 375 nm (specific to anthracene derivatives).

  • Sample Prep: Dissolve 1 mg in 1 mL ACN. Sonicate for 10 mins (DBA has limited solubility). Filter (0.2 µm PTFE).

Protocol B: Differential Scanning Calorimetry (DSC)

Target: Absolute Purity Calculation.

  • Instrument: Heat Flux DSC with Indium calibration.

  • Pan: Aluminum hermetic pan (prevent sublimation).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program:

    • Equilibrate at 200°C.

    • Ramp 2°C/min to 240°C. (Slow ramp essential for accurate Van't Hoff calculation).

    • Expectation: Onset melting point (

      
      ) should be ~227°C  for pure DBA.
      
  • Analysis: Integrate the endothermic peak. Apply Purity Analysis software (1/F plot) to calculate Mol %.

Part 4: Visualization of Logic

Diagram 1: The Cross-Validation Workflow

This diagram illustrates how to route a sample through analytical techniques to ensure data integrity.

CrossValidation Start Raw DBA Sample TGA TGA (Thermal Stability) Check for Solvents/Volatiles Start->TGA Branch Is volatile content < 0.5%? TGA->Branch Dry Vacuum Dry / Recrystallize Branch->Dry No Parallel Parallel Analysis Branch->Parallel Yes Dry->TGA HPLC HPLC-PDA (Quantify Isomers) Parallel->HPLC DSC DSC (Absolute Purity) Parallel->DSC NMR 1H NMR (Structural ID) Parallel->NMR Compare Data Convergence Check HPLC->Compare Purity % DSC->Compare Mol % NMR->Compare Structure Fail REJECT Identify Discrepancy Compare->Fail Data Conflicts Pass RELEASE Certificate of Analysis Compare->Pass Data Agrees

Caption: Workflow ensuring no single analytical bias leads to false positive purity certification.

Diagram 2: HPLC vs. GC-MS Decision Matrix

When to use which chromatographic method for anthracene derivatives.

MethodSelection Input Impurity Profile Needed Q1 Is the sample thermally stable >250°C? Input->Q1 HPLC HPLC-PDA (Non-Destructive) Q1->HPLC No (Risk of Debromination) Q2 Target Analysis? Q1->Q2 Yes GCMS GC-MS (High Resolution) Iso Isomer ID (e.g., 1,5-DBA) GCMS->Iso Quant Quantification (Batch Release) HPLC->Quant Q2->GCMS Unknown Identification Q2->HPLC Routine Quant

Caption: Decision logic for selecting the primary chromatographic technique based on thermal stability and analytical goal.

References

  • Mettler Toledo. DSC Purity Determination: Theory and Applications (Van't Hoff Law). [Link]

  • National Institute of Standards and Technology (NIST). 9,10-Dibromoanthracene Mass Spectrometry Data Center. [Link]

  • SpectraBase. 1H NMR Spectrum of 9,10-Dibromoanthracene in CDCl3. [Link][3]

Sources

Comparative Guide: Solution-Phase vs. Solid-State Reaction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Efficiency Paradox In modern drug development, "efficiency" is a bistable metric. It oscillates between kinetic efficiency (speed-to-lead) and process efficiency (atom economy and scalability). While solution-phase chemistry relies on Brownian motion and collision theory, solid-state reactions—whether on resin supports (SPPS) or via mechanochemistry—introduce diffusion constraints and contact mechanics that fundamentally alter reaction trajectories.

This guide provides a rigorous, data-driven comparison of these two modalities, focusing on Peptide Synthesis and Small Molecule Activation.

Part 1: The Kinetic Landscape

To understand efficiency, we must first decouple the reaction environment from the reaction mechanism.

Solution-Phase: The Collision Model

In solution, efficiency is a function of solubility and temperature. Reactants have three degrees of freedom, and reaction rates obey the Arrhenius equation.

  • Mechanism: Homogeneous mixing ensures uniform concentration.

  • Limitation: Solvation shells can stabilize ground states, actually raising the activation energy barrier (

    
    ). Dilution reduces effective collision frequency.
    
Solid-State: The Diffusion & Contact Model

In solid-state (or solid-supported) systems, reaction rates are governed by local concentration and lattice energy .

  • SPPS (Solid-Phase Peptide Synthesis): Relies on "Pseudo-Dilution." The high local concentration of functional groups on the resin bead mimics infinite dilution to prevent aggregation, yet requires massive reagent excess to drive diffusion into the bead matrix.

  • Mechanochemistry: Relies on shear force and friction. The "Hot Spot" theory suggests microscopic temperatures at impact sites can reach >1000 K for nanoseconds, overcoming

    
     without bulk heating.
    

Kinetic_Landscape cluster_solution Solution Phase (Homogeneous) cluster_solid Solid State (Heterogeneous) Solvent Solvent Shell (Stabilizes Reactants) Collision Brownian Motion (Random Collisions) Solvent->Collision Limits Rate Barrier Activation Energy (Standard) Collision->Barrier Lattice Crystal Lattice/Resin (Restricted Motion) Force Mechanical/Shear Force (Direct Contact) Lattice->Force Requires Energy Input HotSpot Local Energy Spike (Overcomes Barrier) Force->HotSpot Rapid Kinetics

Figure 1: Kinetic drivers in solution vs. solid-state. Solution relies on thermal collisions hindered by solvation; solid-state relies on direct contact and local energy spikes.

Part 2: Case Study A – Peptide Synthesis (SPPS vs. LPPS)

This is the primary battleground for pharmaceutical efficiency. SPPS dominates research due to speed; LPPS (Liquid-Phase Peptide Synthesis) dominates manufacturing due to purity and cost.

Comparative Data Profile
MetricSolid-Phase (SPPS)Liquid-Phase (LPPS)
Cycle Time (20-mer) Fast (24-48 hours automated)Slow (Weeks due to workup)
Process Mass Intensity (PMI) High (~13,000 kg/kg product)Moderate (~3,000–5,000 kg/kg )
Atom Economy Low (Requires 3-10x reagent excess)High (Stoichiometric 1.1x)
Scalability Linear (Limited by resin volume)Exponential (Standard reactor sizing)
Purity Profile Deletion sequences commonHigh (Impurities removed at every step)
Protocol: High-Efficiency Fmoc-SPPS Cycle

Objective: Rapid synthesis of a 10-mer peptide.

  • Swelling: Incubate 0.1 mmol Rink Amide resin in DMF (dimethylformamide) for 20 mins. Why: Solvates the polymer matrix to allow reagent diffusion.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min).

    • Validation: UV monitoring of the fluorenyl adduct at 301 nm.

  • Wash: DMF flow (5 x 30 sec). Critical: Removal of piperidine prevents premature Fmoc cleavage of the next amino acid.

  • Coupling: Add 5 eq. Fmoc-AA-OH, 5 eq. DIC (Diisopropylcarbodiimide), 5 eq. Oxyma Pure. React for 15 min at 90°C (Microwave).

    • Validation (Kaiser Test): Remove few beads -> Add Ninhydrin. Blue = Free amine (Incomplete coupling). Colorless = Complete.

  • Repeat: Cycle steps 2-4.

Protocol: Convergent GAP-LPPS (Group-Assisted Purification)

Objective: Scalable synthesis with minimal solvent waste.

  • Dissolution: Dissolve C-terminal AA protected with a hydrophobic benzyl-tag (Bn-Tag) in EtOAc (Ethyl Acetate).

  • Coupling: Add 1.1 eq. Fmoc-AA-OH + EDCI/HOAt. Stir at RT for 2 hours.

  • Extraction (The Efficiency Step): Wash organic layer with water/bicarbonate.

    • Mechanism:[1][2] The Bn-Tag keeps the product in the organic phase; unreacted reagents and byproducts wash into the aqueous phase. No column chromatography required.

  • Deprotection: Add diethylamine to organic phase; wash away Fmoc-byproducts.

Part 3: Case Study B – Small Molecule Activation (Mechanochemistry)

Mechanochemistry (ball milling) challenges the assumption that solvents are necessary for organic synthesis.

Efficiency Metrics: Suzuki-Miyaura Coupling
ParameterSolution (Solvothermal)Mechanochemistry (Ball Mill)
Reaction Time 12–24 Hours (Reflux)10–30 Minutes
Solvent Use High (Reaction + Workup)None (or µL LAG*)
Yield 70–85%90–99%
E-Factor (kg waste/kg product) >50<5

*LAG: Liquid-Assisted Grinding (adding <1µL solvent per mg reactant).

Protocol: Solvent-Free Suzuki Coupling

Objective: Synthesis of biaryl compounds without bulk solvent.

  • Loading: Into a 10 mL stainless steel jar, load:

    • 1.0 mmol Aryl Halide

    • 1.1 mmol Phenylboronic Acid

    • 2.0 mmol

      
       (Base)
      
    • 1 mol%

      
       (Catalyst)
      
    • Two 10mm stainless steel balls.

  • Grinding: Set planetary ball mill to 500-800 rpm. Run for 15 minutes.

    • Validation: Stop mill. Take crude solid. Perform pXRD (Powder X-Ray Diffraction).[3] Disappearance of starting material crystal peaks confirms conversion.

  • Extraction: Wash solid cake with minimal water (removes inorganic salts). Filter.

    • Result: Pure product often obtained without recrystallization.

Workflow_Comparison cluster_spps SPPS Workflow (Linear) cluster_mech Mechanochemistry Workflow Resin Resin Loading Cycle Cycle: Deprotect -> Wash -> Couple Resin->Cycle Cleave Cleavage & Global Deprotection Cycle->Cleave HPLC HPLC Purification (High Waste) Cleave->HPLC Mix Solid Reactants + Catalyst Mill High Energy Milling (15 min) Mix->Mill Wash Aqueous Wash (Remove Salts) Mill->Wash Final Pure Solid Product Wash->Final

Figure 2: Workflow comparison. SPPS requires a heavy downstream purification burden (HPLC). Mechanochemistry often yields pure product after a simple wash.

Part 4: Critical Decision Matrix

When should you choose Solid-State (SPPS/Mechanochem) over Solution-Phase?

  • Choose Solid-Phase (SPPS) IF:

    • You are synthesizing peptides >10 residues.

    • Throughput (number of analogs) is more critical than scale (kg).

    • You have automated synthesizers available.[4][5]

  • Choose Solution-Phase (LPPS) IF:

    • You are scaling to >100g.

    • Green metrics (PMI/E-Factor) are a regulatory constraint.[5]

    • The sequence is short (<5 residues) or highly hydrophobic (aggregates on resin).

  • Choose Mechanochemistry IF:

    • Reactants are insoluble in standard organic solvents.

    • You require strict solvent-free conditions (Green Chemistry).

    • Standard reflux fails to overcome the activation barrier.

References

  • Comparison of Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. NIH National Library of Medicine. [Link]

  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes. ACS Sustainable Chemistry & Engineering. [Link]

  • Comparison of Mechanochemistry vs Solution Methods for Synthesis of Coordination Polymers. ResearchGate. [Link]

  • Comparison of traditional and mechanochemical production processes for active pharmaceutical ingredients. Royal Society of Chemistry. [Link]

Sources

Benchmarking the photostability of different dibromoanthracene isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of organic semiconductors, photon upconversion systems (TTA-UC), and OLED emitters, 9,10-dibromoanthracene (9,10-DBA) serves as a critical triplet sensitizer due to the heavy-atom effect of bromine. However, its photostability is often the limiting factor in device longevity.

This guide benchmarks 9,10-DBA against its positional isomers (specifically 1,5-dibromoanthracene and 2,6-dibromoanthracene ). The core finding is a trade-off dictated by regiochemistry:

  • 9,10-DBA is kinetically stabilized against photodimerization due to steric hindrance at the active meso-positions but is highly susceptible to photo-oxidation (endoperoxide formation) via singlet oxygen generation.

  • 2,6-DBA and 1,5-DBA , lacking steric bulk at the 9,10-positions, undergo rapid [4+4] photodimerization, rendering them mechanically and optically unstable in high-concentration applications, despite possessing similar electronic heavy-atom benefits.

Mechanistic Foundation: Why They Degrade

To benchmark stability, one must understand the failure modes. Anthracene derivatives degrade primarily through two competing pathways upon UV excitation.

The Heavy Atom Effect & Intersystem Crossing (ISC)

All dibromo- isomers exhibit the Heavy Atom Effect . The large spin-orbit coupling constant of Bromine (


) facilitates rapid Intersystem Crossing (ISC) from the excited singlet state (

) to the triplet state (

).
  • Consequence: High triplet population.

  • Risk: If dissolved oxygen is present, energy transfer from

    
     to ground-state oxygen (
    
    
    
    ) generates highly reactive Singlet Oxygen (
    
    
    )
    .
Pathway A: Photo-Oxidation (Endoperoxide Formation)

The generated


 attacks the electron-rich anthracene core.
  • Mechanism: [4+2] cycloaddition of

    
     across the 9,10-positions.
    
  • Product: 9,10-endoperoxide (non-fluorescent, breaks conjugation).

  • Isomer Susceptibility: 9,10-DBA is highly susceptible because the high electron density at the meso-positions attracts the electrophilic oxygen, despite the steric bulk.

Pathway B: Photodimerization

Two excited anthracene molecules fuse.

  • Mechanism: [4+4] photocycloaddition between the 9,10-positions of two monomers.

  • Product: Dianthracene photodimer.

  • Isomer Susceptibility:

    • 2,6-DBA / 1,5-DBA: High. The 9,10-positions are open (contain only Hydrogen). Dimerization is fast and often reversible thermally.

    • 9,10-DBA: Low. The bulky Bromine atoms at the reaction sites sterically inhibit the approach required for the [4+4] transition state.

Visualization: Degradation Pathways

DegradationPathways cluster_0 Critical Failure Modes S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 hv (Abs) T1 Triplet State (T1) S1->T1 ISC (Heavy Atom) Dimer Photodimer (Cycloaddition) S1->Dimer Concentration Dependent (Fast for 2,6-DBA) O2 Singlet Oxygen (1O2) T1->O2 Energy Transfer to dissolved O2 Endo Endoperoxide (Oxidation) O2->Endo Attacks 9,10-pos

Caption: Figure 1. Kinetic competition between Intersystem Crossing (ISC) driven by Bromine and the subsequent degradation pathways. 9,10-substitution blocks the "Dimer" path but sensitizes the "Endo" path.

Comparative Benchmarking Data

The following data summarizes the stability profiles based on structural regiochemistry and photophysical standards.

Feature9,10-Dibromoanthracene 2,6-Dibromoanthracene This compound
Substituent Position Meso (Central Ring)Outer RingsOuter Rings
Steric Protection (9,10) High (Br atoms block approach)None (H atoms present)None (H atoms present)
Photodimerization Rate Very Low (

relative to anthracene)
High (Comparable to anthracene)High
Triplet Yield (

)
High (~0.95)High (~0.80 - 0.90)High (~0.80 - 0.90)
Oxidation Susceptibility Critical (Forms Endoperoxide rapidly in air)HighHigh
Solubility (Organic) ModerateLow (Planar stacking)Low
Primary Use Case Triplet Sensitizer (TTA-UC)Liquid Crystals / PolymersResearch / Synthesis

Key Takeaway: If your application involves high concentrations (solid state or saturated solution), 9,10-DBA is the only viable choice to prevent rapid crystallization of photodimers. However, it requires rigorous encapsulation to exclude oxygen.

Experimental Protocol: Measuring Photostability

To validate these claims in your specific matrix, follow this self-validating actinometry protocol. This method quantifies the Quantum Yield of Photodegradation (


) .
Phase 1: Preparation & Actinometry

Objective: Determine the exact photon flux (


) of your light source.
  • Actinometer: Use Potassium Ferrioxalate (0.006 M). It is the gold standard for UV-blue range (254–500 nm).

  • Irradiation: Expose 3 mL of actinometer solution to your light source (e.g., 365 nm LED) for defined intervals (

    
     s).
    
  • Development: Complex with phenanthroline and measure Absorbance at 510 nm.

  • Calculation: Calculate flux (

    
     in Einstein/s) using the known quantum yield of ferrioxalate (
    
    
    
    ).
    • Reference: IUPAC Technical Report on Chemical Actinometry [1].

Phase 2: Sample Benchmarking

Objective: Compare degradation rates of isomers.

  • Sample Prep: Prepare

    
     solutions of 9,10-DBA and 2,6-DBA in Toluene.
    
    • Control A (Aerated): Equilibrate with air.

    • Control B (Deoxygenated): Freeze-pump-thaw (3 cycles) or sparge with Argon for 20 mins.

  • Irradiation: Irradiate samples using the exact geometry used for the actinometer.

  • Monitoring: Record UV-Vis spectra every 5 minutes.

    • 9,10-DBA: Monitor decrease of peaks at 350–400 nm (loss of conjugation).

    • 2,6-DBA: Monitor appearance of new absorption deep in UV (<280 nm) indicative of dimer formation.

Phase 3: Data Analysis

Plot


 vs. Total Photons Absorbed.
  • Slope: Proportional to

    
    .
    
  • Validation: If Control B (Deoxygenated) 9,10-DBA shows negligible degradation while Control A degrades, the mechanism is confirmed as Oxidative . If 2,6-DBA degrades in both controls, the mechanism is Dimerization .

Visualization: Experimental Workflow

ProtocolWorkflow Start Start: Sample Prep Split Split Conditions Start->Split Aerated Aerated Solution (+O2) Split->Aerated Deox Deoxygenated Solution (Ar Sparged) Split->Deox Irrad Monochromatic Irradiation (Measured via Actinometry) Aerated->Irrad Deox->Irrad Analysis UV-Vis Spectroscopy (Time-Course) Irrad->Analysis Result1 Loss of Absorbance only in Aerated? -> Oxidation Analysis->Result1 Result2 Loss in Both? -> Dimerization Analysis->Result2

Caption: Figure 2. Self-validating workflow to distinguish between oxidative degradation and photodimerization.

References

  • IUPAC Technical Report. "Chemical Actinometry." Pure and Applied Chemistry, Vol. 76, No. 12, pp. 2105–2146.

  • NIST. "Fluorescence Quantum Yield Measurements." NIST Technical Series.

  • Ossila. "9,10-Dibromoanthracene Technical Data Sheet & Photophysics."

  • Royal Society of Chemistry. "Determining Wavelength-Dependent Quantum Yields of Photodegradation." Environmental Science: Processes & Impacts.

Safety Operating Guide

Technical Guide: Safe Handling & PPE Architecture for 1,5-Dibromoanthracene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Invisible Risk

While 1,5-Dibromoanthracene (CAS: 3278-82-8) is legally classified primarily as a skin, eye, and respiratory irritant, experienced chemists treat it with the elevated caution reserved for all halogenated Polycyclic Aromatic Hydrocarbons (PAHs). The anthracene core poses a potential mutagenic risk, and the bromine substituents increase lipophilicity, potentially aiding skin absorption.

The Critical Insight: The primary failure point in handling this compound is not the solid itself, but the "Trojan Horse" effect of solvents. Once dissolved in carriers like Dichloromethane (DCM) or Chloroform, the solution permeates standard nitrile gloves in seconds, carrying the PAH directly into the bloodstream. This guide prioritizes the prevention of this specific exposure vector.

Hazard Profile & Physical Properties[1][2][3]
ParameterSpecificationOperational Implication
Physical State Solid (Pale yellow powder)High risk of electrostatic dust dispersion during weighing.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Mucous membrane protection is non-negotiable.
Environmental Aquatic Acute 1 (H400), Chronic 1 (H410)Zero-discharge policy. All washings must be collected.
Solubility Soluble in CHCl₃, DCM, TolueneSolvent choice dictates glove selection (See Section 3).
PPE Architecture: A Layered Defense System

Do not rely on a single barrier. Use a redundant system designed to fail safely.

A. Hand Protection (The Glove Matrix)

Standard nitrile gloves are insufficient for solution-phase handling.

State of MatterPrimary GloveSecondary LayerMax Exposure Time
Solid (Weighing) Nitrile (5 mil)None required> 240 mins
Solution (DCM/CHCl₃) PVA (Polyvinyl Alcohol) or Silver Shield™Nitrile (outer layer for grip)~4 hours (PVA)
Solution (Toluene) Viton® or High-Grade Nitrile (>8 mil)Nitrile (inner liner)15-30 mins (Nitrile)

Senior Scientist Note: If PVA gloves are unavailable for chlorinated solvent work, you must use the "Double-Glove & Sprint" method: Wear two pairs of nitrile gloves. If a splash occurs, immediately strip the outer glove, then the inner glove, and wash hands. Never trust a single nitrile glove with a DCM-anthracene solution.

B. Eye & Face Protection[1][2]
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields.

    • Reasoning: Anthracene dust is fine and static-prone; it can bypass side shields and irritate the lacrimal glands.

C. Respiratory Protection[3][1][2][4][5]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Reasoning: The P100 stops the dust; the OV stops the solvent vapors during dissolution.

Operational Protocol: Step-by-Step
Phase 1: Weighing (The "Dust" Phase)
  • Static Control: this compound is static-prone. Use an ionizing fan or anti-static gun on the spatula and weighing boat before transfer.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, weigh into a tared vial, cap it immediately, and transfer to the hood.

  • Technique: Use a "tap-and-pour" motion. Avoid dumping, which creates an aerosol cloud.

Phase 2: Reaction & Transfer (The "Solvent" Phase)
  • Glove Check: Verify glove compatibility with your reaction solvent (refer to Matrix above).

  • Syringe Transfer: When moving solutions, use Luer-lock syringes to prevent needle "pop-off" and subsequent spraying of the hazardous solution.

  • Spill Trays: Perform all transfers over a secondary containment tray (polypropylene) to catch drips.

Phase 3: Decontamination
  • Wipe Down: Wipe the exterior of all flasks with a solvent-dampened tissue (acetone) before removing them from the hood.

  • Doffing: Remove PPE in this order: Outer gloves -> Goggles -> Lab Coat -> Inner gloves -> Wash hands with soap and cool water (hot water opens pores).

Visualized Workflows
Diagram 1: Operational Safety Workflow

A logical flow for handling the material from storage to waste.

HandlingWorkflow cluster_0 Critical Risk Zone Start Start: Remove from Storage PPE_Check PPE Assessment (Check Solvent Compatibility) Start->PPE_Check Weighing Weighing (Solid) (In Fume Hood) PPE_Check->Weighing Approved Solubilization Solubilization (Risk: Skin Absorption) Weighing->Solubilization Reaction Reaction / Synthesis Solubilization->Reaction Cleanup Decontamination (Wipe Flasks) Reaction->Cleanup Waste Disposal (Halogenated Stream) Cleanup->Waste

Caption: Operational flow emphasizing the critical risk zone during solubilization where skin absorption potential peaks.

Diagram 2: Glove Selection Decision Logic

Use this logic tree to select the correct hand protection.

GloveLogic State Material State? Solid Solid Powder State->Solid Liquid In Solution State->Liquid Nitrile Standard Nitrile (5 mil) Solid->Nitrile SolventCheck Identify Solvent Liquid->SolventCheck SolventCheck->Nitrile Aliphatic (Hexane, Pentane) PVA PVA or Silver Shield (Laminated) SolventCheck->PVA Chlorinated (DCM, CHCl3) Viton Viton or Double Nitrile (Change <15m) SolventCheck->Viton Aromatic (Toluene, Benzene)

Caption: Decision tree for selecting glove material based on the carrier solvent to prevent breakthrough.

Disposal & Emergency Response
Waste Management
  • Classification: this compound is a Halogenated Organic .

  • Segregation:

    • Solid Waste: Dispose of contaminated weighing boats, paper towels, and gloves in a container labeled "Hazardous Solid Waste (Halogenated)."

    • Liquid Waste: Collect all mother liquors and washings in "Halogenated Organic Solvent Waste." Do not mix with aqueous acid/base streams to prevent unexpected exotherms or precipitation.

Emergency Spill Procedures
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag. Wipe area with acetone.

  • Solution Spill: Evacuate the immediate area if the solvent is volatile (DCM). Personnel wearing appropriate PPE (Silver Shield/PVA) should absorb the spill with vermiculite or spill pads.

  • Skin Exposure: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it enhances the absorption of PAHs.

References
  • PubChem. (n.d.).[6] this compound (Compound).[7][2][5][6][8][9] National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference.[10] Retrieved February 8, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.